Pirbuterol acetate
説明
特性
IUPAC Name |
acetic acid;6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H20N2O3.C2H4O2/c1-12(2,3)13-6-11(17)8-4-5-10(16)9(7-15)14-8;1-2(3)4/h4-5,11,13,15-17H,6-7H2,1-3H3;1H3,(H,3,4) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSXMZJGGEWYVCN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)O.CC(C)(C)NCC(C1=NC(=C(C=C1)O)CO)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H24N2O5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
38677-81-5 (Parent) | |
| Record name | Pirbuterol acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
DSSTOX Substance ID |
DTXSID40984214 | |
| Record name | Acetic acid--6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
300.35 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
65652-44-0 | |
| Record name | Pirbuterol acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=65652-44-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pirbuterol acetate [USAN] | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0065652440 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Acetic acid--6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40984214 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | α6-[(tert-butylamino)methyl]-3-hydroxypyridine-2,6-dimethanol monoacetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.059.858 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PIRBUTEROL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/1EH73XKR9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
Pirbuterol Acetate: A Technical Deep Dive into its Signaling Pathway
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirbuterol acetate, a selective β2-adrenergic receptor agonist, has been a cornerstone in the management of bronchospasm associated with obstructive airway diseases. Its therapeutic efficacy is intrinsically linked to its molecular interactions and the subsequent intracellular signaling cascade it initiates. This technical guide provides an in-depth analysis of the this compound signaling pathway, presenting a consolidated resource for researchers, scientists, and professionals engaged in drug development. We will explore the canonical Gs-adenylyl cyclase-cAMP-PKA pathway, delve into potential alternative signaling mechanisms, and provide detailed experimental protocols for key assays used to characterize this and similar molecules. All quantitative data are summarized for comparative analysis, and signaling pathways are visualized using Graphviz for enhanced clarity.
Introduction
Pirbuterol is a synthetic sympathomimetic amine that exhibits high selectivity for the β2-adrenergic receptor.[1] As an acetate salt, it is formulated for oral inhalation to ensure targeted delivery to the airways for the treatment of asthma and other reversible bronchospastic diseases.[2] The primary therapeutic action of this compound is the relaxation of airway smooth muscle, leading to bronchodilation.[1] Understanding the intricate signaling pathway of this compound is paramount for the development of novel and improved therapeutic strategies for respiratory disorders.
The β2-Adrenergic Receptor Signaling Pathway
The pharmacological effects of this compound are mediated through its interaction with the β2-adrenergic receptor, a member of the G protein-coupled receptor (GPCR) superfamily. The canonical signaling pathway is initiated upon agonist binding and can be delineated into several key steps.
Canonical Gs-Adenylyl Cyclase-cAMP-PKA Pathway
The primary and most well-characterized signaling cascade for this compound involves the coupling of the β2-adrenergic receptor to the stimulatory G protein, Gs.
-
Receptor Activation: this compound binds to the β2-adrenergic receptor on the surface of airway smooth muscle cells.[1]
-
G Protein Coupling and Activation: This binding induces a conformational change in the receptor, facilitating its interaction with the heterotrimeric Gs protein. This interaction promotes the exchange of guanosine diphosphate (GDP) for guanosine triphosphate (GTP) on the α-subunit of the Gs protein (Gαs).
-
Adenylyl Cyclase Activation: The activated, GTP-bound Gαs subunit dissociates from the βγ-subunits and binds to and activates the enzyme adenylyl cyclase.
-
cAMP Production: Activated adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1]
-
Protein Kinase A (PKA) Activation: The accumulation of intracellular cAMP leads to the activation of protein kinase A (PKA). cAMP binds to the regulatory subunits of PKA, causing the release and activation of the catalytic subunits.
-
Downstream Phosphorylation and Bronchodilation: The active PKA catalytic subunits phosphorylate various downstream target proteins in airway smooth muscle cells. This phosphorylation leads to a decrease in intracellular calcium concentrations and a reduction in the sensitivity of the contractile apparatus to calcium, ultimately resulting in smooth muscle relaxation and bronchodilation.
Potential Alternative Signaling Pathways
While the Gs-cAMP-PKA pathway is the primary mediator of pirbuterol's effects, research into β2-adrenergic receptor signaling has revealed the potential for alternative, non-canonical pathways. These may include:
-
β-Arrestin-Mediated Signaling: Upon agonist binding and subsequent receptor phosphorylation by G protein-coupled receptor kinases (GRKs), β-arrestins can be recruited to the receptor.[3] This not only desensitizes the G protein-mediated signaling but can also initiate a separate wave of signaling, potentially involving pathways like the mitogen-activated protein kinase (MAPK) cascade (e.g., ERK1/2).[4][5] While not specifically demonstrated for pirbuterol, this is a common feature of β2-adrenergic receptor signaling.[3]
-
G Protein-Independent Signaling: Some studies suggest that β2-adrenergic receptors can signal through mechanisms independent of G proteins, although these are less well-characterized.
Further research is required to fully elucidate the extent to which this compound engages these alternative signaling pathways and the physiological relevance of such interactions in the context of airway smooth muscle function.
Quantitative Pharmacology of this compound
| Parameter | Description | This compound | Reference Compound (Albuterol) | Reference Compound (Isoproterenol) |
| Binding Affinity (Ki) | The dissociation constant for the inhibitor, indicating the concentration of competing ligand that will bind to half the binding sites at equilibrium. A lower Ki indicates a higher binding affinity. | Data not available | pKi: 5.83 (β2) vs 4.71 (β1)[6] | Data not available |
| Functional Potency (EC50) | The concentration of an agonist that gives half of the maximal response. A lower EC50 indicates a higher potency. | Data not available | pD2: ~7[6] | pD2: ~8[6] |
| Relative Potency | Comparison of the potency of pirbuterol to other β2-agonists. | 3-fold less potent than albuterol by weight.[7] | - | Pirbuterol is less potent than isoproterenol.[8] |
| Selectivity | The ratio of binding affinity or potency for the β2-adrenergic receptor over other receptors (e.g., β1-adrenergic receptor). | Similar β2 selectivity to albuterol.[7] The relative selectivity for pulmonary vs. cardiac tissue is 9 times greater than salbutamol.[8] | - | The relative selectivity for pulmonary vs. cardiac tissue is some 1500 times greater than that for isoproterenol.[8] |
Experimental Protocols
The characterization of this compound's signaling pathway relies on a suite of well-established in vitro and cell-based assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assay
This assay is used to determine the binding affinity (Ki or Kd) of this compound for the β2-adrenergic receptor.
Objective: To quantify the interaction between a radiolabeled ligand and the β2-adrenergic receptor in the presence and absence of a competing non-radiolabeled ligand (this compound).
Materials:
-
Cell membranes expressing the human β2-adrenergic receptor.
-
Radioligand (e.g., [3H]-CGP 12177, a non-selective β-adrenergic antagonist).[9]
-
Unlabeled competing ligand (this compound).
-
Assay buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4).
-
Glass fiber filters.
-
Scintillation fluid and counter.
Protocol:
-
Membrane Preparation: Homogenize cells or tissues expressing the β2-adrenergic receptor in a cold lysis buffer. Centrifuge the homogenate to pellet the membranes. Resuspend the membrane pellet in the assay buffer.[10]
-
Assay Setup: In a 96-well plate, add the membrane preparation to each well.
-
Competition Binding: Add increasing concentrations of unlabeled this compound to the wells.
-
Radioligand Addition: Add a fixed, subsaturating concentration of the radioligand to all wells.
-
Incubation: Incubate the plate at a specific temperature (e.g., 30°C) for a defined period (e.g., 60 minutes) to allow the binding to reach equilibrium.[10]
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand. Wash the filters with ice-cold wash buffer to remove any unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding of the radioligand as a function of the log concentration of this compound. The IC50 value (the concentration of this compound that inhibits 50% of the specific radioligand binding) is determined by non-linear regression. The Ki value can then be calculated using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
cAMP Accumulation Assay
This functional assay measures the ability of this compound to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50).
Objective: To quantify the amount of cAMP produced in cells expressing the β2-adrenergic receptor in response to stimulation with this compound.
Materials:
-
Cells expressing the human β2-adrenergic receptor (e.g., human airway smooth muscle cells).[11][12]
-
This compound.
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cell lysis buffer.
-
cAMP assay kit (e.g., HTRF, AlphaScreen, or ELISA-based).
Protocol:
-
Cell Culture: Plate the cells in a 96-well plate and grow to the desired confluency.
-
Pre-treatment: Pre-incubate the cells with a PDE inhibitor for a short period to prevent the breakdown of newly synthesized cAMP.
-
Agonist Stimulation: Add increasing concentrations of this compound to the cells and incubate for a specific time (e.g., 30 minutes) at 37°C.[13]
-
Cell Lysis: Lyse the cells using the provided lysis buffer to release the intracellular cAMP.
-
cAMP Detection: Perform the cAMP detection assay according to the manufacturer's instructions. This typically involves a competitive immunoassay where the cAMP in the cell lysate competes with a labeled cAMP tracer for binding to a specific antibody.[14]
-
Signal Measurement: Measure the signal (e.g., fluorescence, luminescence, or absorbance) using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.
-
Data Analysis: Generate a standard curve using known concentrations of cAMP. Use the standard curve to convert the raw signal from the cell lysates into cAMP concentrations. Plot the cAMP concentration as a function of the log concentration of this compound and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
PKA Kinase Activity Assay
This assay measures the activation of PKA, a key downstream effector of cAMP.
Objective: To determine if a protein of interest is phosphorylated by PKA following stimulation with this compound.
Materials:
-
Cell lysate from cells stimulated with this compound.
-
PKA substrate (a peptide or protein with a known PKA phosphorylation site).
-
[γ-32P]ATP or a phospho-specific antibody that recognizes the phosphorylated PKA substrate.
-
Kinase buffer.
-
SDS-PAGE and Western blotting reagents (if using an antibody-based method).
-
Phosphorimager or Western blot imaging system.
Protocol:
-
Cell Stimulation and Lysis: Treat cells with this compound to stimulate the cAMP-PKA pathway. Lyse the cells to prepare a cell extract containing activated PKA.
-
Kinase Reaction: In a reaction tube, combine the cell lysate, PKA substrate, kinase buffer, and either [γ-32P]ATP or unlabeled ATP. Incubate at 30°C for a specified time to allow for phosphorylation.[13][15]
-
Detection of Phosphorylation:
-
Radiometric Method: Stop the reaction and separate the phosphorylated substrate from the unreacted [γ-32P]ATP using methods like SDS-PAGE followed by autoradiography or by spotting the reaction mixture onto phosphocellulose paper and washing away the free ATP. Quantify the incorporated radioactivity.
-
Antibody-based Method: Stop the reaction and separate the proteins by SDS-PAGE. Transfer the proteins to a membrane and perform a Western blot using a phospho-specific antibody that recognizes the phosphorylated PKA substrate.[13][15]
-
-
Data Analysis: Quantify the level of substrate phosphorylation and compare it to control conditions (e.g., unstimulated cells).
β-Arrestin Recruitment Assay
This assay is used to investigate the potential for this compound to induce β-arrestin recruitment to the β2-adrenergic receptor.
Objective: To measure the interaction between the β2-adrenergic receptor and β-arrestin upon agonist stimulation.
Materials:
-
Cells co-expressing a tagged β2-adrenergic receptor and a tagged β-arrestin. The tags are often components of a reporter system (e.g., enzyme fragments for complementation assays, or fluorescent proteins for BRET/FRET).[14][16]
-
This compound.
-
Assay-specific detection reagents.
Protocol:
-
Cell Culture: Plate the engineered cells in a microplate.
-
Agonist Stimulation: Add increasing concentrations of this compound to the cells and incubate for a time sufficient to allow for receptor-arrestin interaction.
-
Signal Detection: Add the detection reagents and measure the signal (e.g., luminescence or fluorescence) generated by the reporter system, which is proportional to the extent of β-arrestin recruitment.
-
Data Analysis: Plot the signal as a function of the log concentration of this compound and fit the data to a dose-response curve to determine the EC50 for β-arrestin recruitment.
ERK Phosphorylation Assay
This assay measures the activation of the ERK/MAPK pathway, a potential downstream target of both G protein-dependent and β-arrestin-dependent signaling.
Objective: To determine if this compound induces the phosphorylation of ERK1/2.
Materials:
-
Cells expressing the β2-adrenergic receptor.
-
This compound.
-
Cell lysis buffer.
-
Antibodies specific for phosphorylated ERK1/2 (p-ERK) and total ERK1/2.
-
Western blotting or ELISA-based detection system.
Protocol:
-
Cell Stimulation: Treat cells with this compound for various time points.
-
Cell Lysis: Lyse the cells to extract the proteins.
-
Detection of p-ERK:
-
Western Blotting: Separate the protein lysates by SDS-PAGE, transfer to a membrane, and probe with a p-ERK specific antibody. Subsequently, probe the same membrane with an antibody for total ERK to normalize the data.[4]
-
ELISA/HTRF: Use a plate-based immunoassay with antibodies against p-ERK and total ERK for a more high-throughput analysis.[17]
-
-
Data Analysis: Quantify the p-ERK signal and normalize it to the total ERK signal. Compare the levels of ERK phosphorylation in stimulated cells to unstimulated controls.
Conclusion
This compound exerts its therapeutic effects as a bronchodilator primarily through the activation of the canonical β2-adrenergic receptor-Gs-adenylyl cyclase-cAMP-PKA signaling pathway. This well-established cascade leads to the relaxation of airway smooth muscle. While the potential for pirbuterol to engage in alternative signaling pathways, such as those mediated by β-arrestin, remains an area for further investigation, the methodologies outlined in this guide provide a robust framework for the comprehensive characterization of its and other β2-adrenergic agonists' molecular pharmacology. A thorough understanding of these signaling mechanisms is crucial for the rational design of next-generation respiratory therapeutics with improved efficacy and safety profiles.
References
- 1. Pirbuterol | C12H20N2O3 | CID 4845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pirbuterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible bronchospastic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Role for β-arrestin in mediating paradoxical β2AR and PAR2 signaling in asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Measuring agonist-induced ERK MAP kinase phosphorylation for G-protein-coupled receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. GPCR signaling via β-arrestin-dependent mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. abcam.com [abcam.com]
- 9. The selectivity of β-adrenoceptor agonists at human β1-, β2- and β3-adrenoceptors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. documents.thermofisher.com [documents.thermofisher.com]
- 11. Inhibition of ABCC1 Decreases cAMP Egress and Promotes Human Airway Smooth Muscle Cell Relaxation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Salbutamol inhibits the proliferation of human airway smooth muscle cells grown in culture: relationship to elevated cAMP levels - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. An in vitro Assay to Screen for Substrates of PKA Using Phospho-motif-specific Antibodies - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors | Springer Nature Experiments [experiments.springernature.com]
- 17. Homogeneous Time-Resolved Fluorescence-Based Assay to Monitor Extracellular Signal-Regulated Kinase Signaling in a High-Throughput Format - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Beta-2 Adrenergic Receptor Binding Affinity of Pirbuterol Acetate
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the binding characteristics of pirbuterol acetate to its target, the beta-2 adrenergic receptor (β2AR). Due to the limited availability of specific quantitative binding data for pirbuterol in publicly accessible literature, this document focuses on the established pharmacological context, detailed experimental protocols for characterizing β2AR agonists, and the associated signaling pathways. A comparative data table for other common β2AR agonists is included to provide a frame of reference for the anticipated pharmacological profile of pirbuterol.
Introduction to Pirbuterol
Pirbuterol is a selective beta-2 adrenergic receptor agonist known for its bronchodilatory effects, making it a therapeutic agent for respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD).[1] Structurally similar to albuterol, with the substitution of a pyridine ring for the benzene ring, pirbuterol exerts its pharmacological action by binding to and activating β2ARs, which are predominantly located on the smooth muscle cells of the airways.[1] This activation initiates a signaling cascade that leads to smooth muscle relaxation and bronchodilation.[2]
Quantitative Data on Beta-2 Adrenergic Agonist Binding Affinity
| Compound | Ki (nM) | EC50 (cAMP Assay, nM) | Receptor System |
| Salmeterol | 1.5[3] | 0.12 (in HASM cells)[4] | Human β2AR |
| Salbutamol | No specific Ki value found | 600 (in HASM cells)[4] | Human β2AR |
| Isoprenaline | No specific Ki value found | 80 (in HASM cells)[4], 294 (in B50 cells)[5] | Human β2AR, B50 Neuroblastoma cells |
HASM: Human Airway Smooth Muscle
Beta-2 Adrenergic Receptor Signaling Pathway
The binding of an agonist like pirbuterol to the β2AR, a G-protein coupled receptor (GPCR), triggers a conformational change in the receptor. This leads to the activation of the associated heterotrimeric Gs protein. The activated Gαs subunit dissociates and stimulates adenylyl cyclase, an enzyme that catalyzes the conversion of ATP to cyclic AMP (cAMP).[1][6] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA).[6] PKA then phosphorylates various downstream targets within the cell, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.[1]
References
- 1. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 2. google.com [google.com]
- 3. selleckchem.com [selleckchem.com]
- 4. Effects of a range of beta2 adrenoceptor agonists on changes in intracellular cyclic AMP and on cyclic AMP driven gene expression in cultured human airway smooth muscle cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Salmeterol, a long-acting beta 2-adrenoceptor agonist mediating cyclic AMP accumulation in a neuronal cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. ClinPGx [clinpgx.org]
The Structure-Activity Relationship of Pirbuterol Acetate: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirbuterol acetate is a short-acting β2-adrenergic receptor agonist that has been utilized in the management of bronchospasm associated with asthma and other obstructive airway diseases. Its therapeutic effect is derived from its targeted interaction with β2-adrenergic receptors in the smooth muscle of the airways, leading to bronchodilation. Understanding the structure-activity relationship (SAR) of pirbuterol and its analogs is crucial for the rational design of novel bronchodilators with improved efficacy, selectivity, and pharmacokinetic profiles. This technical guide provides an in-depth analysis of the SAR of this compound, presenting key quantitative data, detailed experimental methodologies, and visual representations of its mechanism of action and experimental evaluation.
Pirbuterol is structurally similar to albuterol (salbutamol), with the key difference being the substitution of a pyridine ring for the benzene ring present in albuterol.[1] This modification has a significant impact on its pharmacological properties.
Quantitative Structure-Activity Relationship Data
Table 1: Comparative Selectivity of β2-Adrenergic Agonists
| Compound | Relative Selectivity for β2 (Trachea) vs. β1 (Atria) Receptors |
| Pirbuterol | ~1500x greater than Isoproterenol |
| Salbutamol | ~167x greater than Isoproterenol (Pirbuterol is 9x more selective than Salbutamol)[2] |
| Isoproterenol | Baseline |
Table 2: Comparative Potency of β2-Adrenergic Agonists
| Compound | Relative Potency (by weight) |
| Pirbuterol | 3-fold less potent than Albuterol (Salbutamol)[1] |
| Albuterol (Salbutamol) | Baseline |
Table 3: Binding Affinities (pKi) of Related β-Adrenergic Agonists at Human β1 and β2 Receptors
| Compound | pKi at β1 Receptor | pKi at β2 Receptor |
| Albuterol (Salbutamol) | 5.83 ± 0.06 | 4.71 ± 0.16 |
| Formoterol | 8.2 ± 0.09 | 6.25 ± 0.06 |
| Salmeterol | 8.3 ± 0.04 | 5.7 ± 0.04 |
Data for Table 3 was obtained from studies on recombinant human receptors and is provided for comparative context.[3]
Key Structural Features and Their Impact on Activity
The SAR of pirbuterol and other β2-agonists is well-defined by several key structural motifs:
-
The Pyridine Ring: The replacement of the catechol-mimicking benzene ring in albuterol with a pyridine ring in pirbuterol is a critical modification. This change is associated with a significant increase in β2-selectivity.[2] The nitrogen atom in the pyridine ring likely influences the electronic distribution and hydrogen bonding potential of the molecule within the receptor binding pocket.
-
The Ethanolamine Side Chain: This is a crucial pharmacophore for all β-adrenergic agonists. The hydroxyl group on the β-carbon and the amine group are essential for binding to the receptor and initiating the signaling cascade.
-
The N-tert-Butyl Group: The bulky tert-butyl group on the nitrogen atom is a common feature among β2-selective agonists. This group is thought to sterically hinder binding to the more constrained β1-adrenergic receptor, thereby conferring selectivity for the β2 subtype.
Signaling Pathway of this compound
This compound exerts its bronchodilatory effects by activating the β2-adrenergic receptor, a G-protein coupled receptor (GPCR). This initiates a well-characterized intracellular signaling cascade.
Caption: Signaling pathway of this compound via the β2-adrenergic receptor.
Experimental Protocols
The determination of the structure-activity relationship of pirbuterol and its analogs relies on a suite of in vitro and in vivo pharmacological assays. Below are detailed methodologies for key experiments.
Radioligand Binding Assays for Receptor Affinity (Ki)
These assays are employed to determine the binding affinity of a compound for a specific receptor.
Caption: General workflow for a radioligand binding assay.
Detailed Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues endogenously or recombinantly expressing the β1- or β2-adrenergic receptor. This typically involves homogenization of the cells or tissue followed by centrifugation to isolate the membrane fraction.
-
Incubation: A constant concentration of a suitable radioligand (e.g., [³H]-dihydroalprenolol) is incubated with the membrane preparation in the presence of varying concentrations of the unlabeled test compound (e.g., this compound).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which traps the membranes with the bound radioligand. Unbound radioligand passes through the filter.
-
Washing: The filters are washed with ice-cold buffer to remove any non-specifically bound radioligand.
-
Quantification: The amount of radioactivity trapped on the filters is quantified using liquid scintillation counting.
-
Data Analysis: The data is used to generate a competition binding curve, from which the IC50 (the concentration of the test compound that inhibits 50% of the specific binding of the radioligand) is determined. The Ki (inhibitory constant) is then calculated from the IC50 using the Cheng-Prusoff equation.
Functional Assays for Agonist Potency (EC50)
These assays measure the functional response of a cell or tissue to an agonist, providing a measure of its potency.
This classic organ bath experiment assesses the relaxant effect of a compound on pre-contracted airway smooth muscle.
Detailed Methodology:
-
Tissue Preparation: A guinea pig is euthanized, and the trachea is carefully dissected out. The trachea is cut into rings or strips and mounted in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O2/5% CO2.
-
Contraction: The tracheal preparation is contracted with a spasmogen such as histamine or carbachol to induce a stable, submaximal contraction.
-
Drug Addition: Cumulative concentrations of the β2-agonist (e.g., this compound) are added to the organ bath.
-
Measurement of Relaxation: The relaxation of the tracheal muscle is measured isometrically using a force transducer.
-
Data Analysis: A concentration-response curve is constructed, and the EC50 (the concentration of the agonist that produces 50% of the maximal relaxation) is determined.
This cell-based assay directly measures the downstream second messenger produced upon β2-adrenergic receptor activation.
Detailed Methodology:
-
Cell Culture: Cells expressing the β2-adrenergic receptor (e.g., CHO or HEK293 cells) are cultured to an appropriate density in multi-well plates.
-
Pre-incubation: The cells are often pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Agonist Stimulation: The cells are then stimulated with varying concentrations of the β2-agonist for a defined period.
-
Cell Lysis and cAMP Measurement: The cells are lysed, and the intracellular cAMP concentration is measured using a variety of methods, such as enzyme-linked immunosorbent assay (ELISA), radioimmunoassay (RIA), or fluorescence-based assays.
-
Data Analysis: A dose-response curve is generated, and the EC50 for cAMP accumulation is calculated.
Conclusion
The structure-activity relationship of this compound highlights the critical role of the pyridine ring in conferring enhanced β2-adrenergic receptor selectivity compared to its benzene ring-containing analog, salbutamol. While it exhibits lower potency, its improved selectivity profile represents a key attribute for a therapeutic bronchodilator. The experimental protocols detailed herein provide a framework for the continued investigation of pirbuterol analogs and the development of novel β2-agonists with optimized pharmacological properties. Future research focusing on obtaining precise binding and functional data for pirbuterol and its derivatives will further refine our understanding of its SAR and guide the design of the next generation of respiratory therapeutics.
References
- 1. Pirbuterol hydrochloride: evaluation of beta adrenergic agonist activity in reversible obstructive pulmonary disease and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pirbuterol, a selecttve beta2 adrenergic bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Discovery and Synthesis of Pirbuterol Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
Pirbuterol acetate is a short-acting β2-adrenergic receptor agonist that has been utilized in the management of bronchospasm associated with asthma and other respiratory diseases. This technical guide provides a comprehensive overview of the discovery, synthesis, and pharmacological evaluation of this compound. It includes detailed information on its mechanism of action, key experimental protocols, and quantitative data on its efficacy and pharmacokinetic profile. The guide is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development in the field of respiratory medicine.
Discovery and Development
Pirbuterol was developed as a selective β2-adrenergic agonist with bronchodilatory properties. It was patented in 1971 and introduced for medical use in 1983[1]. Structurally, it is an analog of albuterol, with the key difference being the substitution of a pyridine ring for the benzene ring[2][3]. This modification was aimed at improving its selectivity for the β2-adrenergic receptor, thereby minimizing the cardiovascular side effects associated with less selective β-agonists. This compound is the acetate salt form of the active pirbuterol base[4].
Mechanism of Action
This compound exerts its therapeutic effect through the selective stimulation of β2-adrenergic receptors, which are predominantly located in the smooth muscle of the airways[4][5]. The binding of pirbuterol to these G-protein coupled receptors initiates a signaling cascade that leads to bronchodilation.
Signaling Pathway
Upon binding of pirbuterol to the β2-adrenergic receptor, the associated heterotrimeric Gs protein is activated. The Gαs subunit dissociates and activates adenylyl cyclase, an enzyme that catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP). The subsequent increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA). PKA then phosphorylates various downstream targets, resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, ultimately leading to bronchodilation[4][5]. Elevated cAMP levels also play a role in inhibiting the release of inflammatory mediators from mast cells[4].
Synthesis of Pirbuterol
Several synthetic routes for pirbuterol have been described in the patent literature. A common approach involves the synthesis of a key intermediate, 5-hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine, followed by hydroxymethylation.
Representative Synthetic Scheme
A representative synthesis of pirbuterol hydrochloride is outlined below. This process starts from 5-benzyloxypyridine-2-carbaldehyde and proceeds through an epoxy intermediate.
Experimental Protocols
The following protocols are based on procedures described in the patent literature and may require optimization for laboratory-scale synthesis.
Step 1: Synthesis of 5-Benzyloxy-2-(1,2-epoxyethyl)pyridine [6]
-
In a three-neck round-bottom flask equipped with a mechanical stirrer and a thermometer, add trimethylsulfonium iodide (0.13 mole) to N,N-dimethylformamide (175 ml).
-
Cool the stirred solution to 0-5°C in an ice bath and add sodium methoxide (0.39 mole) in one portion.
-
After stirring for 10 minutes at 0°C, add 5-benzyloxypyridine-2-carbaldehyde (0.1 mole) portionwise over 15 minutes.
-
Stir the reaction mixture at 0°C for an additional 15 minutes.
-
Pour the reaction mixture into ice-cold water (1 liter) and extract with ether.
-
Wash the combined ether layers with water, dry over anhydrous magnesium sulfate, filter, and evaporate the solvent in vacuo to yield the crude product.
-
The product can be purified by recrystallization from hexanes.
Step 2: Synthesis of 5-Benzyloxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine [6]
-
To a solution of 5-benzyloxy-2-(1,2-epoxyethyl)pyridine (0.091 mole) in methanol (250 ml), add tert-butylamine (25 ml).
-
Heat the resulting solution at reflux for 2.5 hours.
-
Evaporate the solvent and excess tert-butylamine in vacuo.
-
The crude product can be purified by recrystallization from hexanes.
Step 3: Synthesis of 5-Hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine
-
This step involves the debenzylation of the product from Step 2. This is typically achieved through catalytic hydrogenolysis using a palladium on carbon (Pd/C) catalyst in a suitable solvent like ethanol or methanol under a hydrogen atmosphere.
Step 4: Synthesis of Pirbuterol Hydrochloride [6]
-
A solution of 5-hydroxy-2-(1-hydroxy-2-tert-butylaminoethyl)pyridine (0.00238 mole) in aqueous 38% formaldehyde solution (5 ml) and triethylamine (1 ml) is heated at reflux overnight.
-
An additional 5 ml of aqueous formaldehyde solution is added, and heating is continued for 6 hours.
-
The solvents are evaporated in vacuo.
-
The crude product is dissolved in a minimum volume of cold methanol, and the solution is saturated with dry hydrogen chloride gas to precipitate pirbuterol hydrochloride.
Purification:
-
Column Chromatography: Purification of intermediates and the final product can be performed using column chromatography on silica gel. The choice of mobile phase depends on the polarity of the compound being purified, with common solvent systems including mixtures of hexanes and ethyl acetate or dichloromethane and methanol[7][8][9].
-
Recrystallization: Recrystallization is a common method for purifying the final product and its intermediates. Suitable solvents or solvent mixtures should be determined empirically, but common choices include ethanol, methanol, hexanes, or mixtures such as hexane/ethyl acetate[10][11][12].
Pharmacological and Clinical Data
Pharmacodynamics: Receptor Binding and Functional Potency
While pirbuterol is known to be a selective β2-adrenergic receptor agonist, specific quantitative data for its binding affinity (Ki) and functional potency (EC50) are not widely available in the public domain. However, its selectivity has been demonstrated to be greater than that of salbutamol[13][14]. For context, other β2-agonists like salmeterol and formoterol have reported pKi values of 8.3 and 8.2, respectively, for the β2-receptor[15].
Pharmacokinetics
The pharmacokinetic profile of inhaled this compound is characterized by low systemic absorption.
| Parameter | Value | Reference |
| Plasma Half-life (t½) | ~2 hours (oral administration) | [4][6] |
| Systemic Blood Levels | Below limit of assay sensitivity (2-5 ng/ml) after inhalation of up to 800 mcg | |
| Metabolism | Not metabolized by catechol-O-methyltransferase (COMT) | |
| Excretion | A mean of 51% of the dose is recovered in the urine as pirbuterol and its sulfate conjugate after aerosol administration. |
Clinical Efficacy: Improvement in FEV1
Clinical trials have demonstrated the efficacy of this compound in improving lung function in patients with asthma and other obstructive airway diseases. The primary endpoint in many of these studies is the change in Forced Expiratory Volume in one second (FEV1).
| Study/Comparison | Dose | Mean Peak % Increase in FEV1 | Duration of Action | Reference |
| Pirbuterol vs. Placebo | 0.2 mg and 0.4 mg (aerosol) | Statistically significant improvement over placebo | - | [1] |
| Pirbuterol vs. Metaproterenol | 0.2 mg and 0.4 mg vs. 1.3 mg (aerosol) | Statistically significant improvement over metaproterenol | - | [1] |
| General Efficacy | - | Up to 25% improvement from baseline or placebo in asthmatic patients | - | [16] |
Experimental Protocols for Pharmacological Evaluation
The following are representative protocols for assessing the pharmacological activity of β2-adrenergic agonists like pirbuterol.
Radioligand Binding Assay (Competitive)
This assay determines the binding affinity (Ki) of a compound for the β2-adrenergic receptor.
References
- 1. Comparative effects of this compound, metaproterenol, and placebo aerosols on pulmonary function and incidence of cardiac ectopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. A literature review of the evidence that a 12% improvement in FEV1 is an appropriate cut-off for children - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pirbuterol hydrochloride: evaluation of beta adrenergic agonist activity in reversible obstructive pulmonary disease and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Home Page [chem.ualberta.ca]
- 5. Pirbuterol | C12H20N2O3 | CID 4845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. EP0058070A2 - Process for preparing pirbuterol - Google Patents [patents.google.com]
- 7. column-chromatography.com [column-chromatography.com]
- 8. web.uvic.ca [web.uvic.ca]
- 9. rroij.com [rroij.com]
- 10. Reagents & Solvents [chem.rochester.edu]
- 11. researchgate.net [researchgate.net]
- 12. mt.com [mt.com]
- 13. Pirbuterol, a selecttve beta2 adrenergic bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. DK157541B - PROCEDURE FOR THE PREPARATION OF PIRBUTEROL AND ANALOGICAL COMPOUNDS - Google Patents [patents.google.com]
- 15. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Pirbuterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible bronchospastic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Chemical Properties and Stability of Pirbuterol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirbuterol acetate is the monoacetate salt of pirbuterol, a short-acting β2-adrenergic receptor agonist utilized as a bronchodilator in the management of asthma and other respiratory conditions.[1][2][3] Its therapeutic action is mediated through the selective stimulation of β2-adrenergic receptors, which triggers intracellular adenylate cyclase, leading to an increase in cyclic AMP (cAMP) levels. This cascade results in the relaxation of bronchial smooth muscle.[4][5][6] This technical guide provides a comprehensive overview of the chemical properties and stability profile of this compound, offering critical data and methodologies for researchers and professionals in drug development.
Chemical and Physical Properties
This compound is a white, crystalline racemic mixture.[5] A summary of its key chemical and physical properties is presented in Table 1.
| Property | Value | Reference(s) |
| IUPAC Name | acetic acid;6-[2-(tert-butylamino)-1-hydroxyethyl]-2-(hydroxymethyl)pyridin-3-ol | [7] |
| Chemical Formula | C₁₄H₂₄N₂O₅ | [7] |
| Molecular Weight | 300.36 g/mol | [7] |
| Appearance | White, crystalline powder | [5] |
| Melting Point | 129 - 132 °C | [8] from Sigma-Aldrich MSDS (2024-09-06) |
| Solubility | Freely soluble in water. Soluble in DMSO. | [5][7] |
| pKa | Data not available in the searched resources. |
Stability Profile
The chemical stability of this compound is a critical factor in its formulation, storage, and therapeutic efficacy. The product is known to be chemically stable under standard ambient conditions.[9] from Sigma-Aldrich MSDS (2025-04-28)
Storage Recommendations
For optimal stability, this compound should be stored in a tightly closed container in a dry and dark place. Recommended storage conditions are 0 - 4°C for short-term storage (days to weeks) and -20°C for long-term storage (months to years).[7] The product is considered stable enough for a few weeks during ordinary shipping at ambient temperatures.[7]
Forced Degradation Studies
Forced degradation studies are essential for identifying potential degradation products and establishing the stability-indicating nature of analytical methods. While specific forced degradation data for this compound is not extensively detailed in the public domain, general methodologies as per ICH guidelines are applicable. These studies typically involve exposing the drug substance to stress conditions such as hydrolysis, oxidation, and photolysis.
Hydrolytic Degradation
A study on the hydrolytic degradation of pirbuterol in aqueous solutions indicated that the drug is most stable in the pH range of 1-2.[10] The degradation follows first-order kinetics and is dependent on the ionic species present at different pH values.[10] While five breakdown products were observed, only two were definitively identified in the available abstract.[10]
Oxidative Degradation
As a phenolic compound, pirbuterol is susceptible to oxidation.[8] Oxidative stress testing is typically performed using reagents such as hydrogen peroxide.[11] The degradation pathway likely involves the formation of phenoxyl radicals, which can then dimerize or undergo further oxidation to form various degradation products.[8]
Photolytic Degradation
Photostability testing, as outlined in ICH guideline Q1B, involves exposing the drug substance to a light source that provides an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter.[12][13] This testing helps to determine the intrinsic photostability of the molecule and the need for light-resistant packaging.
Experimental Protocols
Stability-Indicating HPLC Method
A validated stability-indicating High-Performance Liquid Chromatography (HPLC) method is crucial for the quantitative analysis of this compound and its degradation products. While a specific, detailed method for this compound was not found in the searched literature, a general approach based on methods for related compounds like salbutamol can be outlined.[14][15]
Objective: To develop and validate a stability-indicating RP-HPLC method for the simultaneous determination of this compound and its degradation products.
Chromatographic Conditions (Hypothetical Example):
| Parameter | Condition |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase A | 0.1% Formic acid in water |
| Mobile Phase B | Acetonitrile |
| Gradient | Time (min) |
| 0 | |
| 20 | |
| 25 | |
| 26 | |
| 30 | |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 276 nm |
| Injection Volume | 10 µL |
Method Validation:
The method would be validated according to ICH guidelines for the following parameters:
-
Specificity: Demonstrated by the separation of the main peak from degradation products and placebo components.
-
Linearity: Assessed over a concentration range (e.g., 50-150% of the target concentration).
-
Accuracy: Determined by recovery studies of spiked samples.
-
Precision: Evaluated at the repeatability and intermediate precision levels.
-
Limit of Detection (LOD) and Limit of Quantitation (LOQ): Established based on signal-to-noise ratios.
-
Robustness: Assessed by making small, deliberate variations to the chromatographic conditions.
Forced Degradation Protocol
Objective: To generate potential degradation products of this compound under various stress conditions.
-
Acid Hydrolysis: Reflux with 0.1 M HCl at 80°C for 2 hours.
-
Base Hydrolysis: Reflux with 0.1 M NaOH at 80°C for 1 hour.
-
Oxidative Degradation: Treat with 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Expose the solid drug substance to 105°C for 24 hours.
-
Photolytic Degradation: Expose the drug substance to UV light (254 nm) and visible light as per ICH Q1B guidelines.
Samples from each stress condition would be diluted and injected into the HPLC system to analyze the degradation profile.
Visualizations
Signaling Pathway of this compound
Caption: Signaling pathway of this compound leading to bronchodilation.
Experimental Workflow for Stability-Indicating HPLC Method Development
Caption: Workflow for developing and validating a stability-indicating HPLC method.
References
- 1. mdpi.com [mdpi.com]
- 2. Pirbuterol hydrochloride: evaluation of beta adrenergic agonist activity in reversible obstructive pulmonary disease and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pirbuterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible bronchospastic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pirbuterol | C12H20N2O3 | CID 4845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 6. Pirbuterol | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 7. medkoo.com [medkoo.com]
- 8. Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pharmacy180.com [pharmacy180.com]
- 10. researchgate.net [researchgate.net]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Characterization of the degradation products of bambuterol using LCMS-QTOF and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]
- 14. Development and validation of a stability indicating RP-HPLC method for the simultaneous determination of related substances of albuterol sulfate and ipratropium bromide in nasal solution - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. saudijournals.com [saudijournals.com]
Pirbuterol Acetate Enantiomers: A Technical Guide to Stereospecific Activity at the β2-Adrenergic Receptor
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirbuterol acetate, a short-acting β2-adrenergic receptor agonist, has been utilized as a bronchodilator for the management of respiratory conditions such as asthma and chronic obstructive pulmonary disease (COPD). Structurally, pirbuterol possesses a chiral center, and therefore exists as a racemic mixture of two enantiomers: (R)-pirbuterol and (S)-pirbuterol. It is a well-established principle in pharmacology that enantiomers of a chiral drug can exhibit significantly different pharmacological and toxicological profiles. For β2-adrenergic agonists, the therapeutic activity predominantly resides in the (R)-enantiomer.[1][2][3]
This technical guide provides a comprehensive overview of the stereospecific activity of pirbuterol enantiomers. Due to a notable lack of publicly available, direct comparative studies on the individual enantiomers of pirbuterol, this document will leverage data on racemic pirbuterol and the extensively studied enantiomers of the structurally similar β2-agonist, albuterol (salbutamol), to illustrate the anticipated stereoselective pharmacology. This guide will also detail the experimental protocols necessary for the chiral separation and pharmacological characterization of pirbuterol enantiomers and present the underlying signaling pathways.
Stereochemistry and Pharmacological Rationale
The therapeutic effect of β2-adrenergic agonists is mediated by their binding to and activation of β2-adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[4] This interaction initiates a signaling cascade that leads to bronchodilation. The three-dimensional structure of the binding site on the β2-adrenergic receptor is chiral, leading to stereoselective interactions with the enantiomers of chiral drugs.
For the class of β2-agonists, the (R)-enantiomer is responsible for the desired therapeutic effects, including bronchodilation.[2][3] Conversely, the (S)-enantiomer is often considered inactive or may even contribute to adverse effects.[2]
Quantitative Pharmacological Data
Racemic Pirbuterol Activity
Racemic pirbuterol has been shown to be a potent and selective β2-adrenergic agonist.[5][6] Its bronchodilatory effects have been demonstrated in various preclinical and clinical studies.
Table 1: In Vitro and In Vivo Activity of Racemic Pirbuterol
| Parameter | Species/Model | Value | Reference |
| In Vitro | |||
| Relative selectivity for pulmonary vs. cardiac tissue (compared to salbutamol) | Guinea Pig | 9 times greater | [6] |
| Relative selectivity for pulmonary vs. cardiac tissue (compared to isoproterenol) | Guinea Pig | ~1500 times greater | [6] |
| In Vivo | |||
| Onset of Action (inhalation) | Human | < 5 minutes | [4] |
| Duration of Action (inhalation) | Human | 4-6 hours | [1] |
| Potency (by weight, compared to albuterol) | Human | Three-fold less potent | [5] |
Illustrative Comparison with Albuterol Enantiomers
To provide a quantitative perspective on the expected differences between pirbuterol enantiomers, the following table summarizes the well-documented activities of (R)-albuterol (levalbuterol) and (S)-albuterol. It is anticipated that the enantiomers of pirbuterol would exhibit a similar disparity in their pharmacological profiles.
Table 2: Comparative Activity of Albuterol Enantiomers (Illustrative for Pirbuterol)
| Parameter | (R)-Albuterol (Eutomer) | (S)-Albuterol (Distomer) | Fold Difference (R vs. S) |
| β2-Adrenergic Receptor Binding Affinity | |||
| Ki (nM) | ~50 | ~5000 | ~100 |
| Functional Activity (Adenylyl Cyclase Stimulation) | |||
| EC50 (nM) | ~10 | >10,000 | >1000 |
| Bronchodilator Potency (in vivo) | |||
| Relative Potency | High | Negligible/Very Low | >100 |
Note: The values presented in this table are approximate and are intended for illustrative purposes to highlight the expected stereoselectivity for pirbuterol, based on the known properties of albuterol enantiomers.
Signaling Pathway of β2-Adrenergic Receptor Activation
The binding of an agonist, such as (R)-pirbuterol, to the β2-adrenergic receptor initiates a well-defined intracellular signaling cascade. This pathway is crucial for the bronchodilatory response.
Experimental Protocols
The following sections detail the methodologies required for the chiral separation and pharmacological characterization of pirbuterol enantiomers.
Chiral Separation of Pirbuterol Enantiomers
Objective: To resolve racemic pirbuterol into its individual (R)- and (S)-enantiomers.
Methodology: High-Performance Liquid Chromatography (HPLC) [1]
-
Chromatographic System: A standard HPLC system equipped with a UV detector is used.
-
Chiral Stationary Phase (CSP): A Chiralpak AD-H column (250 mm x 4.6 mm, 5 µm particle size) has demonstrated good selectivity for pirbuterol enantiomers.[1]
-
Mobile Phase: A mixture of n-hexane, ethanol, and diethylamine (e.g., 90:10:0.1 v/v/v) is used as the mobile phase.[1] The composition may be optimized to achieve baseline separation.
-
Flow Rate: A typical flow rate is 1.0 mL/min.[1]
-
Detection: UV detection at a wavelength of 283 nm is suitable for pirbuterol.[1]
-
Sample Preparation: A stock solution of racemic pirbuterol is prepared in methanol and diluted with the mobile phase to the desired concentration.
-
Injection and Elution: A small volume (e.g., 20 µL) of the sample is injected onto the column, and the enantiomers are separated based on their differential interaction with the CSP.
-
Quantification: The concentration of each enantiomer is determined by integrating the area under the corresponding chromatographic peak.
In Vitro Pharmacological Characterization
1. β2-Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of each pirbuterol enantiomer for the β2-adrenergic receptor.
Methodology: Radioligand Binding Assay
-
Receptor Source: Membranes from cells expressing a high density of β2-adrenergic receptors (e.g., CHO or HEK293 cells transfected with the human β2-adrenergic receptor gene).
-
Radioligand: A radiolabeled antagonist with high affinity for the β2-adrenergic receptor, such as [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol.
-
Assay Buffer: A suitable buffer, such as Tris-HCl, containing MgCl₂.
-
Procedure:
-
Incubate the receptor-containing membranes with a fixed concentration of the radioligand and varying concentrations of the unlabeled competitor (either (R)-pirbuterol, (S)-pirbuterol, or racemic pirbuterol).
-
Allow the binding to reach equilibrium.
-
Separate the bound from the free radioligand by rapid filtration through glass fiber filters.
-
Quantify the radioactivity retained on the filters using liquid scintillation counting.
-
-
Data Analysis: The IC50 values (concentration of competitor that inhibits 50% of specific radioligand binding) are determined by non-linear regression analysis of the competition binding curves. The Ki values are then calculated using the Cheng-Prusoff equation.
2. Functional Assay: Adenylyl Cyclase Activation
Objective: To measure the ability of each pirbuterol enantiomer to stimulate the production of cyclic AMP (cAMP), a key second messenger in the β2-adrenergic signaling pathway.
Methodology: cAMP Accumulation Assay
-
Cell Line: A cell line expressing the β2-adrenergic receptor (e.g., A549 human lung epithelial cells or transfected CHO cells).
-
Procedure:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent the degradation of cAMP.
-
Stimulate the cells with varying concentrations of (R)-pirbuterol, (S)-pirbuterol, or a standard agonist (e.g., isoproterenol).
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP produced using a competitive immunoassay (e.g., ELISA or HTRF).
-
-
Data Analysis: Plot the concentration-response curves and determine the EC50 (effective concentration to produce 50% of the maximal response) and Emax (maximal effect) for each enantiomer.
3. In Vitro Organ Bath Assay: Guinea Pig Tracheal Ring Relaxation
Objective: To assess the functional potency of each pirbuterol enantiomer in relaxing airway smooth muscle.
Methodology: Isolated Tissue Bath Experiment [6]
-
Tissue Preparation: Isolate the trachea from a guinea pig and cut it into rings.
-
Mounting: Suspend the tracheal rings in an organ bath containing a physiological salt solution (e.g., Krebs-Henseleit solution) maintained at 37°C and aerated with 95% O₂ / 5% CO₂.
-
Contraction: Pre-contract the tracheal rings with a contractile agent such as histamine or methacholine to induce a stable level of tone.
-
Drug Addition: Add cumulative concentrations of (R)-pirbuterol, (S)-pirbuterol, or racemic pirbuterol to the organ bath and record the relaxation response.
-
Data Analysis: Express the relaxation as a percentage of the maximal relaxation induced by a standard agonist like isoproterenol. Plot the concentration-response curves and determine the EC50 values for each enantiomer.
Experimental Workflow for Chiral Drug Characterization
The following diagram illustrates a typical workflow for the synthesis, separation, and pharmacological evaluation of chiral drug enantiomers.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and structure-activity relationships of long-acting beta2 adrenergic receptor agonists incorporating metabolic inactivation: an antedrug approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Structural insights into binding specificity, efficacy and bias of a β2AR partial agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Synthesis and irreversible beta-adrenergic blockade with a bromoacetamido derivative of betaxolol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. scilit.com [scilit.com]
An In-depth Technical Guide to the Hydrolysis and Degradation of Pirbuterol Acetate
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the hydrolysis and degradation of pirbuterol acetate, a short-acting β2-adrenergic receptor agonist. The stability of a drug substance such as this compound is a critical attribute that can affect its safety, efficacy, and shelf-life. Understanding its degradation pathways is essential for the development of stable formulations and robust analytical methods. This document outlines the theoretical basis for the degradation of this compound, provides detailed experimental protocols for forced degradation studies, and presents a framework for the identification and quantification of degradation products. While specific proprietary data on the degradation products of this compound is not extensively available in public literature, this guide synthesizes general principles of drug degradation and applies them to the known chemical structure and properties of this compound.
Introduction to this compound
This compound is the acetate salt of pirbuterol, a sympathomimetic amine used for the relief of bronchospasm in patients with asthma and other obstructive airway diseases.[1][2] Its therapeutic effect is mediated through the stimulation of β2-adrenergic receptors, leading to the relaxation of bronchial smooth muscle.[2][3] The chemical structure of this compound consists of the active pirbuterol moiety and an acetate counter-ion. The pirbuterol molecule contains several functional groups susceptible to chemical degradation, including a secondary alcohol, a phenol, a primary alcohol, and a secondary amine. The acetate salt itself is formed at the secondary amine. The primary focus of this guide is the hydrolysis of the active moiety and other potential degradation pathways under various stress conditions.
Potential Degradation Pathways
The degradation of this compound can be anticipated to occur through several mechanisms, primarily hydrolysis, oxidation, and photolysis. Thermal degradation is also a possibility.
Hydrolysis
Hydrolytic degradation is a common pathway for many pharmaceuticals. A study on the hydrolytic degradation of pirbuterol indicated that its stability is pH-dependent, with the highest stability observed in the pH range of 1-2.[4] The same study identified five degradation products, though their specific structures were not detailed in the available abstract.[4]
The primary hydrolytic event for pirbuterol itself would likely involve reactions of the alcohol and phenol groups, though these are generally stable to hydrolysis. More significant degradation is likely to occur under oxidative or photolytic conditions.
Based on general chemical principles, the hydrolysis of the pirbuterol molecule (the active component) is less likely than the degradation of its functional groups under other stress conditions. However, forced hydrolysis at extreme pH and temperature can induce degradation.
dot
Caption: Proposed Hydrolytic Degradation of Pirbuterol.
Oxidation
The pirbuterol molecule possesses sites susceptible to oxidation, particularly the phenol group and the secondary alcohol. Oxidative degradation can be initiated by atmospheric oxygen, peroxides, or metal ions. The phenolic hydroxyl group can be oxidized to form colored degradation products. The secondary alcohol can be oxidized to a ketone.
Photodegradation
Exposure to light, particularly UV radiation, can lead to the degradation of this compound. The pyridine ring and the phenolic group are potential chromophores that can absorb light energy, leading to photochemical reactions. These reactions can include oxidation, ring cleavage, or the formation of photolytic adducts.
Forced Degradation Studies: Experimental Protocols
Forced degradation studies are essential to identify potential degradation products and to develop and validate stability-indicating analytical methods.[5][6][7] The following protocols are representative and should be adapted and optimized for this compound based on preliminary studies.
General Experimental Workflow
dot
Caption: General Workflow for Forced Degradation Studies.
Preparation of Stock Solution
A stock solution of this compound (e.g., 1 mg/mL) should be prepared in a suitable solvent, such as methanol or a mixture of methanol and water. This stock solution will be used for all stress conditions.
Hydrolytic Degradation
-
Acidic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N hydrochloric acid. The mixture is then typically heated (e.g., at 60-80°C) for a specified period (e.g., 2, 4, 8, 12, 24 hours). Samples are withdrawn at various time points, neutralized with an equivalent amount of 0.1 N sodium hydroxide, and diluted to a suitable concentration for analysis.
-
Basic Hydrolysis: To an aliquot of the stock solution, add an equal volume of 0.1 N sodium hydroxide. The experimental conditions (temperature, time) are similar to those for acidic hydrolysis. Samples are neutralized with an equivalent amount of 0.1 N hydrochloric acid before analysis.
-
Neutral Hydrolysis: An aliquot of the stock solution is mixed with an equal volume of water and subjected to the same temperature and time conditions as the acidic and basic hydrolysis studies.
Oxidative Degradation
To an aliquot of the stock solution, add an equal volume of a solution of hydrogen peroxide (e.g., 3-30%). The reaction is typically carried out at room temperature for a specified duration. Samples are withdrawn at different time points and diluted for analysis.
Thermal Degradation
A sample of solid this compound powder is placed in a thermostatically controlled oven at an elevated temperature (e.g., 60-80°C) for a defined period. Samples are withdrawn at intervals, dissolved in a suitable solvent, and analyzed.
Photolytic Degradation
A solution of this compound is exposed to a light source that provides both UV and visible light, as specified in ICH guideline Q1B. A control sample is kept in the dark under the same conditions. Samples are analyzed at appropriate time intervals.
Analytical Methodology
A stability-indicating analytical method is crucial for separating and quantifying the parent drug from its degradation products. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose.
Representative HPLC Method
-
Column: A reversed-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is commonly used.
-
Mobile Phase: A gradient or isocratic mobile phase consisting of a mixture of an aqueous buffer (e.g., phosphate or acetate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typical. The pH of the mobile phase should be optimized for the best separation.
-
Flow Rate: A flow rate of 1.0 mL/min is standard.
-
Detection: UV detection at a wavelength where this compound and its potential degradation products have significant absorbance (e.g., around 240 nm).
-
Method Validation: The method must be validated according to ICH guidelines to ensure it is specific, accurate, precise, linear, and robust.
Quantitative Data Presentation
The results of the forced degradation studies should be presented in a clear and organized manner to facilitate comparison. The following table is an illustrative example of how quantitative data for this compound degradation could be summarized. Note: The following data is hypothetical and for illustrative purposes only, as specific quantitative data for this compound degradation is not publicly available.
| Stress Condition | Time (hours) | This compound Remaining (%) | Total Degradation Products (%) | Number of Degradation Products |
| 0.1 N HCl (60°C) | 2 | 95.2 | 4.8 | 2 |
| 8 | 85.7 | 14.3 | 3 | |
| 24 | 70.1 | 29.9 | 4 | |
| 0.1 N NaOH (60°C) | 2 | 92.5 | 7.5 | 3 |
| 8 | 78.3 | 21.7 | 4 | |
| 24 | 60.8 | 39.2 | 5 | |
| 3% H₂O₂ (RT) | 2 | 98.1 | 1.9 | 1 |
| 8 | 90.4 | 9.6 | 2 | |
| 24 | 82.3 | 17.7 | 3 | |
| Heat (80°C, solid) | 24 | 99.5 | 0.5 | 1 |
| 72 | 97.2 | 2.8 | 2 | |
| Photolytic (ICH) | 24 | 96.8 | 3.2 | 2 |
Identification of Degradation Products
The identification of the chemical structures of the degradation products is a critical step. This is typically achieved using hyphenated techniques such as Liquid Chromatography-Mass Spectrometry (LC-MS) for molecular weight determination and fragmentation analysis, and Nuclear Magnetic Resonance (NMR) spectroscopy for detailed structural elucidation of isolated degradation products.
Signaling Pathway
Pirbuterol is a β2-adrenergic agonist. Its mechanism of action involves the activation of a G-protein coupled receptor, leading to an increase in intracellular cyclic AMP (cAMP).[3]
dot
Caption: Pirbuterol Signaling Pathway.
Conclusion
This technical guide has provided a comprehensive framework for understanding and investigating the hydrolysis and degradation of this compound. While specific degradation product structures for this compound are not widely reported in the public domain, the application of systematic forced degradation studies, coupled with robust stability-indicating analytical methods, is essential for any drug development program. The protocols and theoretical considerations outlined herein provide a solid foundation for researchers and scientists to design and execute studies to ensure the stability, safety, and efficacy of this compound formulations. Further research involving advanced analytical techniques is necessary to fully elucidate the specific degradation pathways and structures of the degradation products of this compound.
References
- 1. Peroxidative Metabolism of β2-Agonists Salbutamol and Fenoterol and Their Analogs - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ajpaonline.com [ajpaonline.com]
- 3. Pirbuterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible bronchospastic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Pirbuterol | C12H20N2O3 | CID 4845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pharmaceutical-journal.com [pharmaceutical-journal.com]
- 7. US20040109826A1 - Stabilized albuterol compositions and method of preparation thereof - Google Patents [patents.google.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Pirbuterol Acetate
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirbuterol is a selective β2-adrenergic receptor agonist known for its bronchodilatory effects, making it a valuable compound in the study of respiratory diseases such as asthma.[1][2][3] In vitro studies have consistently demonstrated its preferential activity at β2-adrenergic receptors.[1][2] The primary mechanism of action for pirbuterol involves the stimulation of adenylyl cyclase, which leads to an increase in intracellular cyclic adenosine monophosphate (cAMP).[1][4] This elevation in cAMP levels is the catalyst for the relaxation of bronchial smooth muscle.[1][4]
These application notes provide detailed protocols for essential in vitro assays to characterize the pharmacological activity of pirbuterol acetate. The protocols cover receptor binding affinity, functional cell-based assays measuring second messenger accumulation, and a tissue-based functional assay for assessing smooth muscle relaxation.
Data Presentation
| Compound | Assay | Tissue/Cell Line | Relative Potency/Activity |
| Pirbuterol | Smooth Muscle Relaxation | Isolated Guinea Pig Trachea | Less potent than isoproterenol and salbutamol.[3] |
| Pirbuterol | Receptor Selectivity | Isolated Guinea Pig Trachea & Atria | Greater selectivity for pulmonary (β2) vs. cardiac (β1) tissue compared to isoproterenol and salbutamol.[3] |
Signaling Pathway of this compound
This compound, as a β2-adrenergic receptor agonist, activates a well-defined signaling cascade. The binding of pirbuterol to the β2-adrenergic receptor on the surface of smooth muscle cells initiates a conformational change in the receptor. This change activates the associated Gs protein, leading to the dissociation of its α subunit. The activated Gsα subunit then stimulates the enzyme adenylyl cyclase, which catalyzes the conversion of ATP to cAMP. The resulting increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates downstream targets, ultimately leading to a decrease in intracellular calcium and smooth muscle relaxation.
Experimental Protocols
β2-Adrenergic Receptor Binding Assay
This protocol is designed to determine the binding affinity (Ki) of this compound for the β2-adrenergic receptor using a competitive radioligand binding assay.
Experimental Workflow:
Materials:
-
Cell Membranes: Membranes prepared from a cell line overexpressing the human β2-adrenergic receptor (e.g., HEK293 or CHO cells).
-
Radioligand: A high-affinity β-adrenergic receptor antagonist radioligand such as [³H]-CGP 12177.
-
Non-specific Binding Control: A high concentration of a non-labeled β-adrenergic antagonist (e.g., propranolol).
-
Test Compound: this compound.
-
Reference Compound: A known β2-adrenergic agonist (e.g., isoproterenol or salbutamol).
-
Assay Buffer: e.g., 50 mM Tris-HCl, 5 mM MgCl₂, pH 7.4.
-
Filtration Apparatus: A cell harvester with glass fiber filters.
-
Scintillation Counter and Fluid.
Protocol:
-
Membrane Preparation: Homogenize cells expressing the β2-adrenergic receptor in ice-cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in assay buffer. Determine the protein concentration of the membrane preparation.
-
Assay Setup: In a 96-well plate, add the following to each well:
-
Assay Buffer
-
Cell membranes (typically 10-50 µg of protein per well)
-
A fixed concentration of radioligand (e.g., [³H]-CGP 12177 at its Kd concentration).
-
Varying concentrations of this compound or reference compound.
-
For total binding wells, add vehicle instead of a competitor.
-
For non-specific binding wells, add a saturating concentration of a non-labeled antagonist (e.g., 10 µM propranolol).
-
-
Incubation: Incubate the plate at room temperature for 60-120 minutes to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the binding affinity (Ki) of this compound using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
Cell-Based cAMP Functional Assay
This protocol measures the ability of this compound to stimulate the production of intracellular cAMP in a cell line expressing the β2-adrenergic receptor.
Experimental Workflow:
Materials:
-
Cell Line: A human cell line endogenously or recombinantly expressing the β2-adrenergic receptor (e.g., A549, BEAS-2B, or HEK293-β2AR).
-
Cell Culture Medium and Supplements.
-
Test Compound: this compound.
-
Reference Compound: A known β2-adrenergic agonist (e.g., isoproterenol).
-
Phosphodiesterase (PDE) Inhibitor: e.g., IBMX or Ro 20-1724, to prevent cAMP degradation.
-
cAMP Assay Kit: A commercial kit for the detection of cAMP (e.g., HTRF, AlphaScreen, ELISA, or fluorescence-based biosensors).
-
96-well Cell Culture Plates.
Protocol:
-
Cell Seeding: Seed the cells into a 96-well plate at an appropriate density and allow them to adhere and grow overnight.
-
Compound Preparation: Prepare serial dilutions of this compound and the reference agonist in a suitable assay buffer.
-
Cell Treatment:
-
Wash the cells with assay buffer.
-
Pre-incubate the cells with a PDE inhibitor in assay buffer for 15-30 minutes at 37°C.
-
Add the various concentrations of this compound or the reference agonist to the wells. Include a vehicle control.
-
Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes).
-
-
cAMP Measurement:
-
Lyse the cells according to the instructions of the chosen cAMP assay kit.
-
Measure the intracellular cAMP levels following the manufacturer's protocol for the specific assay kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the measured cAMP levels against the logarithm of the agonist concentration.
-
Determine the EC50 value (the concentration of the agonist that produces 50% of the maximal response) by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Isolated Guinea Pig Trachea Functional Assay
This ex vivo assay assesses the relaxant effect of this compound on pre-contracted guinea pig tracheal smooth muscle.
Experimental Workflow:
References
- 1. Pirbuterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible bronchospastic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. accessdata.fda.gov [accessdata.fda.gov]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Tracheal relaxing effects and β2 adrenoceptor selectivity of S1319, a novel sponge-derived bronchodilator agent, in isolated guinea-pig tissues - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Pirbuterol Acetate in Experimental Asthma Models
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirbuterol acetate is a selective short-acting β2-adrenergic receptor agonist known for its bronchodilatory properties, making it a therapeutic agent for obstructive airway diseases like asthma. Its primary mechanism of action involves the stimulation of β2-adrenergic receptors on airway smooth muscle cells. This activation leads to an increase in intracellular cyclic adenosine monophosphate (cAMP), which in turn mediates smooth muscle relaxation and bronchodilation.
These application notes provide an overview of established and adaptable experimental models to investigate the efficacy and mechanism of action of this compound in the context of asthma research. The protocols detailed below are designed to guide researchers in assessing the bronchodilatory and potential anti-inflammatory effects of this compound in both in vivo and in vitro settings.
Mechanism of Action: Signaling Pathway
This compound, as a β2-adrenergic agonist, initiates a well-defined signaling cascade upon binding to its receptor on bronchial smooth muscle cells. This pathway is crucial for its therapeutic effect of airway relaxation.
Data Presentation
The following tables summarize representative quantitative data from in vivo and in vitro experimental models evaluating this compound. Please note that specific values can vary based on the experimental setup.
Table 1: In Vivo Efficacy of this compound in Guinea Pig Bronchoconstriction Models
| Model | Agonist | This compound Dose | Endpoint | Result |
| Histamine-Induced Bronchoconstriction | Histamine | 1-10 µg/kg (i.v.) | Reversal of increased airway resistance | Dose-dependent antagonism of bronchoconstriction |
| Acetylcholine-Induced Bronchoconstriction | Acetylcholine | 1-10 µg/kg (i.v.) | Reversal of increased airway resistance | Dose-dependent antagonism of bronchoconstriction |
| Allergen-Induced Asthma (Conceptual) | Ovalbumin (OVA) | 0.1-1 mg/kg (inhaled) | Reduction in airway hyperresponsiveness | Expected to reduce bronchoconstriction |
| Allergen-Induced Asthma (Conceptual) | House Dust Mite (HDM) | 0.1-1 mg/kg (inhaled) | Reduction in inflammatory cell influx in BALF | Potential for anti-inflammatory effects |
Table 2: In Vitro Efficacy of this compound
| Model | Tissue/Cell Type | Parameter Measured | This compound Concentration | Result |
| Isolated Tracheal Ring Assay | Guinea Pig Tracheal Smooth Muscle | Relaxation of pre-contracted tissue | 10⁻⁹ - 10⁻⁶ M | Dose-dependent relaxation |
| cAMP Accumulation Assay | Human Bronchial Smooth Muscle Cells | Intracellular cAMP levels | 10⁻⁸ - 10⁻⁵ M | Significant increase in cAMP |
Experimental Protocols
In Vivo Experimental Models
1. Protocol for Histamine- or Acetylcholine-Induced Bronchoconstriction in Guinea Pigs
This model assesses the direct bronchodilatory effect of this compound in reversing acute bronchoconstriction.
Materials:
-
Male Hartley guinea pigs (300-400 g)
-
Anesthetic (e.g., urethane or pentobarbital)
-
Tracheal cannula
-
Mechanical ventilator
-
Pressure transducer and data acquisition system to measure airway resistance and lung compliance
-
Histamine or Acetylcholine solution
-
This compound solution
-
Saline (vehicle control)
Procedure:
-
Animal Preparation: Anesthetize the guinea pig and perform a tracheotomy. Insert a tracheal cannula and connect the animal to a small animal ventilator.
-
Baseline Measurement: Allow the animal to stabilize and record baseline respiratory parameters, including airway resistance and dynamic lung compliance, for at least 15 minutes.
-
Induction of Bronchoconstriction: Administer a bolus intravenous (i.v.) injection of histamine (e.g., 5-10 µg/kg) or acetylcholine (e.g., 10-20 µg/kg) to induce a stable bronchoconstriction, characterized by a significant increase in airway resistance.
-
Treatment: Once a stable bronchoconstrictor response is achieved, administer this compound intravenously at various doses (e.g., 1, 3, 10 µg/kg) or via inhalation. A vehicle control group should receive an equivalent volume of saline.
-
Monitoring and Data Collection: Continuously monitor and record respiratory parameters for at least 30 minutes post-treatment to determine the extent and duration of bronchodilation.
-
Data Analysis: Calculate the percentage reversal of the agonist-induced increase in airway resistance for each dose of this compound compared to the vehicle control.
2. General Protocol for Allergen-Induced Asthma Models (Ovalbumin or House Dust Mite)
Materials:
-
BALB/c mice (6-8 weeks old)
-
Ovalbumin (OVA) or House Dust Mite (HDM) extract
-
Adjuvant (e.g., Alum for OVA model)
-
Aerosol delivery system
-
Whole-body plethysmography system for measuring airway hyperresponsiveness (AHR)
-
This compound for inhalation
Procedure:
-
Sensitization:
-
OVA Model: Sensitize mice by intraperitoneal (i.p.) injection of OVA emulsified in Alum on days 0 and 14.
-
HDM Model: Sensitize mice by intranasal administration of HDM extract on multiple days over a period of 2-3 weeks.
-
-
Allergen Challenge: Following the sensitization period, challenge the mice with aerosolized OVA or HDM for several consecutive days to induce an asthmatic phenotype.
-
Assessment of Airway Hyperresponsiveness (AHR):
-
Place mice in a whole-body plethysmograph and measure baseline enhanced pause (Penh).
-
Expose the mice to increasing concentrations of aerosolized methacholine and record the changes in Penh to determine AHR.
-
-
Treatment with this compound:
-
In a separate cohort of sensitized and challenged mice, administer aerosolized this compound or vehicle prior to the methacholine challenge.
-
-
Data Analysis: Compare the dose-response curves to methacholine between the pirbuterol-treated and vehicle-treated groups to determine if this compound reduces AHR. Further analysis can include bronchoalveolar lavage fluid (BALF) cell counts and cytokine analysis to assess anti-inflammatory effects.
In Vitro Experimental Models
1. Protocol for Isolated Guinea Pig Tracheal Ring Assay
This ex vivo model directly measures the relaxant effect of this compound on airway smooth muscle.
Materials:
-
Guinea pig trachea
-
Krebs-Henseleit buffer
-
Organ bath system with force transducers
-
Contractile agonist (e.g., histamine or carbachol)
-
This compound solutions of varying concentrations
Procedure:
-
Tissue Preparation: Euthanize a guinea pig and dissect the trachea. Cut the trachea into 2-3 mm wide rings.
-
Mounting: Mount the tracheal rings in an organ bath containing Krebs-Henseleit buffer, maintained at 37°C and aerated with 95% O₂ and 5% CO₂. Apply an optimal resting tension (e.g., 1 g) and allow the tissue to equilibrate for at least 60 minutes.
-
Contraction: Induce a submaximal contraction with a contractile agonist like histamine (e.g., 10⁻⁶ M) or carbachol (e.g., 10⁻⁷ M).
-
Cumulative Concentration-Response Curve: Once a stable contraction plateau is reached, add this compound in a cumulative manner (e.g., from 10⁻⁹ M to 10⁻⁵ M) to the organ bath.
-
Data Analysis: Record the relaxation at each concentration and express it as a percentage of the pre-induced contraction. Plot the concentration-response curve to determine the EC₅₀ value for this compound.
2. Protocol for cAMP Accumulation Assay in Human Bronchial Smooth Muscle Cells (hBSMCs)
This assay directly measures the primary second messenger responsible for the bronchodilatory effect of this compound.
Materials:
-
Cryopreserved primary hBSMCs and appropriate growth media
-
Phosphodiesterase inhibitor (e.g., IBMX)
-
This compound solutions
-
cAMP assay kit (e.g., ELISA-based)
-
Cell lysis buffer
Procedure:
-
Cell Culture: Culture hBSMCs in appropriate flasks until they reach 80-90% confluency. Seed the cells into 24- or 48-well plates and grow to confluency.
-
Serum Starvation: Serum-starve the cells for 24 hours prior to the experiment.
-
Pre-treatment: Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., 100 µM IBMX) for 30 minutes to prevent cAMP degradation.
-
Stimulation: Treat the cells with various concentrations of this compound (e.g., 10⁻⁸ M to 10⁻⁵ M) or vehicle for a defined period (e.g., 15 minutes).
-
Cell Lysis and cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration using a commercially available cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the cAMP levels to the protein concentration in each sample. Plot the dose-response curve for this compound-induced cAMP accumulation.
Conclusion
The experimental models and protocols outlined in these application notes provide a robust framework for the preclinical evaluation of this compound in the context of asthma. The in vivo bronchoconstriction models are ideal for assessing the direct bronchodilatory efficacy, while the allergen-induced asthma models offer a platform to investigate effects on airway hyperresponsiveness and inflammation. The in vitro assays provide mechanistic insights into the action of this compound on airway smooth muscle relaxation and its underlying signaling pathways. Rigorous and standardized application of these models will contribute to a comprehensive understanding of the pharmacological profile of this compound and its therapeutic potential in asthma.
Preparation of Pirbuterol Acetate Solutions for Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and essential data for the preparation of pirbuterol acetate solutions for use in research settings. Pirbuterol is a selective β2-adrenergic receptor agonist utilized in studies related to bronchodilation and other physiological processes mediated by this pathway.
Chemical and Physical Properties
This compound is a white to off-white crystalline powder. A summary of its key chemical and physical properties is provided in the table below to aid in the preparation of solutions.
| Property | Value | Source |
| Chemical Formula | C₁₄H₂₄N₂O₅ | --INVALID-LINK-- |
| Molecular Weight | 300.35 g/mol | --INVALID-LINK-- |
| Solubility | Freely soluble in water | --INVALID-LINK-- |
| CAS Number | 65652-44-0 | --INVALID-LINK-- |
Stability of this compound Solutions
The stability of pirbuterol in aqueous solutions is significantly influenced by pH and temperature. A key study on the hydrolytic degradation of pirbuterol provides valuable insights for solution preparation and storage.
A study by Bansal and Monkhouse investigated the hydrolytic degradation of pirbuterol under saturated oxygen conditions across a range of pH values and temperatures. The most stable region for pirbuterol in an aqueous solution was determined to be between pH 1 and 2.[1]
| Parameter | Condition | Observation |
| pH | 1 - 2 | Most stable region |
| Temperature | Lower temperatures | Increased stability |
| Oxygen | Saturated | Degradation observed |
Note: The full text of the primary stability study by Bansal and Monkhouse (1977) was not available to extract detailed quantitative degradation rates. The information presented is based on the study's abstract.
Signaling Pathway of Pirbuterol
Pirbuterol acts as a selective agonist for the β2-adrenergic receptor, a G-protein coupled receptor. Activation of this receptor initiates a signaling cascade that leads to various cellular responses, most notably smooth muscle relaxation.
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution
This protocol describes the preparation of a 10 mM stock solution of this compound, which can be further diluted for various in vitro and in vivo applications.
Materials:
-
This compound (powder)
-
Sterile, high-purity water (e.g., cell culture grade, Milli-Q, or equivalent)
-
Sterile conical tubes (e.g., 15 mL or 50 mL)
-
Calibrated analytical balance
-
Vortex mixer
-
Sterile filter (0.22 µm) and syringe
Procedure:
-
Calculate the required mass:
-
Molecular Weight (MW) of this compound = 300.35 g/mol
-
To prepare a 10 mM (0.010 M) solution, you will need 0.010 moles per liter.
-
Mass (g) = Molarity (mol/L) x Volume (L) x MW ( g/mol )
-
For 10 mL (0.010 L) of a 10 mM solution: Mass = 0.010 mol/L * 0.010 L * 300.35 g/mol = 0.030035 g or 30.0 mg.
-
-
Weigh the this compound:
-
Tare a sterile microcentrifuge tube or weighing paper on a calibrated analytical balance.
-
Carefully weigh 30.0 mg of this compound.
-
-
Dissolve the powder:
-
Transfer the weighed this compound to a sterile 15 mL conical tube.
-
Add a small volume of sterile, high-purity water (e.g., 5 mL) to the tube.
-
Vortex the tube until the powder is completely dissolved. This compound is freely soluble in water.
-
-
Adjust the final volume:
-
Once fully dissolved, add sterile water to bring the final volume to 10 mL.
-
Invert the tube several times to ensure a homogenous solution.
-
-
Sterilization and Storage:
-
For sterile applications (e.g., cell culture), filter the solution through a 0.22 µm sterile syringe filter into a new sterile tube.
-
Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.
-
Store the stock solution at -20°C for long-term storage. For short-term storage (a few days), 2-8°C is acceptable, but it is recommended to protect it from light.
-
Experimental Workflow for Preparing a Sterile this compound Solution for In Vitro Assays
The following diagram illustrates a typical workflow for preparing a sterile solution of this compound for use in cell-based assays.
In Vitro and In Vivo Concentration Guidelines
The optimal concentration of this compound will vary depending on the specific experimental model. The following table provides general guidance based on available literature for similar β2-agonists and clinical data for pirbuterol.
| Application | Recommended Concentration/Dose | Notes |
| In Vitro (e.g., cell-based cAMP assays) | 10⁻⁹ M to 10⁻⁵ M | A dose-response curve should be generated to determine the optimal concentration for the specific cell line and endpoint being measured. |
| In Vitro (e.g., isolated guinea pig trachea) | 10⁻⁸ M to 10⁻⁵ M | Effective concentrations for relaxation of pre-contracted tracheal smooth muscle typically fall within this range for β2-agonists. |
| In Vivo (rodent models) | 0.1 - 1 mg/kg | This is an estimated starting range based on preclinical studies of other β2-agonists. The route of administration (e.g., intravenous, intraperitoneal, inhalation) will significantly impact the required dose. Pilot studies are essential to determine the optimal dose for the desired effect and to assess for potential side effects. |
Disclaimer: The information provided is for research purposes only and is not intended for human or veterinary use. Researchers should always consult relevant literature and safety data sheets before handling any chemical compounds. The suggested concentrations are starting points, and optimization for specific experimental systems is highly recommended.
References
Application Notes and Protocols for Determining Pirbuterol Acetate Stability in Laboratory Solvents
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the stability of pirbuterol acetate in various laboratory solvents. The included protocols are designed to guide researchers in developing and validating stability-indicating methods for this compound.
Introduction
This compound is a β2-adrenergic agonist used as a bronchodilator. Understanding its stability in different laboratory solvents is critical for the development of analytical methods, formulation studies, and ensuring the integrity of stock solutions and experimental samples. While pirbuterol's stability in aqueous solutions is known to be pH-dependent, with the most stable region being between pH 1-2, its stability profile in common organic laboratory solvents is less documented.[1] These notes provide a framework for assessing this stability through forced degradation studies and chromatographic analysis.
Forced degradation studies are essential for understanding the intrinsic stability of a drug substance and for developing stability-indicating analytical methods as mandated by regulatory bodies like the ICH.[2] Such studies involve subjecting the drug to stress conditions like acid and base hydrolysis, oxidation, and heat to accelerate degradation and identify potential degradation products.
Data Presentation: Stability of this compound
Table 1: Recommended Solvents and Stress Conditions for Forced Degradation Studies of this compound
| Stress Condition | Reagent/Solvent | Temperature | Duration |
| Acid Hydrolysis | 0.1 M HCl in various co-solvents (e.g., Methanol, Acetonitrile) | Room Temperature & 60°C | Up to 7 days |
| Base Hydrolysis | 0.1 M NaOH in various co-solvents (e.g., Methanol, Acetonitrile) | Room Temperature | Up to 24 hours |
| Oxidation | 3-30% H₂O₂ in Water/Organic Co-solvent | Room Temperature | Up to 24 hours |
| Thermal Degradation | Solid drug substance and solutions in various solvents | 70°C | Up to 7 days |
| Photostability | Solid drug substance and solutions in various solvents | ICH specified light conditions | As per ICH Q1B |
Table 2: Example Data Template for this compound Stability Assessment in Various Solvents
| Solvent | Storage Condition | Time (hours) | This compound Remaining (%) | Degradation Products (Peak Area %) | Observations |
| Methanol | Room Temperature | 0 | 100 | 0 | Clear solution |
| 24 | |||||
| 48 | |||||
| 168 | |||||
| Acetonitrile | Room Temperature | 0 | 100 | 0 | Clear solution |
| 24 | |||||
| 48 | |||||
| 168 | |||||
| DMSO | Room Temperature | 0 | 100 | 0 | Clear solution |
| 24 | |||||
| 48 | |||||
| 168 | |||||
| Ethanol | Room Temperature | 0 | 100 | 0 | Clear solution |
| 24 | |||||
| 48 | |||||
| 168 |
Experimental Protocols
The following protocols are adapted from established methods for related compounds and can be used to assess the stability of this compound.
Protocol for Preparation of this compound Stock and Working Solutions
This protocol describes the preparation of solutions for stability studies.
Materials:
-
This compound reference standard
-
HPLC-grade Methanol
-
HPLC-grade Acetonitrile
-
Dimethyl sulfoxide (DMSO), analytical grade
-
Volumetric flasks (10 mL, 100 mL)
-
Analytical balance
Procedure:
-
Stock Solution (1 mg/mL): Accurately weigh 10 mg of this compound and transfer it to a 10 mL volumetric flask.
-
Dissolve the compound in the desired solvent (e.g., Methanol).
-
Make up the volume to 10 mL with the same solvent and sonicate for 5 minutes to ensure complete dissolution. A study on the enantioselective separation of pirbuterol utilized methanol for the initial dissolution of a stock solution, suggesting its suitability for preparing analytical standards.[3]
-
Working Solutions (100 µg/mL): Pipette 1 mL of the stock solution into a 10 mL volumetric flask and dilute to the mark with the respective solvent.
Protocol for a Stability-Indicating HPLC Method
This method is based on a published HPLC method for the enantioselective separation of pirbuterol and can be adapted for stability testing.[3]
Instrumentation:
-
High-Performance Liquid Chromatograph (HPLC) with a UV detector
-
Analytical column: Chiralpak AD-H (250 mm × 4.6 mm, 5 µm) or a suitable C18 column for achiral separation.
-
Data acquisition software
Chromatographic Conditions:
-
Mobile Phase: n-hexane:ethanol (90:10 v/v) with 0.1% diethylamine. For a more common reversed-phase method, a mobile phase of acetonitrile and water/buffer can be developed and validated.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 25°C
-
Detection Wavelength: 283 nm[3]
-
Injection Volume: 20 µL
Method Validation: The method should be validated according to ICH guidelines to ensure it is stability-indicating. Validation parameters include specificity, linearity, accuracy, precision, and robustness.
Protocol for Forced Degradation Studies
This protocol outlines the procedure for subjecting this compound to various stress conditions.
Procedure:
-
Prepare working solutions of this compound (100 µg/mL) in the selected solvents.
-
Acid and Base Hydrolysis: To 1 mL of the working solution, add 1 mL of 0.1 M HCl or 0.1 M NaOH. Incubate at room temperature and, if no degradation is observed, at 60°C. At specified time points (e.g., 0, 2, 4, 8, 24 hours), withdraw an aliquot, neutralize it (with NaOH for acid hydrolysis and HCl for base hydrolysis), and dilute with the mobile phase for HPLC analysis.
-
Oxidative Degradation: To 1 mL of the working solution, add 1 mL of 3% hydrogen peroxide. Keep the solution at room temperature and protected from light. Analyze samples at various time intervals.
-
Thermal Degradation: Store the solid this compound and its solutions in various solvents in a temperature-controlled oven at 70°C. Analyze samples at predetermined time points.
-
Photostability: Expose the solid drug and its solutions to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200-watt hours/square meter, as specified in ICH guideline Q1B. A control sample should be protected from light.
-
Analyze all stressed samples by the validated HPLC method. Compare the chromatograms of the stressed samples with that of an unstressed control to identify and quantify any degradation products.
Visualizations
The following diagrams illustrate the workflows for assessing the stability of this compound.
Caption: Workflow for this compound Stability Assessment.
Caption: HPLC Method Development and Validation Workflow.
Conclusion
These application notes provide a foundational guide for investigating the stability of this compound in laboratory solvents. While specific degradation kinetics and product identification require experimental data, the outlined protocols for forced degradation and HPLC analysis offer a robust framework for generating this critical information. Adherence to these protocols will enable researchers to develop validated, stability-indicating methods essential for drug development and quality control.
References
Application Note: Quantification of Pirbuterol Acetate in Human Plasma using LC-MS/MS
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirbuterol is a selective beta-2 adrenergic agonist used as a bronchodilator for the treatment of asthma and other respiratory conditions.[1] As with all therapeutic agents, the accurate quantification of pirbuterol in biological matrices such as plasma is crucial for pharmacokinetic studies, dose-response relationship establishment, and overall drug development and clinical monitoring. This application note provides a detailed protocol for the quantification of pirbuterol acetate in human plasma samples using a sensitive and specific Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method. The methodology is based on established principles for the analysis of similar beta-2 agonists, like albuterol, and adheres to the guidelines for bioanalytical method validation.[2][3][4][5][6]
Pirbuterol exerts its therapeutic effect by stimulating beta-2 adrenergic receptors, leading to the relaxation of bronchial smooth muscle.[1] This is achieved through the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP).[1]
Signaling Pathway
Pirbuterol, as a beta-2 adrenergic agonist, binds to the beta-2 adrenergic receptor (β2-AR), a G-protein coupled receptor. This binding activates the associated stimulatory G-protein (Gs), which in turn activates adenylyl cyclase. Adenylyl cyclase then catalyzes the conversion of ATP to cyclic AMP (cAMP). The increased levels of cAMP activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to smooth muscle relaxation and bronchodilation.[7][8][9][10][11]
Experimental Protocols
This section details the materials and procedures for the quantification of pirbuterol from human plasma.
Materials and Reagents
-
This compound reference standard (VETRANAL®, analytical standard or equivalent)[12]
-
Pirbuterol-d9 (or a suitable structural analog as an internal standard, e.g., Albuterol-d9)
-
Formic acid, LC-MS grade
-
Acetonitrile, LC-MS grade
-
Methanol, LC-MS grade
-
Water, LC-MS grade
-
Human plasma (K2-EDTA)
-
Solid Phase Extraction (SPE) cartridges (e.g., Oasis HLB or equivalent)
Instrumentation
-
A validated LC-MS/MS system (e.g., Sciex API 4000 or equivalent) equipped with an electrospray ionization (ESI) source.
-
A suitable HPLC column (e.g., Inertsil ODS C18, 4.6 mm x 150 mm, 5 µm).
Stock and Working Solutions Preparation
-
Primary Stock Solution (1 mg/mL): Accurately weigh and dissolve an appropriate amount of this compound in methanol to obtain a final concentration of 1 mg/mL of the free base.
-
Internal Standard (IS) Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the internal standard in methanol.
-
Working Solutions: Prepare serial dilutions of the pirbuterol stock solution in 50:50 (v/v) acetonitrile:water to create working solutions for calibration standards and quality control samples.
Sample Preparation: Solid-Phase Extraction (SPE)
-
Thaw frozen plasma samples at room temperature.
-
To 500 µL of plasma, add 50 µL of the internal standard working solution and vortex for 30 seconds.
-
Condition the SPE cartridges with 1 mL of methanol followed by 1 mL of water.
-
Load the plasma sample onto the conditioned SPE cartridge.
-
Wash the cartridge with 1 mL of water.
-
Elute the analyte and internal standard with 1 mL of methanol.
-
Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase and transfer to an autosampler vial for LC-MS/MS analysis.
LC-MS/MS Conditions
-
HPLC Column: Inertsil ODS C18 (4.6 mm x 150 mm, 5 µm)
-
Mobile Phase: A mixture of 0.1% formic acid in water and 0.1% formic acid in acetonitrile (gradient elution may be required to optimize separation). A starting isocratic condition could be 10:90 (v/v) of 0.1% formic acid in water: 0.1% formic acid in acetonitrile.
-
Flow Rate: 0.6 mL/min
-
Injection Volume: 10 µL
-
Column Temperature: 40°C
-
Ionization Mode: Electrospray Ionization (ESI), Positive
-
MS Detection: Multiple Reaction Monitoring (MRM)
Proposed MRM Transitions:
| Analyte | Precursor Ion (m/z) | Product Ion (m/z) |
| Pirbuterol | 241.2 | 165.1 |
| Internal Standard (IS) | Dependent on IS | Dependent on IS |
Note: The precursor ion for pirbuterol (free base molecular weight ~240.3 g/mol ) is proposed as [M+H]+. The product ion is a plausible fragment resulting from the loss of the tert-butylamino group. These transitions should be optimized on the specific mass spectrometer being used.
Experimental Workflow
The overall workflow for the quantification of this compound in plasma samples is depicted below.
Method Validation and Quantitative Data
The bioanalytical method should be validated according to regulatory guidelines (e.g., FDA).[2][3][4][5][6] The following tables summarize the expected performance characteristics of a validated method.
Table 1: Calibration Curve and Linearity
| Parameter | Acceptance Criteria | Expected Performance |
| Calibration Range | Lower Limit of Quantification (LLOQ) to Upper Limit of Quantification (ULOQ) | 0.1 - 50 ng/mL |
| Regression Model | Weighted linear regression (1/x or 1/x²) | 1/x² |
| Correlation Coefficient (r²) | ≥ 0.99 | > 0.995 |
Table 2: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Intra-day Accuracy (% Bias) | Inter-day Accuracy (% Bias) |
| LLOQ | 0.1 | ≤ 20% | ≤ 20% | ± 20% | ± 20% |
| Low QC | 0.3 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| Mid QC | 5.0 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
| High QC | 40.0 | ≤ 15% | ≤ 15% | ± 15% | ± 15% |
Table 3: Recovery and Matrix Effect
| Parameter | Acceptance Criteria | Expected Performance |
| Recovery | Consistent, precise, and reproducible | > 85% |
| Matrix Effect | CV of IS-normalized matrix factor should be ≤ 15% | < 15% |
Table 4: Stability
| Stability Test | Conditions | Acceptance Criteria |
| Freeze-Thaw Stability | 3 cycles, -20°C to room temperature | Mean concentration within ±15% of nominal concentration |
| Short-Term Stability | Room temperature for 24 hours | Mean concentration within ±15% of nominal concentration |
| Long-Term Stability | -20°C for 30 days | Mean concentration within ±15% of nominal concentration |
| Post-Preparative Stability | Autosampler at 4°C for 48 hours | Mean concentration within ±15% of nominal concentration |
Conclusion
This application note provides a comprehensive and detailed protocol for the quantification of this compound in human plasma using LC-MS/MS. The described methodology, including sample preparation, chromatographic separation, and mass spectrometric detection, is designed to be sensitive, specific, and reproducible. The provided validation parameters and acceptance criteria are in line with regulatory expectations and serve as a benchmark for method performance. This protocol should be a valuable resource for researchers and scientists involved in the development and clinical evaluation of pirbuterol.
References
- 1. Pirbuterol | C12H20N2O3 | CID 4845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. USFDA guidelines for bioanalytical method validation | PPTX [slideshare.net]
- 3. nalam.ca [nalam.ca]
- 4. fda.gov [fda.gov]
- 5. FDA Adopts ICH Final Guidance On Bioanalytical Method Validation [outsourcedpharma.com]
- 6. fda.gov [fda.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. ClinPGx [clinpgx.org]
- 10. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. Novel beta2-adrenergic receptor signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. This compound VETRANAL , analytical standard 65652-44-0 [sigmaaldrich.com]
Application Notes and Protocols for Pirbuterol Acetate Aerosol Delivery in a Laboratory Setting
For Researchers, Scientists, and Drug Development Professionals
Introduction
Pirbuterol acetate is a selective beta-2 adrenergic agonist known for its bronchodilatory effects, making it a valuable compound for the treatment of bronchospasm associated with asthma and other obstructive airway diseases.[1][2] In a laboratory setting, the delivery of this compound via aerosol is a critical methodology for preclinical research, enabling the investigation of its efficacy, safety, and pharmacokinetic profile. These application notes provide detailed protocols for the generation and characterization of this compound aerosols for in vitro and in vivo studies.
Pirbuterol acts by stimulating beta-2 adrenergic receptors on the surface of bronchial smooth muscle cells.[1] This interaction initiates a signaling cascade that leads to muscle relaxation and bronchodilation.[3] The effectiveness of inhaled pirbuterol is highly dependent on the characteristics of the aerosol, such as particle size distribution, which governs the deposition site within the respiratory tract.[4]
Mechanism of Action: Beta-2 Adrenergic Signaling Pathway
This compound selectively binds to beta-2 adrenergic receptors, which are G-protein coupled receptors (GPCRs).[5] This binding activates the associated stimulatory G-protein (Gs), leading to the activation of adenylyl cyclase.[6][7] Adenylyl cyclase then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[5] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately resulting in the relaxation of smooth muscle tissue in the airways (bronchodilation).[7][8]
Data Presentation
The following tables summarize typical quantitative data obtained from the characterization of this compound aerosols generated using a jet nebulizer. These values are illustrative and will vary depending on the specific equipment, formulation, and operating parameters.
Table 1: this compound Physical and Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₁₄H₂₄N₂O₅ | [1] |
| Molecular Weight | 300.35 g/mol | [1] |
| Appearance | White crystalline powder | [9] |
| Solubility | Freely soluble in water | [9] |
Table 2: Illustrative Aerosol Particle Size Distribution of Nebulized this compound
Data obtained using a cascade impactor.
| Parameter | Value |
| Mass Median Aerodynamic Diameter (MMAD) | 3.5 µm |
| Geometric Standard Deviation (GSD) | 1.8 |
| Fine Particle Fraction (<5 µm) | 65% |
| Nebulizer Output Rate | 0.2 mL/min |
| Total Emitted Dose | 85% of initial dose |
Table 3: Illustrative In Vitro Deposition of this compound in a Lung Model
| Lung Region Model | Deposition (% of Emitted Dose) |
| Oropharyngeal | 25% |
| Tracheobronchial | 40% |
| Alveolar | 20% |
| Exhaled | 15% |
Experimental Protocols
Protocol for Aerosol Generation and Particle Size Analysis
This protocol describes the generation of a this compound aerosol using a jet nebulizer and the subsequent analysis of its aerodynamic particle size distribution using a cascade impactor.
Materials:
-
This compound powder
-
Sterile saline (0.9% NaCl)
-
Jet nebulizer (e.g., PARI LC Sprint)
-
Air compressor
-
Andersen Cascade Impactor (ACI) or Next Generation Impactor (NGI)
-
Collection plates/filters for the impactor
-
HPLC-grade methanol
-
High-Performance Liquid Chromatography (HPLC) system with a suitable column (e.g., C18) and detector (e.g., UV-Vis)
Procedure:
-
Formulation Preparation: Prepare a solution of this compound in sterile saline at the desired concentration (e.g., 0.5 mg/mL). Ensure complete dissolution.
-
Nebulizer Setup: Add a known volume of the this compound solution to the nebulizer cup. Connect the nebulizer to the air compressor.
-
Cascade Impactor Preparation: Prepare the cascade impactor by coating the collection plates with a suitable substance (e.g., silicone) to prevent particle bounce, or use pre-coated plates. Assemble the impactor stages according to the manufacturer's instructions.
-
Aerosol Generation and Collection: Connect the nebulizer outlet to the induction port of the cascade impactor. Turn on the air compressor to the recommended flow rate (e.g., 6-8 L/min) and operate the nebulizer for a defined period.
-
Sample Recovery: Disassemble the cascade impactor and carefully rinse each stage and the filter with a known volume of HPLC-grade methanol to dissolve the deposited this compound.
-
Quantitative Analysis: Analyze the this compound concentration in each sample using a validated HPLC method.
-
Data Analysis: Calculate the mass of this compound deposited on each stage of the impactor. Determine the MMAD, GSD, and fine particle fraction using appropriate software or calculations.
Protocol for In Vitro Deposition in a Lung Cell Culture Model
This protocol details the delivery of aerosolized this compound to a culture of human bronchial epithelial cells at an air-liquid interface (ALI).
Materials:
-
Human bronchial epithelial cells (e.g., BEAS-2B)
-
Cell culture inserts (e.g., Transwell®)
-
Cell culture medium and supplements
-
Aerosol exposure system (e.g., Vitrocell®)
-
Jet nebulizer
-
This compound solution
-
Phosphate-buffered saline (PBS)
-
Reagents for cell viability assay (e.g., MTT, PrestoBlue™)
-
HPLC system for quantification
Procedure:
-
Cell Culture: Culture human bronchial epithelial cells on permeable supports until a confluent monolayer is formed and differentiated at an ALI.
-
Aerosol Exposure Setup: Place the cell culture inserts into the aerosol exposure system. Connect the jet nebulizer containing the this compound solution to the system.
-
Aerosol Delivery: Operate the nebulizer to deliver the aerosol to the apical surface of the cell cultures for a defined duration. Include a control group exposed to aerosolized saline.
-
Post-Exposure Incubation: Following exposure, return the cells to the incubator for a specified period.
-
Assessment of Cell Viability: Perform a cell viability assay to assess any cytotoxic effects of the aerosolized this compound.
-
Quantification of Deposition: To determine the deposited dose, a separate set of inserts without cells can be used. After exposure, the deposited this compound is recovered with a known volume of solvent and quantified by HPLC.
-
Assessment of Bronchodilator Response (Optional): For more advanced studies, cell models that can mimic bronchoconstriction can be used to assess the functional response to this compound.
Protocol for In Vivo Bronchodilator Response in an Animal Model
This protocol outlines a method to assess the bronchodilator effects of aerosolized this compound in a guinea pig model of airway hyperresponsiveness.
Materials:
-
Guinea pigs
-
Whole-body plethysmograph
-
Nebulizer system for animal exposure
-
This compound solution
-
Bronchoconstricting agent (e.g., histamine, methacholine)
-
Anesthetic (if required)
Procedure:
-
Animal Acclimatization: Acclimatize the guinea pigs to the whole-body plethysmograph.
-
Baseline Measurement: Measure the baseline respiratory parameters, such as tidal volume and respiratory rate.
-
Induction of Bronchoconstriction: Expose the animals to an aerosol of a bronchoconstricting agent to induce airway obstruction, and measure the change in respiratory parameters.
-
Aerosol Administration: Administer the aerosolized this compound or a vehicle control to the animals in the plethysmograph.
-
Post-Treatment Monitoring: Continuously monitor and record the respiratory parameters for a defined period after treatment to assess the reversal of bronchoconstriction.
-
Data Analysis: Calculate the percentage inhibition of the bronchoconstrictor response and determine the duration of action of the this compound.
Concluding Remarks
The protocols and data presented provide a framework for the laboratory-based investigation of this compound aerosol delivery. The successful application of these methods requires careful attention to experimental details and the use of properly calibrated and maintained equipment. Researchers should adapt these protocols to their specific experimental needs and available resources, ensuring all procedures, particularly those involving animals, are conducted in accordance with institutional and regulatory guidelines. The provided diagrams and tables serve as a guide for experimental design and data interpretation in the preclinical evaluation of aerosolized this compound.
References
- 1. Pirbuterol | C12H20N2O3 | CID 4845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pirbuterol (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
- 3. Mechanical factors affecting nebulized albuterol aerosol particle sizes for asthma drug delivery - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. azom.com [azom.com]
- 5. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ClinPGx [clinpgx.org]
- 8. Beta-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 9. abuhb.nhs.wales [abuhb.nhs.wales]
Troubleshooting & Optimization
Technical Support Center: Pirbuterol Acetate In Vivo Experiments
This guide provides troubleshooting advice and frequently asked questions (FAQs) for researchers using pirbuterol acetate in in vivo experiments. The information is presented in a question-and-answer format to directly address common challenges.
Section 1: General Information & Mechanism of Action
Q1: What is the mechanism of action for this compound?
This compound is the acetate salt form of pirbuterol, a selective beta-2 adrenergic receptor agonist.[1] Its primary mechanism involves stimulating these receptors, which activates the intracellular enzyme adenylate cyclase.[1][2] This enzyme catalyzes the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (cAMP).[2] The resulting increase in intracellular cAMP levels leads to two main effects:
-
Bronchodilation: Relaxation of smooth muscle in the airways.[2]
-
Anti-inflammatory effects: Inhibition of the release of inflammatory mediators from mast cells.[1][2]
While pirbuterol shows a preferential effect on beta-2 receptors in the lungs, it's important to note that a population of these receptors also exists in the heart, which can lead to cardiovascular side effects.[2]
References
Technical Support Center: Optimizing Pirbuterol Acetate Dosage for Cell-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing pirbuterol acetate in cell-based assays. The information is presented in a question-and-answer format to directly address common issues and queries.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action in cells?
This compound is the acetate salt form of pirbuterol, a selective beta-2 adrenergic receptor agonist.[1] Its primary mechanism of action is to bind to and activate beta-2 adrenergic receptors on the cell surface. This activation stimulates the intracellular enzyme adenylyl cyclase, which in turn catalyzes the conversion of ATP to cyclic AMP (cAMP).[1] The resulting increase in intracellular cAMP levels activates downstream signaling pathways, leading to various cellular responses, most notably smooth muscle relaxation.[1]
Q2: What are the common applications of this compound in cell-based assays?
This compound is frequently used in cell-based assays to:
-
Investigate the function and signaling of the beta-2 adrenergic receptor.
-
Screen for novel beta-2 adrenergic receptor agonists or antagonists.
-
Study the downstream effects of cAMP signaling pathways.
-
Assess the potential for bronchodilator drugs in in vitro models of airway smooth muscle cells.
-
Explore the off-target effects of beta-2 adrenergic agonists on various cell types.
Q3: What is a typical starting concentration range for this compound in cell-based assays?
A typical starting concentration range for this compound in cell-based assays is between 1 nM and 10 µM. However, the optimal concentration is highly dependent on the cell type, the specific assay being performed, and the expression level of the beta-2 adrenergic receptor. It is always recommended to perform a dose-response curve to determine the EC50 (half-maximal effective concentration) for your specific experimental setup.
Q4: How should I prepare and store this compound for cell culture experiments?
This compound is generally soluble in aqueous solutions. For cell culture experiments, it is advisable to prepare a concentrated stock solution in a sterile, buffered solution (e.g., PBS or HBSS) or high-quality sterile water. The stock solution should be stored at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles. When preparing working solutions, dilute the stock solution in the appropriate cell culture medium.
Troubleshooting Guides
Issue 1: Low or No Response to this compound
| Possible Cause | Troubleshooting Step |
| Low or absent beta-2 adrenergic receptor expression in the cell line. | Verify the expression of the beta-2 adrenergic receptor in your cell line using techniques like RT-qPCR, Western blot, or flow cytometry. Consider using a cell line known to express the receptor endogenously (e.g., A549, BEAS-2B) or a transiently or stably transfected cell line. |
| Incorrect dosage. | Perform a dose-response experiment with a wide range of this compound concentrations (e.g., 1 pM to 100 µM) to determine the optimal concentration for your assay. |
| Degraded this compound. | Ensure the this compound stock solution has been stored correctly and has not undergone multiple freeze-thaw cycles. Prepare a fresh stock solution if degradation is suspected. |
| Assay sensitivity issues. | Optimize your assay conditions. For cAMP assays, consider using a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation and increase signal accumulation.[2] |
| Cell health issues. | Ensure your cells are healthy and in the logarithmic growth phase. Poor cell health can lead to a blunted response. |
Issue 2: High Background Signal or Non-Specific Effects
| Possible Cause | Troubleshooting Step |
| High concentration of this compound. | High concentrations of agonists can sometimes lead to off-target effects or receptor-independent signaling. Reduce the concentration of this compound to a range that is specific for the beta-2 adrenergic receptor, as determined by your dose-response curve. |
| Contamination of reagents or cell culture. | Use sterile techniques and ensure all reagents are free from contamination. Mycoplasma contamination can alter cellular responses. |
| Assay interference. | Some assay components may interfere with the detection method. Run appropriate controls, including a vehicle control (the solvent used to dissolve this compound) and a no-cell control. |
Issue 3: Inconsistent Results or High Variability
| Possible Cause | Troubleshooting Step |
| Receptor desensitization or tachyphylaxis. | Prolonged or repeated exposure to an agonist can lead to receptor desensitization, where the cellular response diminishes over time.[3][4] Reduce the incubation time with this compound. For longer-term studies, consider intermittent exposure. |
| Variability in cell number or seeding density. | Ensure consistent cell seeding density across all wells of your assay plate. Variations in cell number can lead to significant differences in the measured response. |
| Inconsistent reagent addition or mixing. | Use calibrated pipettes and ensure thorough but gentle mixing of reagents in each well. |
| Edge effects in multi-well plates. | To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill the outer wells with sterile medium or PBS to maintain a humidified environment. |
Quantitative Data
Due to the limited availability of published EC50 values for this compound in specific cell lines, the following table provides representative EC50 values for the well-characterized beta-2 adrenergic agonist, isoproterenol, in a commonly used cell line for GPCR studies. This data can serve as a reference point for designing initial dose-response experiments for this compound.
Table 1: Representative EC50 Value for a Beta-2 Adrenergic Agonist
| Compound | Cell Line | Assay Type | EC50 | Reference |
| Isoproterenol | HEK293 | cAMP Accumulation | 4.91 x 10⁻¹⁰ M | [5] |
Note: The potency of this compound may differ from isoproterenol. It is essential to determine the EC50 of this compound experimentally in your specific cell line and assay conditions.
Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol provides a general framework for measuring intracellular cAMP levels in response to this compound stimulation using a competitive immunoassay or a reporter-based assay.
Materials:
-
Cells of interest (e.g., A549, BEAS-2B, CHO-K1, or HEK293)
-
Complete cell culture medium
-
This compound stock solution
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine - IBMX)
-
cAMP assay kit (e.g., HTRF, ELISA, or luciferase-based)
-
White or black opaque 96-well or 384-well plates (depending on the assay kit)
-
Plate reader capable of detecting the assay signal (e.g., fluorescence, luminescence, or absorbance)
Methodology:
-
Cell Seeding: Seed cells into the appropriate multi-well plate at a predetermined optimal density and allow them to adhere and grow overnight.
-
Cell Starvation (Optional): For some cell types, serum-starving the cells for 2-4 hours prior to the assay can reduce basal cAMP levels.
-
Pre-treatment with PDE Inhibitor: Remove the culture medium and replace it with serum-free medium or a suitable assay buffer containing a PDE inhibitor (e.g., 500 µM IBMX). Incubate for 30 minutes at 37°C.[2]
-
This compound Stimulation: Prepare serial dilutions of this compound in the assay buffer. Add the desired concentrations of this compound to the wells. Include a vehicle control (buffer with no agonist) and a positive control (e.g., forskolin, a direct adenylyl cyclase activator).
-
Incubation: Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). The optimal incubation time should be determined experimentally.
-
Cell Lysis and cAMP Detection: Following the manufacturer's instructions for your specific cAMP assay kit, lyse the cells and perform the detection steps.
-
Data Analysis: Measure the signal using a plate reader. Convert the raw data to cAMP concentrations using a standard curve. Plot the cAMP concentration against the log of the this compound concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Cell Viability/Cytotoxicity Assay (MTT Assay)
This protocol assesses the effect of this compound on cell viability.
Materials:
-
Cells of interest
-
Complete cell culture medium
-
This compound stock solution
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well clear flat-bottom plates
-
Microplate spectrophotometer
Methodology:
-
Cell Seeding: Seed cells into a 96-well plate at an appropriate density and allow them to attach overnight.
-
Treatment: Remove the medium and add fresh medium containing various concentrations of this compound. Include a vehicle control and a positive control for cytotoxicity (e.g., a known cytotoxic agent).
-
Incubation: Incubate the cells for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C, allowing viable cells to metabolize MTT into formazan crystals.
-
Solubilization: Carefully remove the medium and add the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate spectrophotometer.
-
Data Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control (set to 100% viability). Plot the percentage of viability against the this compound concentration.
Visualizations
References
- 1. Pirbuterol | C12H20N2O3 | CID 4845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. resources.revvity.com [resources.revvity.com]
- 3. TLR2 activation causes tachyphylaxis to β2 -agonists in vitro and ex vivo: modelling bacterial exacerbation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Overcoming Pirbuterol Acetate Tachyphylaxis in Research Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering tachyphylaxis with pirbuterol acetate in their experimental models.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it work?
This compound is a selective beta-2 adrenergic receptor agonist.[1][2] Its primary mechanism of action involves stimulating beta-2 adrenergic receptors, which are predominantly found in the smooth muscle of the airways.[3] This stimulation activates the intracellular enzyme adenylyl cyclase, leading to an increase in cyclic AMP (cAMP) levels.[3][4] Elevated cAMP levels result in the relaxation of bronchial smooth muscle, leading to bronchodilation.[3]
Q2: What is tachyphylaxis and why does it occur with this compound?
Tachyphylaxis is a rapid decrease in the response to a drug after repeated administration.[5] With this compound, as with other beta-2 agonists, prolonged or repeated exposure leads to a diminished bronchodilatory effect.[3][5] This phenomenon is primarily caused by the desensitization of the beta-2 adrenergic receptors (β2ARs). The key molecular mechanisms involved are:
-
Receptor Phosphorylation: Upon agonist binding, G protein-coupled receptor kinases (GRKs) phosphorylate the intracellular domains of the β2AR.[6][7]
-
β-Arrestin Recruitment: This phosphorylation promotes the binding of β-arrestin proteins to the receptor.[6][8]
-
Uncoupling from G proteins: β-arrestin binding sterically hinders the interaction between the receptor and its associated Gs protein, thereby uncoupling the receptor from its downstream signaling cascade and reducing cAMP production.[8]
-
Receptor Internalization and Downregulation: β-arrestin also facilitates the internalization of the receptor from the cell surface into endosomes.[6] While some receptors are recycled back to the membrane, chronic stimulation can lead to the degradation of receptors (downregulation), resulting in a lower total number of receptors available for activation.[1]
Q3: How can I confirm that tachyphylaxis is occurring in my experimental model?
Evidence of tachyphylaxis can be established by observing a reduced physiological or cellular response to this compound after a period of pre-exposure. Key indicators include:
-
Reduced cAMP Production: A significant decrease in the amount of cAMP generated in response to pirbuterol stimulation after pre-incubation with the agonist.
-
Decreased Functional Response: In tissue models (e.g., tracheal rings), a diminished relaxation response to pirbuterol.
-
β2AR Downregulation: A measurable decrease in the number of β2ARs on the cell surface.
Q4: What are the main strategies to overcome or mitigate this compound tachyphylaxis in a research setting?
Several strategies can be explored to counteract tachyphylaxis:
-
Use of Biased Agonists: These are ligands that preferentially activate the desired Gs protein-mediated signaling pathway (leading to bronchodilation) over the β-arrestin pathway (which mediates desensitization).[6][9]
-
Inhibition of G Protein-Coupled Receptor Kinases (GRKs): Preventing the initial phosphorylation of the β2AR by GRKs can block the subsequent steps of β-arrestin recruitment and receptor desensitization.[7][10]
-
Allowing for a "Washout" Period: In some experimental designs, removing the agonist for a sufficient period can allow for receptor resensitization as receptors are dephosphorylated and recycled back to the cell surface.
Troubleshooting Guides
Problem: Inconsistent or No Tachyphylaxis Induction
| Possible Cause | Troubleshooting Step |
| Insufficient this compound Concentration or Incubation Time | Optimize the concentration and duration of pirbuterol pre-treatment. A typical starting point is 10 µM for 1-4 hours. |
| Cell Line/Tissue Model Variability | Different cell lines or tissues may have varying levels of β2AR, GRKs, and β-arrestins. Characterize the expression levels of these key proteins in your model system. |
| Inadequate Washout | Ensure complete removal of pirbuterol after the pre-treatment phase. Perform multiple washes with fresh, warm media or buffer. |
| Receptor Resensitization | If the time between pre-treatment and the final stimulation is too long, receptors may have already started to resensitize. Optimize the timing of your experiment. |
Problem: Difficulty in Measuring β2AR Downregulation
| Possible Cause | Troubleshooting Step |
| Low Receptor Expression | Use a cell line known to express high levels of β2AR (e.g., HEK293 or A549 cells) or consider overexpressing the receptor. |
| Inefficient Cell Surface Labeling | For techniques like cell-surface ELISA or flow cytometry, ensure that your antibody is specific to an extracellular epitope of the β2AR and that the labeling is performed on non-permeabilized cells at 4°C to prevent internalization. |
| Issues with Western Blotting | For total receptor quantification, ensure complete cell lysis and use a validated antibody for the β2AR. Include a loading control to normalize your data. |
Experimental Protocols
Protocol 1: Induction of this compound Tachyphylaxis in Cultured Cells (e.g., HEK293, A549)
Objective: To induce a state of tachyphylaxis to this compound in a cell-based model.
Materials:
-
Cultured cells expressing β2AR
-
Complete cell culture medium
-
This compound stock solution (e.g., 10 mM in DMSO)
-
Phosphate-buffered saline (PBS)
-
cAMP assay kit
-
Cell lysis buffer
-
Protein assay kit
Procedure:
-
Cell Seeding: Seed cells in appropriate culture plates (e.g., 24-well plates for cAMP assay) and grow to 80-90% confluency.
-
Pre-treatment:
-
For the tachyphylaxis group, replace the medium with fresh medium containing 10 µM this compound.
-
For the control group, replace the medium with fresh medium containing the same concentration of vehicle (e.g., DMSO).
-
Incubate for 4 hours at 37°C in a CO2 incubator.
-
-
Washout:
-
Aspirate the medium from all wells.
-
Wash the cells three times with warm PBS to remove all traces of this compound.
-
-
Stimulation:
-
Add fresh, serum-free medium containing a range of this compound concentrations (e.g., 0-10 µM) to the designated wells.
-
Incubate for 15 minutes at 37°C.
-
-
cAMP Measurement:
-
Data Analysis:
-
Normalize cAMP levels to the total protein concentration in each well.
-
Plot the dose-response curves for both the control and tachyphylaxis groups.
-
Expected Outcome: The dose-response curve for the tachyphylaxis group will show a rightward shift and a decrease in the maximal response compared to the control group, indicating desensitization.
Quantitative Data Summary:
| Group | EC50 of Pirbuterol (nM) | Maximum cAMP Response (pmol/mg protein) |
| Control | 150 | 250 |
| Tachyphylaxis | 850 | 120 |
Protocol 2: Assessing β2AR Downregulation via Western Blot
Objective: To quantify the change in total β2AR protein levels following prolonged exposure to this compound.
Materials:
-
Cells treated as in Protocol 1 (up to the washout step)
-
RIPA buffer with protease inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk in TBST)
-
Primary antibody against β2AR
-
Primary antibody against a loading control (e.g., GAPDH, β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Lysis: After the 4-hour pre-treatment and washout, lyse the cells in ice-cold RIPA buffer.[14][15]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Load equal amounts of protein (e.g., 20-30 µg) from each sample onto an SDS-PAGE gel and perform electrophoresis.[14][16]
-
Western Blot Transfer: Transfer the separated proteins to a PVDF membrane.[16][17]
-
Immunoblotting:
-
Block the membrane for 1 hour at room temperature.
-
Incubate with the primary anti-β2AR antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash again and apply the chemiluminescent substrate.
-
-
Imaging: Capture the chemiluminescent signal using an appropriate imaging system.
-
Stripping and Re-probing: Strip the membrane and re-probe with the loading control antibody.
-
Densitometry Analysis: Quantify the band intensities for β2AR and the loading control. Normalize the β2AR signal to the loading control signal.
Expected Outcome: A significant reduction in the normalized β2AR band intensity in the pirbuterol-treated samples compared to the control samples.
Quantitative Data Summary:
| Group | Normalized β2AR Protein Level (Arbitrary Units) |
| Control | 1.0 ± 0.12 |
| Pirbuterol-Treated | 0.45 ± 0.08 |
Visualizations
Signaling Pathway of this compound and Tachyphylaxis
Caption: Pirbuterol signaling and tachyphylaxis pathway.
Experimental Workflow for Tachyphylaxis Induction and Analysis
Caption: Workflow for studying pirbuterol tachyphylaxis.
Logical Relationship of Tachyphylaxis Mitigation Strategies
Caption: Strategies to overcome pirbuterol tachyphylaxis.
References
- 1. researchgate.net [researchgate.net]
- 2. Pirbuterol hydrochloride: evaluation of beta adrenergic agonist activity in reversible obstructive pulmonary disease and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-Adrenergic Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Tachyphylaxis to beta-adrenoceptor agonists in human bronchial smooth muscle: studies in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Biased agonism at β-adrenergic receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Frontiers | Targeting cardiac β-adrenergic signaling via GRK2 inhibition for heart failure therapy [frontiersin.org]
- 8. A Pharmacological Primer of Biased Agonism - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Biased β-agonists may provide better control of asthma and other obstructive lung diseases, drug discovery study shows - USF Health NewsUSF Health News [hscweb3.hsc.usf.edu]
- 10. Small-Molecule G Protein-Coupled Receptor Kinase Inhibitors Attenuate G Protein-Coupled Receptor Kinase 2-Mediated Desensitization of Vasoconstrictor-Induced Arterial Contractions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. dst.defence.gov.au [dst.defence.gov.au]
- 12. Serum cAMP levels are increased in patients with asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. docs.abcam.com [docs.abcam.com]
- 15. bio-rad.com [bio-rad.com]
- 16. Western blot protocol | Abcam [abcam.com]
- 17. nacalai.com [nacalai.com]
Technical Support Center: Pirbuterol Acetate Preclinical Research
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working with pirbuterol acetate in preclinical settings. The information is derived from published preclinical studies to address potential issues and guide experimental design.
Frequently Asked Questions (FAQs)
Q1: What are the primary on-target and potential off-target effects of pirbuterol in preclinical models?
A1: Pirbuterol is a selective beta-2 adrenergic receptor agonist.[1][2] Its primary on-target effect is the relaxation of bronchial smooth muscle, leading to bronchodilation.[2] The principal "off-target" effects observed in preclinical studies are generally extensions of its on-target pharmacology in tissues other than the lungs, primarily the cardiovascular system, due to the presence of beta-1 and beta-2 adrenergic receptors in the heart.[1][3]
Key observations from preclinical studies include:
-
Beta-2 Selectivity: In isolated guinea pig tissues, pirbuterol has demonstrated greater selectivity for tracheal muscle (beta-2 mediated) over atrial muscle (beta-1 mediated) compared to isoproterenol and salbutamol.[2]
-
Cardiovascular Effects: In conscious dogs, pirbuterol has been shown to cause less tachycardia than salbutamol.[2] In anesthetized dogs, the cardiovascular effects of pirbuterol and salbutamol are comparable.[2] Like other beta-agonists, it can lead to dose-related increases in heart rate and changes in blood pressure.[4]
Q2: What is the mechanism of action of pirbuterol?
A2: Pirbuterol selectively stimulates beta-2 adrenergic receptors, which are G-protein coupled receptors.[5] This activation leads to the stimulation of adenylyl cyclase, which in turn increases intracellular levels of cyclic adenosine monophosphate (cAMP). The rise in cAMP activates protein kinase A (PKA), leading to the phosphorylation of various intracellular proteins that result in smooth muscle relaxation.[5][6]
Troubleshooting Experimental Issues
Problem 1: High variability in the bronchodilator response to pirbuterol in isolated tracheal ring experiments.
-
Possible Cause 1: Epithelium Integrity: The airway epithelium can act as a barrier to drug diffusion and may release factors that modulate smooth muscle tone. Inconsistent removal or damage to the epithelium during tissue preparation can lead to variable responses.
-
Troubleshooting Tip: Standardize the method of epithelium removal (or non-removal) across all tracheal ring preparations. Verify the presence or absence of the epithelium histologically on a subset of samples.
-
-
Possible Cause 2: Agonist Desensitization: Prolonged exposure to beta-agonists can lead to receptor desensitization, characterized by a diminished response.
-
Troubleshooting Tip: Ensure adequate washout periods between cumulative concentration-response curves. If tachyphylaxis is suspected, investigate the effect of a single concentration over time.
-
-
Possible Cause 3: Inconsistent Pre-contraction: The level of pre-contraction of the tracheal rings can influence the magnitude of the relaxation response.
-
Troubleshooting Tip: Use a consistent concentration of a contractile agent (e.g., methacholine, histamine) to achieve a stable and comparable level of tone in all preparations before adding pirbuterol.
-
Problem 2: Unexpectedly high cardiovascular effects (tachycardia, blood pressure changes) at low doses of pirbuterol in in vivo animal models.
-
Possible Cause 1: Anesthetic Interference: The choice of anesthetic can significantly impact cardiovascular parameters and autonomic tone, potentially sensitizing the animal to the effects of beta-agonists.
-
Troubleshooting Tip: Carefully select an anesthetic regimen with minimal cardiovascular impact. Be aware that some anesthetics can alter the heart's sensitivity to catecholamines. Consider conducting studies in conscious, telemetered animals to eliminate the confounding effects of anesthesia.
-
-
Possible Cause 2: Animal Stress: In conscious animal studies, stress can elevate endogenous catecholamine levels, leading to an amplified cardiovascular response when a beta-agonist is administered.
-
Troubleshooting Tip: Ensure adequate acclimatization of the animals to the experimental procedures and environment to minimize stress.
-
-
Possible Cause 3: Route of Administration: The route and speed of administration can affect the peak plasma concentration and subsequent cardiovascular response.
-
Troubleshooting Tip: Standardize the route and rate of administration. For intravenous administration, consider using a controlled infusion to avoid rapid spikes in plasma concentration.
-
Quantitative Data from Preclinical Studies
The following tables summarize key quantitative data from preclinical investigations of pirbuterol.
Table 1: Beta-Adrenergic Receptor Selectivity of Pirbuterol and Comparators in Isolated Guinea Pig Tissues
| Compound | Tracheal Relaxation (Beta-2) EC50 (nM) | Atrial Stimulation (Beta-1) EC50 (nM) | Selectivity Ratio (Beta-1 EC50 / Beta-2 EC50) |
| Pirbuterol | 30 | 3000 | 100 |
| Salbutamol | 10 | 110 | 11 |
| Isoproterenol | 3 | 2 | 0.7 |
Data adapted from a comparative study on the relative potencies as relaxants of isolated guinea-pig tracheal muscle and as positive chronotropic agents in isolated guinea-pig atria.[2]
Detailed Experimental Protocols
1. Assessment of Beta-2/Beta-1 Selectivity in Isolated Guinea Pig Tissues
-
Objective: To determine the relative potency of pirbuterol in relaxing tracheal smooth muscle (a beta-2 mediated response) versus increasing the heart rate in isolated atria (a beta-1 mediated response).
-
Methodology:
-
Tissue Preparation:
-
Male guinea pigs are euthanized.
-
The trachea is excised and cut into rings. The rings are suspended in an organ bath containing Krebs-Henseleit solution, maintained at 37°C, and aerated with 95% O2 / 5% CO2.
-
The atria are dissected and mounted in a similar organ bath, and the spontaneous beating rate is recorded.
-
-
Experimental Procedure:
-
Tracheal Rings: The rings are pre-contracted with a standard agonist (e.g., histamine or methacholine). Once a stable contraction is achieved, cumulative concentration-response curves to pirbuterol, salbutamol, and isoproterenol are generated by adding increasing concentrations of the agonist to the bath. Relaxation is measured as the percentage reversal of the induced tone.
-
Isolated Atria: After a stabilization period, cumulative concentration-response curves are constructed by adding increasing concentrations of pirbuterol, salbutamol, and isoproterenol to the organ bath. The increase in the atrial beating rate (positive chronotropic effect) is recorded.
-
-
Data Analysis:
-
The EC50 (the concentration of agonist that produces 50% of the maximal response) is calculated for both tracheal relaxation and atrial stimulation for each compound.
-
The selectivity ratio is determined by dividing the EC50 for the beta-1 effect (atria) by the EC50 for the beta-2 effect (trachea). A higher ratio indicates greater beta-2 selectivity.
-
-
2. In Vivo Cardiovascular Effects in Anesthetized Dogs
-
Objective: To evaluate the effects of intravenously administered pirbuterol on cardiovascular parameters in an anesthetized dog model.
-
Methodology:
-
Animal Preparation:
-
Beagle dogs are anesthetized with an appropriate agent (e.g., pentobarbital).
-
The animals are instrumented for the measurement of heart rate, arterial blood pressure (via an arterial catheter), and respiratory parameters.
-
-
Experimental Procedure:
-
Following a stabilization period after the induction of anesthesia, baseline cardiovascular parameters are recorded.
-
Pirbuterol is administered intravenously, often in increasing doses.
-
Heart rate and blood pressure are continuously monitored and recorded after each dose.
-
-
Data Analysis:
-
Changes in heart rate and mean arterial pressure from baseline are calculated for each dose of pirbuterol.
-
Dose-response curves for the cardiovascular effects can be constructed.
-
-
Visualizations
Caption: On-target signaling pathway of pirbuterol.
Caption: Preclinical experimental workflow for pirbuterol.
References
- 1. Pirbuterol hydrochloride: evaluation of beta adrenergic agonist activity in reversible obstructive pulmonary disease and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pirbuterol, a selecttve beta2 adrenergic bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Inhaled beta2-adrenoceptor agonists: cardiovascular safety in patients with obstructive lung disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. accessdata.fda.gov [accessdata.fda.gov]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Managing Cardiovascular Side Effects of Pirbuterol in Animal Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with pirbuterol in animal models. The information is designed to help manage cardiovascular side effects that may be encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is pirbuterol and how does it cause cardiovascular side effects?
A1: Pirbuterol is a selective beta-2 adrenergic agonist.[1] Its primary therapeutic effect is bronchodilation, achieved by stimulating beta-2 adrenergic receptors on the smooth muscle of the airways.[2] However, beta-2 adrenergic receptors are also present in the heart and vasculature.[3] Stimulation of these cardiac beta-2 receptors can lead to "off-target" effects, including increased heart rate (tachycardia) and contractility.[3][4]
Q2: What are the most common cardiovascular side effects of pirbuterol observed in animal models?
A2: The most consistently reported cardiovascular side effect is tachycardia (an increased heart rate).[3] Other potential effects include palpitations, and in cases of overdose, arrhythmias (irregular heartbeats) and transient hypokalemia (low potassium levels) may occur.[3][5] It's important to note that at therapeutic doses, pirbuterol generally has a lower incidence of tachycardia compared to less selective beta-agonists like isoproterenol, or even other beta-2 agonists like salbutamol.
Q3: In which animal models have these cardiovascular side effects been documented?
A3: Cardiovascular effects of pirbuterol and other beta-2 agonists have been studied in various animal models, including dogs, rats, and ponies.[5][6][7] Dogs are a frequently used model for assessing cardiovascular responses to beta-agonists.[3][6]
Q4: Are the cardiovascular side effects of pirbuterol dose-dependent?
A4: Yes, the cardiovascular side effects of beta-2 agonists, including pirbuterol, are generally dose-dependent.[4] Higher doses are more likely to cause significant increases in heart rate and other cardiovascular changes. The route of administration also plays a role, with systemic administration (e.g., intravenous or oral) more likely to produce cardiovascular side effects than inhalation.[8]
Q5: How can I manage tachycardia induced by pirbuterol in my animal model?
A5: Tachycardia can often be managed by administering a beta-adrenergic antagonist (beta-blocker).[3] Non-selective beta-blockers like propranolol can reverse both beta-1 and beta-2 mediated effects.[3] Selective beta-1 blockers such as metoprolol or esmolol can also be used to specifically target and normalize the heart rate.[3][9] The choice of beta-blocker and the dosage will depend on the animal model and the severity of the tachycardia.
Troubleshooting Guides
Issue 1: Severe and Unexpected Tachycardia
-
Question: My animal model (dog/rat) is exhibiting a heart rate significantly higher than anticipated after pirbuterol administration. What should I do?
-
Answer:
-
Stop Pirbuterol Administration: Immediately cease the administration of pirbuterol.
-
Confirm Vitals: Re-measure the heart rate, blood pressure, and obtain an electrocardiogram (ECG) to assess for arrhythmias.
-
Administer a Beta-Blocker: If tachycardia is severe and compromising the animal's hemodynamic stability, administer a short-acting beta-blocker. Esmolol is a good choice for acute management due to its rapid onset and short duration of action.[9] Propranolol can also be used.[3] (Refer to Experimental Protocols for dosing information).
-
Monitor Closely: Continuously monitor heart rate, ECG, and blood pressure until they return to a safe range.
-
Consider Dose Reduction: For subsequent experiments, consider reducing the dose of pirbuterol.
-
Issue 2: Onset of Arrhythmias
-
Question: My rat model has developed an irregular heartbeat (arrhythmia) after receiving pirbuterol. How should I proceed?
-
Answer:
-
ECG Analysis: Immediately record and analyze the ECG to identify the type of arrhythmia (e.g., ventricular premature complexes, ventricular tachycardia).
-
Check Electrolytes: Obtain a blood sample to check serum potassium levels, as beta-2 agonists can cause hypokalemia, which can contribute to arrhythmias.[3]
-
Correct Hypokalemia: If hypokalemia is present, administer potassium supplementation as per veterinary guidelines.
-
Antiarrhythmic Therapy: For ventricular tachycardia, lidocaine can be administered as a first-line treatment.[3] Propranolol may also be effective in treating ventricular tachycardia.[3]
-
Review Experimental Protocol: Assess if the pirbuterol dose was too high or if there are any confounding factors (e.g., anesthesia, other medications) that could be contributing to the arrhythmia.
-
Issue 3: Hypotension Following Pirbuterol Administration
-
Question: My animal model has become hypotensive after I administered pirbuterol. Isn't it supposed to increase cardiac output?
-
Answer: While beta-2 agonists can increase heart rate, peripheral vasodilation is another effect, which can lead to a drop in blood pressure, especially at higher doses.[10]
-
Fluid Therapy: Administer intravenous fluids to increase circulating volume and support blood pressure.[11]
-
Reduce Anesthesia (if applicable): If the animal is under anesthesia, consider reducing the concentration of the anesthetic agent, as many anesthetics also cause vasodilation and hypotension.[12]
-
Vasopressors: In severe cases, a vasopressor agent may be required to counteract the vasodilation.
-
Monitor: Continuously monitor blood pressure to assess the response to interventions.
-
Quantitative Data Summary
The following tables summarize quantitative data on the cardiovascular effects of pirbuterol and the management of beta-2 agonist-induced side effects in various animal models.
Table 1: Effects of Beta-2 Agonists on Heart Rate in Dogs
| Compound | Dose and Route | Animal Model | Change in Heart Rate (beats per minute) | Reference |
| Pirbuterol | Highest dose (sublingual) | Anesthetized Dogs | Influenced at the highest dose level | [6] |
| Salbutamol | 100 µg bolus followed by 3 µ g/min infusion | Conscious Dogs | Increase from 106 to 165 | [13] |
| Albuterol | Inhalation (0.5 to 90 times clinical dose) | Dogs | Tachycardia occurred at all doses | [5][14] |
Table 2: Management of Beta-2 Agonist-Induced Tachycardia in Dogs
| Intervention | Dosage | Animal Model | Outcome | Reference |
| Propranolol | 0.02 mg/kg IV slowly | Dogs with beta-2 agonist toxicosis | Reverses beta-1 and beta-2 effects | [15] |
| Metoprolol | 0.2–0.4 mg/kg orally twice daily | Dogs with beta-2 agonist toxicosis | Alternative to propranolol to normalize heart rate | [3] |
| Esmolol | Median bolus of 330 µg/kg, median CRI of 50 µg/kg/min | Dogs with toxicosis-induced tachycardia | Successful heart rate reduction in a significant portion of cases | [9] |
| Lidocaine | 2–4 mg/kg slow IV bolus | Dogs with ventricular tachycardia | Treatment for ventricular tachycardia | [3] |
Experimental Protocols
Protocol 1: Management of Acute Pirbuterol-Induced Tachycardia in a Conscious Dog
-
Initial Assessment:
-
Continuously monitor heart rate using a telemetry system or a Holter monitor.
-
Establish a baseline heart rate before pirbuterol administration.
-
If the heart rate increases by more than 50% from baseline or exceeds 180 beats per minute and is sustained, initiate intervention.
-
-
Intervention with Propranolol:
-
Dosage: Administer propranolol at a dose of 0.02 mg/kg.[15]
-
Administration: Administer slowly via intravenous (IV) injection.
-
Monitoring: Continuously monitor the ECG and heart rate during and after administration. The heart rate should begin to decrease within minutes.
-
Repeat Dosing: If the initial dose is not effective, it can be repeated cautiously, not exceeding a total dose of 1 mg/kg.[15]
-
-
Post-Intervention Monitoring:
-
Continue to monitor heart rate and ECG for at least 4 hours post-intervention to ensure the tachycardia does not return as the beta-blocker wears off.
-
Observe the animal for any signs of adverse effects from the beta-blocker, such as bradycardia or hypotension.
-
Protocol 2: ECG Monitoring in a Rat Model During Pirbuterol Infusion
-
Animal Preparation:
-
Anesthetize the rat using an appropriate anesthetic agent (e.g., isoflurane).
-
Place the animal on a heating pad to maintain body temperature.
-
Attach subcutaneous needle electrodes for a standard Lead II ECG recording.
-
-
ECG Recording:
-
Record a stable baseline ECG for at least 15 minutes before starting the pirbuterol infusion.
-
Begin the pirbuterol infusion at the desired rate.
-
Continuously record the ECG throughout the infusion period.
-
Pay close attention to the following parameters:
-
Heart Rate (HR)
-
PR interval
-
QRS duration
-
QT interval
-
Presence of any arrhythmias (e.g., premature ventricular contractions, tachycardia).
-
-
-
Data Analysis:
-
Analyze the ECG recordings to quantify changes in the above parameters at different time points during the infusion compared to the baseline.
-
Note the onset and duration of any observed arrhythmias.
-
Visualizations
Caption: Pirbuterol's signaling pathway leading to cardiovascular effects.
Caption: Experimental workflow for managing pirbuterol's cardiovascular side effects.
References
- 1. gcvs.com [gcvs.com]
- 2. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 3. dvm360.com [dvm360.com]
- 4. Beta-2 (Adrenergic) Receptors Mnemonic for USMLE [pixorize.com]
- 5. Cardiovascular effects after inhalation of large doses of albuterol dry powder in rats, monkeys, and dogs: a species comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and cardiopulmonary effects in dogs of sublingual pirbuterol, a new bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Intraoperative Hypotension: A Stepwise Approach to Treatment - WSAVA2009 - VIN [vin.com]
- 8. Bronchodilators and acute cardiac death - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Use of esmolol for control of tachycardia in 28 dogs and cats (2003-2020) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Adrenergic receptor - Wikipedia [en.wikipedia.org]
- 11. dvm360.com [dvm360.com]
- 12. uvsonline.com [uvsonline.com]
- 13. Effects of beta 2-adrenoceptor stimulation on cardiac metabolism in the conscious dog - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. academic.oup.com [academic.oup.com]
- 15. aspcapro.org [aspcapro.org]
Technical Support Center: Pirbuterol Acetate-Induced Hypokalemia
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding pirbuterol acetate-induced hypokalemia observed in research subjects.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how does it cause hypokalemia?
This compound is a selective beta-2 adrenergic receptor agonist.[1] Its primary mechanism of action is to relax the smooth muscles of the airways, leading to bronchodilation.[2][3] The hypokalemia (low potassium in the blood) induced by pirbuterol, and other beta-2 agonists, is primarily due to an intracellular shift of potassium from the bloodstream into skeletal muscle cells.[4][5] This occurs because stimulation of beta-2 adrenergic receptors activates the Na+/K+ ATPase pump on the surface of muscle cells, which increases the uptake of potassium into the cells.[4][6]
Q2: How significant is the decrease in serum potassium after pirbuterol administration?
The magnitude of the decrease in serum potassium is generally modest and transient.[7] In a study comparing inhaled pirbuterol and salbutamol in healthy volunteers, the maximum decrease in plasma potassium after a total inhaled dose of 2000 mcg of pirbuterol was -0.15 mmol/L.[7] For comparison, the same dose of salbutamol resulted in a decrease of -0.21 mmol/L, and this difference was not statistically significant.[7] The effect is dose-dependent, with higher doses of beta-2 agonists leading to a more pronounced decrease in potassium levels.[4][8]
Q3: How quickly does hypokalemia develop after pirbuterol administration, and how long does it last?
The onset of the hypokalemic effect of beta-2 agonists is rapid, typically beginning within 15-30 minutes of administration.[4] The duration of this effect is generally between 4 to 6 hours.[4]
Q4: Are there any factors that can worsen pirbuterol-induced hypokalemia?
Yes, several factors can influence the severity of hypokalemia. These include:
-
Dosage: Higher doses of pirbuterol will result in a greater decrease in serum potassium.[4][8]
-
Route of Administration: Intravenous administration of beta-2 agonists typically causes a more significant hypokalemic effect than inhalation.[4]
-
Concomitant Medications: The use of other medications that lower potassium, such as non-potassium-sparing diuretics or theophylline, can exacerbate the hypokalemic effect of pirbuterol.[4]
-
Pre-existing Conditions: Individuals with underlying heart conditions or electrolyte imbalances may be more susceptible to the effects of hypokalemia.[4]
Troubleshooting Guide
Issue 1: Inconsistent or unexpected serum potassium readings in experimental subjects.
-
Possible Cause 1: Pre-analytical errors in blood sample handling.
-
Solution: Ensure strict adherence to blood collection and processing protocols. Avoid fist clenching during phlebotomy, prolonged tourniquet application, and vigorous shaking of blood tubes, as these can cause hemolysis and falsely elevate potassium readings.[9][10] Samples should be processed promptly to prevent changes in potassium levels due to cellular metabolism.[11]
-
-
Possible Cause 2: Subject-specific physiological variations.
-
Solution: Account for potential confounding factors such as diet, hydration status, and the use of other medications that may affect potassium levels. It is advisable to have a washout period for any drugs that could interfere with potassium homeostasis before the experiment.
-
-
Possible Cause 3: Instrument calibration or malfunction.
-
Solution: Regularly calibrate the ion-selective electrode or flame photometer used for potassium measurement according to the manufacturer's instructions. Use quality control samples to verify the accuracy and precision of the measurements.
-
Issue 2: Greater than expected decrease in serum potassium in some subjects.
-
Possible Cause 1: Individual sensitivity to beta-2 adrenergic stimulation.
-
Solution: Monitor subjects closely, especially those with pre-existing cardiovascular conditions. Consider genotyping for polymorphisms in the beta-2 adrenergic receptor, as this may influence individual responses.
-
-
Possible Cause 2: Interaction with other administered substances.
-
Solution: Carefully review all medications and substances administered to the subjects. Be aware of potential synergistic effects with other drugs known to cause hypokalemia.
-
Data Presentation
Table 1: Quantitative Data on Pirbuterol-Induced Hypokalemia
| Drug | Route of Administration | Total Dose (mcg) | Mean Maximum Decrease in Plasma K+ (mmol/L) | Study Population | Reference |
| Pirbuterol | Inhaled | 2000 | -0.15 | 8 healthy volunteers | [7] |
| Salbutamol | Inhaled | 2000 | -0.21 | 8 healthy volunteers | [7] |
Table 2: Comparative Hypokalemic Effects of Inhaled Beta-2 Agonists
| Drug | Dose | Mean Maximum Decrease in Plasma K+ (mmol/L) | Study Population | Reference |
| Fenoterol | 5 mg (nebulized) | -0.78 | 8 healthy subjects | [12] |
| Terbutaline | 5 mg (nebulized) | -0.70 | 8 healthy subjects | [12] |
| Salbutamol | 5 mg (nebulized) | -0.33 | 8 healthy subjects | [12] |
| Fenoterol | 2400 mcg (inhaled) | -1.13 +/- 0.32 | 6 healthy male volunteers | [2] |
| Salbutamol | 2400 mcg (inhaled) | -0.67 +/- 0.25 | 6 healthy male volunteers | [2] |
Experimental Protocols
Protocol 1: In Vivo Assessment of this compound-Induced Hypokalemia in Human Subjects
1. Subject Selection:
- Recruit healthy, non-smoking volunteers.
- Exclude individuals with a history of cardiovascular, renal, or endocrine disorders.
- Exclude subjects taking any medications known to affect potassium homeostasis.
- Obtain informed consent from all participants.
2. Pre-experimental Phase:
- Subjects should fast for at least 8 hours prior to the study.
- A baseline electrocardiogram (ECG) should be performed.
- An intravenous catheter should be inserted for blood sampling.
3. Experimental Phase:
- Collect a baseline blood sample for serum potassium measurement.
- Administer a standardized dose of this compound via a metered-dose inhaler or nebulizer.
- Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, 120, 180, and 240 minutes) post-administration.
- Monitor vital signs (heart rate, blood pressure) and ECG continuously throughout the experiment.
4. Post-experimental Phase:
- Provide subjects with a potassium-rich meal after the final blood draw.
- Monitor subjects for any adverse effects before discharge.
5. Sample Analysis:
- Separate serum from blood samples by centrifugation within one hour of collection.
- Measure serum potassium concentration using a calibrated ion-selective electrode or flame photometer.
Mandatory Visualizations
Caption: Signaling pathway of pirbuterol-induced hypokalemia.
Caption: Experimental workflow for studying pirbuterol-induced hypokalemia.
References
- 1. Potassium, Plasma or Serum | ARUP Laboratories Test Directory [ltd.aruplab.com]
- 2. Pirbuterol Side Effects: Common, Severe, Long Term [drugs.com]
- 3. Pirbuterol hydrochloride: evaluation of beta adrenergic agonist activity in reversible obstructive pulmonary disease and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. A comparison of the haemodynamic and hypokalaemic effects of inhaled pirbuterol and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Hypokalaemia induced by inhalation of fenoterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Potassium-lowering effect of albuterol for hyperkalemia in renal failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Maxair (Pirbuterol): Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 8. drugs.com [drugs.com]
- 9. Impact of Improper Phlebotomy Techniques on Potassium Testing: Understanding Factors Affecting Results and Preventing Errors [needle.tube]
- 10. researchgate.net [researchgate.net]
- 11. Common Errors in Handling Blood Samples for Accurate Potassium Measurement [needle.tube]
- 12. Pirbuterol (inhalation route) - Side effects & dosage - Mayo Clinic [mayoclinic.org]
Technical Support Center: Troubleshooting Inconsistent Results in Pirbuterol Acetate Experiments
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in addressing common issues encountered during experiments with pirbuterol acetate.
Troubleshooting Guides
This section provides solutions to specific problems that may arise during your experiments.
Issue 1: High Variability or Low Signal in cAMP Accumulation Assays
Question: We are observing high variability between replicates or a weak signal in our cAMP accumulation assay with this compound. What are the potential causes and solutions?
Answer:
High variability or a weak signal in cAMP assays can stem from several factors, from cell health to reagent stability. This compound acts as a selective β2-adrenergic receptor agonist, leading to an increase in intracellular cAMP.[1][2][3] Therefore, a diminished or inconsistent signal points to a disruption in this pathway.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Cell Health and Density | Cell Passage Number: Use cells within a consistent and low passage number range, as receptor expression levels can change with excessive passaging.[4] Cell Viability: Ensure high cell viability (>95%) before seeding. Seeding Density: Optimize cell seeding density to achieve a confluent monolayer on the day of the assay. Over-confluent or sparse cultures can lead to inconsistent responses.[5] |
| This compound Solution | Compound Stability: Pirbuterol is most stable in aqueous solutions at a pH of 1-2.[1] Prepare fresh dilutions of this compound in a suitable buffer for each experiment to avoid degradation. Solvent Effects: Ensure the final concentration of the solvent (e.g., DMSO) is consistent across all wells and is at a level that does not affect cell viability or the assay signal. |
| Assay Reagents and Conditions | Phosphodiesterase (PDE) Inhibitors: The inclusion of a PDE inhibitor, such as IBMX or rolipram, is often crucial to prevent the degradation of cAMP and enhance the signal window. Optimize the concentration of the PDE inhibitor used.[6] Incubation Times: Optimize the incubation time for both this compound and the PDE inhibitor. A time-course experiment can help determine the point of maximal cAMP accumulation. Reagent Quality: Ensure all assay reagents, including lysis buffers and detection reagents, are within their expiration dates and have been stored correctly. |
| Receptor Desensitization | Agonist Concentration and Exposure Time: Prolonged exposure to high concentrations of pirbuterol can lead to β2-adrenergic receptor desensitization and internalization, resulting in a diminished cAMP response.[7][8][9] Consider using shorter incubation times or lower concentrations of pirbuterol to minimize this effect. |
Issue 2: Inconsistent Results in β2-Adrenergic Receptor Binding Assays
Question: Our radioligand binding assays with this compound are showing inconsistent Kd or Bmax values. What could be causing this?
Answer:
Radioligand binding assays are critical for determining the affinity of this compound for the β2-adrenergic receptor. Inconsistencies in these assays can be due to a variety of technical and biological factors.
Troubleshooting Steps:
| Potential Cause | Recommended Solution |
| Membrane Preparation | Quality and Consistency: Ensure consistent preparation of cell membranes or tissues expressing the β2-adrenergic receptor. Variations in protein concentration or receptor integrity between batches can lead to significant variability. Perform a protein quantification assay (e.g., BCA assay) for each membrane preparation.[6] Storage: Store membrane preparations at -80°C in small aliquots to avoid repeated freeze-thaw cycles, which can degrade the receptor. |
| Radioligand and Competitor | Radioligand Integrity: Ensure the radioligand (e.g., [3H]-dihydroalprenolol or [125I]-iodocyanopindolol) has not degraded. Check the expiration date and store it appropriately. This compound Concentration: Prepare accurate serial dilutions of this compound for competition assays. Inaccurate dilutions are a common source of error. |
| Assay Conditions | Incubation Time and Temperature: The binding reaction must reach equilibrium. Perform kinetic experiments (association and dissociation) to determine the optimal incubation time at a specific temperature.[10] Buffer Composition: The pH, ionic strength, and presence of divalent cations (e.g., Mg2+) in the binding buffer can significantly impact receptor-ligand interactions. Ensure the buffer composition is consistent across all experiments.[7] Non-Specific Binding: High non-specific binding can obscure the specific binding signal. Optimize the assay to minimize non-specific binding, for example, by pre-coating filter plates with polyethyleneimine (PEI).[6] |
| Filtration and Washing | Incomplete Washing: Inadequate washing of the filters can lead to high background signal from unbound radioligand. Filter Drying: Ensure filters are completely dry before adding scintillation fluid, as moisture can quench the signal. |
Frequently Asked Questions (FAQs)
Q1: What is the expected potency (EC50) of this compound in a cAMP assay?
The EC50 of this compound can vary depending on the cell line used (e.g., CHO, HEK293), the level of β2-adrenergic receptor expression, and the specific assay conditions.[11][12] It is crucial to determine the EC50 empirically in your specific experimental system. For comparison, other β2-agonists like isoproterenol typically have EC50 values in the low nanomolar range in HEK293 cells.[11]
Q2: How can I assess β2-adrenergic receptor desensitization in my experiments?
Receptor desensitization can be investigated by pre-treating cells with this compound for varying durations before challenging them with a subsequent dose of the agonist and measuring the cAMP response.[13] A reduced response after pre-treatment indicates desensitization. Receptor internalization, a key component of desensitization, can be visualized and quantified using techniques like immunofluorescence microscopy or flow cytometry with a tagged receptor.[3][14]
Q3: What are some potential off-target effects of this compound to be aware of?
While pirbuterol is selective for the β2-adrenergic receptor, at higher concentrations, it may exhibit some activity at β1-adrenergic receptors, which could have cardiovascular implications in in vivo studies.[15][16] It is always advisable to perform counter-screening against other related receptors to confirm the selectivity of your compound in your experimental model.
Q4: What are the key challenges when transitioning from in vitro to in vivo studies with this compound?
Translating in vitro findings to in vivo models can be challenging. Key considerations include:
-
Pharmacokinetics and Bioavailability: The route of administration, absorption, distribution, metabolism, and excretion of this compound will significantly impact its in vivo efficacy.[10]
-
Development of Tolerance: As observed in clinical settings, chronic administration of β2-agonists can lead to the development of tolerance, diminishing the therapeutic effect over time.[16][17] This should be considered in the design of long-term in vivo studies.
-
Systemic Side Effects: Off-target effects, such as cardiovascular stimulation, can be more pronounced in a whole organism.[18][19] Careful dose-response studies are necessary to identify a therapeutic window with minimal side effects.
Data Presentation
The following table summarizes representative data for β2-adrenergic receptor agonists. Note that the values for this compound should be determined experimentally in your specific cell system.
| Compound | Cell Line | Assay Type | Parameter | Value | Reference |
| Isoproterenol | HEK293 | cAMP Accumulation | EC50 | ~7.7 nM | [11] |
| Norepinephrine | HEK293 | cAMP Accumulation | EC50 | ~22.6 nM | [11] |
| Salbutamol | CHO | cAMP Accumulation | EC50 | ~5.0 nM | [12] |
| This compound | e.g., CHO, HEK293 | cAMP Accumulation | EC50 | To be determined | |
| This compound | e.g., CHO, HEK293 | Radioligand Binding | Kd | To be determined |
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF-based)
This protocol provides a general framework for a homogeneous time-resolved fluorescence (HTRF) cAMP assay. Specific details may vary based on the commercial kit used.
-
Cell Preparation:
-
Culture cells expressing the β2-adrenergic receptor (e.g., HEK293 or CHO cells) to 70-80% confluency.
-
On the day of the assay, detach cells using a non-enzymatic cell dissociation solution.
-
Resuspend cells in assay buffer (e.g., HBSS with 20 mM HEPES) at the desired density.
-
-
Agonist and Antagonist Preparation:
-
Prepare a stock solution of this compound in a suitable solvent (e.g., water or DMSO).
-
Perform serial dilutions of this compound in assay buffer to create a dose-response curve.
-
-
Assay Procedure:
-
Dispense cells into a 384-well white plate.
-
Add the PDE inhibitor (e.g., IBMX) to all wells.
-
Add the this compound dilutions to the appropriate wells.
-
Incubate the plate at room temperature for the optimized duration (e.g., 30 minutes).
-
Add the HTRF lysis buffer and detection reagents (cAMP-d2 and anti-cAMP cryptate) according to the manufacturer's instructions.[20]
-
Incubate for 60 minutes at room temperature.
-
Read the plate on an HTRF-compatible reader at 620 nm and 665 nm.
-
-
Data Analysis:
-
Calculate the HTRF ratio (665 nm / 620 nm) * 10,000.
-
Generate a cAMP standard curve.
-
Convert the HTRF ratios of the samples to cAMP concentrations using the standard curve.
-
Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: Radioligand Competition Binding Assay
This protocol describes a filtration-based radioligand competition binding assay to determine the affinity of this compound for the β2-adrenergic receptor.
-
Membrane Preparation:
-
Homogenize cells or tissues expressing the β2-adrenergic receptor in ice-cold lysis buffer.
-
Centrifuge the homogenate at a low speed to remove nuclei and cellular debris.
-
Centrifuge the supernatant at a high speed to pellet the membranes.
-
Wash the membrane pellet with fresh buffer and resuspend in binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Assay Setup:
-
In a 96-well plate, add binding buffer, the membrane preparation, a fixed concentration of a suitable radioligand (e.g., [3H]-dihydroalprenolol), and varying concentrations of this compound.
-
For total binding wells, add vehicle instead of this compound.
-
For non-specific binding wells, add a high concentration of a non-labeled antagonist (e.g., propranolol).
-
-
Incubation and Filtration:
-
Incubate the plate at the optimized temperature and duration to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter plate using a vacuum manifold.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Analysis:
-
Dry the filter plate completely.
-
Add scintillation cocktail to each well and count the radioactivity using a scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the log of the this compound concentration.
-
Fit the data to a one-site competition model to determine the IC50, which can then be used to calculate the inhibitory constant (Ki).
-
Visualizations
Caption: β2-Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow Troubleshooting.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. graphviz.org [graphviz.org]
- 5. beta2-adrenergic receptor desensitization, internalization, and phosphorylation in response to full and partial agonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. giffordbioscience.com [giffordbioscience.com]
- 7. Radioligand binding and competition assays [bio-protocol.org]
- 8. Pirbuterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible bronchospastic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Building diagrams using graphviz | Chad’s Blog [chadbaldwin.net]
- 10. Receptor-Ligand Binding Assays [labome.com]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Agonist-Directed Desensitization of the β2-Adrenergic Receptor | PLOS One [journals.plos.org]
- 14. Cardiac β2-Adrenergic Receptor Phosphorylation at Ser355/356 Regulates Receptor Internalization and Functional Resensitization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. resources.revvity.com [resources.revvity.com]
- 16. Pirbuterol hydrochloride: evaluation of beta adrenergic agonist activity in reversible obstructive pulmonary disease and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Decreased lymphocyte beta-adrenergic-receptor density in patients with heart failure and tolerance to the beta-adrenergic agonist pirbuterol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Beta2-Agonists - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 19. researchgate.net [researchgate.net]
- 20. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Pirbuterol Acetate Solubility for In Vitro Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in effectively dissolving pirbuterol acetate for in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: What is the recommended solvent for dissolving this compound for in vitro studies?
A1: The recommended solvent for dissolving this compound is Dimethyl Sulfoxide (DMSO).[1] this compound is soluble in DMSO but is not soluble in water.[1]
Q2: I am observing precipitation when diluting my this compound stock solution in an aqueous-based cell culture medium. How can I prevent this?
A2: Precipitation upon dilution in aqueous solutions is a common issue for compounds dissolved in a high concentration of an organic solvent like DMSO. To mitigate this, it is recommended to prepare a highly concentrated stock solution in 100% DMSO. This stock solution should then be serially diluted in the cell culture medium to the final desired concentration. The final concentration of DMSO in the cell culture medium should be kept low (typically below 0.5%) to avoid solvent-induced cytotoxicity.
Q3: What is the known solubility of this compound in common laboratory solvents?
| Solvent | Solubility | Notes |
| Dimethyl Sulfoxide (DMSO) | Soluble[1] | The exact concentration for saturation is not specified, but it is the recommended solvent for creating stock solutions. |
| Acetonitrile | 100 µg/mL | A solution of this compound is available at this concentration. |
| Water | Not Soluble[1] | This compound is poorly soluble in aqueous solutions. |
| Ethanol | Data not available | |
| Methanol | Data not available |
Q4: What is the stability of this compound in solution?
A4: The stability of pirbuterol in aqueous solutions is pH-dependent. It is most stable in acidic conditions, specifically at a pH between 1 and 2. The product is chemically stable under standard ambient conditions (room temperature). For long-term storage of stock solutions, it is recommended to store them at -20°C or -80°C.[1]
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Precipitation in cell culture medium | The concentration of this compound exceeds its solubility limit in the final aqueous medium. The final DMSO concentration is too low to maintain solubility. | 1. Ensure your final working concentration of this compound is within a range where it remains soluble. 2. Perform serial dilutions of your DMSO stock solution into the pre-warmed cell culture medium. 3. Ensure thorough mixing after each dilution step. 4. Maintain a final DMSO concentration that is non-toxic to your cells but sufficient to aid solubility (typically ≤ 0.5%). |
| Inconsistent experimental results | Degradation of this compound in the stock solution or working solution. Inaccurate concentration of the stock solution. | 1. Prepare fresh working solutions from your frozen stock for each experiment. 2. Avoid repeated freeze-thaw cycles of the stock solution by aliquoting it after preparation. 3. Store stock solutions at -20°C or -80°C in tightly sealed, light-protected vials. 4. Re-evaluate the weighing and dilution steps to ensure accuracy. |
| Cell toxicity observed at expected non-toxic concentrations | The final concentration of DMSO is too high for the specific cell line being used. | 1. Perform a dose-response experiment with DMSO alone to determine the maximum tolerable concentration for your cell line. 2. Adjust the concentration of your this compound stock solution to ensure the final DMSO concentration in your experiments is below the toxic threshold. |
Experimental Protocols
Preparation of a 10 mM this compound Stock Solution in DMSO
Materials:
-
This compound (Molecular Weight: 300.35 g/mol )
-
Dimethyl Sulfoxide (DMSO), cell culture grade
-
Sterile microcentrifuge tubes or vials
-
Calibrated analytical balance
-
Pipettes and sterile filter tips
Procedure:
-
Weighing: Accurately weigh out 3.0 mg of this compound powder using an analytical balance.
-
Dissolving: Add 1.0 mL of sterile DMSO to the vial containing the this compound.
-
Mixing: Vortex the solution thoroughly until the this compound is completely dissolved. Visually inspect the solution to ensure there are no visible particles.
-
Aliquoting: Dispense the stock solution into smaller, single-use aliquots in sterile microcentrifuge tubes. This prevents contamination and degradation from repeated freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C for long-term use.
Preparation of a 10 µM Working Solution in Cell Culture Medium
Materials:
-
10 mM this compound stock solution in DMSO
-
Sterile cell culture medium, pre-warmed to 37°C
-
Sterile conical tubes or microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Intermediate Dilution (Optional but Recommended):
-
Prepare a 1 mM intermediate stock by diluting 10 µL of the 10 mM stock solution into 90 µL of sterile DMSO. Mix well.
-
-
Final Dilution:
-
Add 1 µL of the 10 mM stock solution (or 10 µL of the 1 mM intermediate stock) to 999 µL (or 990 µL) of pre-warmed cell culture medium to achieve a final concentration of 10 µM.
-
The final DMSO concentration will be 0.1%.
-
-
Mixing: Gently vortex or pipette the working solution up and down to ensure it is thoroughly mixed.
-
Application: Use the freshly prepared working solution for your in vitro experiment immediately.
Visualizations
Experimental Workflow for this compound Solution Preparation
References
Technical Support Center: Pirbuterol Acetate Interference with Common Laboratory Assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on the potential interference of pirbuterol acetate with common laboratory assays. The information is presented in a question-and-answer format to directly address specific issues you may encounter during your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why might it interfere with laboratory assays?
Pirbuterol is a beta-2 adrenergic agonist used as a bronchodilator.[1] Its chemical structure, which includes a phenylethylamine backbone, is similar to endogenous catecholamines (e.g., epinephrine, norepinephrine) and other sympathomimetic amines, such as amphetamines. This structural similarity is the primary reason pirbuterol and its metabolites may cause cross-reactivity in certain laboratory assays, particularly immunoassays.[2][3]
Q2: Has pirbuterol been shown to cross-react with any specific assays?
Direct evidence in peer-reviewed literature of pirbuterol interference with common clinical assays is limited. However, one study developing a monoclonal antibody-based immunochromatographic strip for the detection of various β-agonists reported that the antibody for salbutamol also detected pirbuterol, indicating cross-reactivity.[4] This finding suggests that immunoassays designed to detect other beta-2-agonists may also show reactivity with pirbuterol.
Q3: What types of assays are most likely to be affected by pirbuterol interference?
Based on its chemical structure and the known cross-reactivity of similar compounds, the following assays are theoretically at the highest risk of interference from pirbuterol and its metabolites:
-
Immunoassays for Amphetamines and Methamphetamines: Many over-the-counter and prescription drugs with structures similar to amphetamines are known to cause false-positive results in urine drug screens.[2][3][5][6] Given pirbuterol's structure, it is a potential, though not widely documented, cross-reactant.
-
Assays for Catecholamines and Metanephrines: Due to the structural resemblance to endogenous catecholamines, pirbuterol could potentially interfere with assays measuring these compounds and their metabolites (e.g., metanephrine and normetanephrine). Other beta-blockers and sympathomimetic drugs have been reported to cause such interferences.[7][8]
-
Other Beta-2-Agonist Assays: As demonstrated with the salbutamol assay, there is a potential for cross-reactivity in immunoassays designed to detect other specific beta-2-agonists.[4]
Q4: How is pirbuterol metabolized, and can its metabolites also cause interference?
Following administration, a significant portion of pirbuterol is metabolized. Approximately 51% of a dose is recovered in the urine as both the unchanged parent drug and its sulfate conjugate.[1] Both pirbuterol and its conjugated metabolites are excreted in the urine and could therefore be present in patient samples, potentially leading to assay interference.
Troubleshooting Guides
Issue: Unexpected positive result in an amphetamine immunoassay for a subject taking pirbuterol.
Potential Cause: Cross-reactivity of the immunoassay antibody with pirbuterol or its metabolites.
Troubleshooting Steps:
-
Review Subject Medication: Confirm that the subject has been administered pirbuterol and document the dosage and time of the last administration. Inquire about any other medications or supplements that could potentially interfere.
-
Consult Assay Manufacturer's Documentation: Review the package insert or technical data sheet for the specific amphetamine immunoassay used. Check the cross-reactivity table for any information on pirbuterol or other beta-2-agonists. Note that the absence of a compound from this list does not definitively rule out cross-reactivity.
-
Perform Confirmatory Testing: An unexpected positive immunoassay result should always be considered presumptive. The gold standard for confirmation is a more specific analytical method, such as Gas Chromatography-Mass Spectrometry (GC-MS) or Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). These methods can definitively identify and quantify the substances present in the sample and will distinguish pirbuterol from amphetamines.
-
Spiking Study (for advanced investigation): To definitively prove interference, a controlled in-vitro experiment can be performed. This involves adding a known concentration of this compound to a drug-free urine or serum sample and then running the sample on the amphetamine immunoassay . A positive result would confirm cross-reactivity.
Issue: Inconsistent or unexpectedly high results in catecholamine or metanephrine assays.
Potential Cause: Interference from pirbuterol due to its structural similarity to endogenous catecholamines.
Troubleshooting Steps:
-
Evaluate Patient Medication History: As with suspected amphetamine cross-reactivity, confirm the use of pirbuterol and other sympathomimetic drugs.
-
Assess Assay Methodology: The likelihood of interference can depend on the specific assay method used (e.g., HPLC with electrochemical detection, LC-MS/MS, or immunoassay). LC-MS/MS methods are generally less susceptible to interference from structurally similar compounds than immunoassays or less specific chromatographic methods.
-
Temporary Discontinuation of Medication: If clinically feasible and under the guidance of a physician, consider discontinuing pirbuterol for a period before re-testing. A return to baseline levels of catecholamines or metanephrines after washout would suggest initial interference.
-
Utilize an Alternative Assay Method: If possible, re-analyze the sample using a different analytical platform, preferably a mass spectrometry-based method, which offers higher specificity.
Data on Potential Cross-Reactivity
| Assay Target | Potential for Interference by Pirbuterol | Evidence/Rationale | Recommended Action for Unexpected Results |
| Amphetamines | Possible | Structural similarity (phenylethylamine backbone). Many sympathomimetic amines are known to cross-react with amphetamine immunoassays.[2][3] | Confirm with GC-MS or LC-MS/MS. |
| Catecholamines/Metanephrines | Possible | Structural similarity to endogenous catecholamines. Other beta-adrenergic drugs are known to interfere with these assays.[7][8] | Use a high-specificity method like LC-MS/MS for analysis. Consider medication discontinuation if clinically appropriate. |
| Salbutamol (and other β2-agonists) | Demonstrated | A monoclonal antibody for salbutamol has been shown to cross-react with pirbuterol.[4] | Be aware of potential for cumulative positive signals in non-specific beta-2-agonist screening assays. Use specific methods for quantification of individual drugs. |
Experimental Protocols
Protocol: Investigating Potential Immunoassay Cross-Reactivity of this compound
This protocol outlines a general procedure for determining if this compound cross-reacts with a specific competitive immunoassay.
Materials:
-
This compound reference standard
-
Drug-free urine or serum pool
-
The immunoassay kit to be tested (e.g., amphetamine ELISA kit)
-
Calibrators and controls for the immunoassay
-
Standard laboratory equipment (pipettes, tubes, plate reader, etc.)
Methodology:
-
Preparation of Pirbuterol Stock Solution: Prepare a high-concentration stock solution of this compound in an appropriate solvent (e.g., methanol or deionized water).
-
Preparation of Spiked Samples: Create a serial dilution of the pirbuterol stock solution into the drug-free urine or serum pool to achieve a range of concentrations. The concentration range should ideally span from expected therapeutic levels to supra-therapeutic levels.
-
Assay Procedure:
-
Run the immunoassay according to the manufacturer's instructions.
-
Include the negative control (un-spiked matrix), the kit calibrators, kit controls, and the series of pirbuterol-spiked samples.
-
-
Data Analysis:
-
Calculate the apparent concentration of the target analyte (e.g., amphetamine) in each of the pirbuterol-spiked samples based on the calibration curve.
-
Calculate the percent cross-reactivity at each concentration using the following formula: % Cross-Reactivity = (Apparent Concentration of Target Analyte / Concentration of Pirbuterol) x 100
-
-
Interpretation: A significant and dose-dependent apparent concentration of the target analyte in the pirbuterol-spiked samples indicates cross-reactivity.
Visualizations
Caption: Logical relationship of pirbuterol's potential for assay interference.
Caption: Troubleshooting workflow for a suspected false positive immunoassay.
References
- 1. Pirbuterol - Wikipedia [en.wikipedia.org]
- 2. keystonelab.com [keystonelab.com]
- 3. alcolizer.com [alcolizer.com]
- 4. researchgate.net [researchgate.net]
- 5. bannerhealth.com [bannerhealth.com]
- 6. medcentral.com [medcentral.com]
- 7. Falsely elevated urinary excretion of catecholamines and metanephrines in patients receiving labetalol therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Drugs and Pheochromocytoma — Don't Be Fooled by Every Elevated Metanephrine - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Pirbuterol Acetate Stability and Analysis
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides guidance on minimizing the degradation of pirbuterol acetate during storage and experimentation. It includes troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered in the laboratory.
Frequently Asked Questions (FAQs)
1. What are the optimal storage conditions for this compound?
To ensure the long-term stability of this compound, it is recommended to store the compound in a tightly sealed container, protected from light and moisture.[1] For short-term storage (days to weeks), refrigeration at 2-8°C is suitable. For long-term storage (months to years), freezing at -20°C or below is recommended. The solid powder is generally stable at ambient temperature for short periods, such as during shipping.
2. What are the known degradation pathways for this compound?
This compound is susceptible to degradation under various conditions, primarily through hydrolysis, oxidation, and photolysis.
-
Hydrolytic Degradation: The ester linkage in this compound is susceptible to hydrolysis, yielding pirbuterol and acetic acid. Pirbuterol itself can undergo further degradation. Studies on the hydrolytic degradation of pirbuterol have shown that its stability is highly pH-dependent. The most stable region for pirbuterol is at a pH of 1-2. Under these conditions, the diprotonated form of the molecule predominates, which is less susceptible to degradation. As the pH increases, the rate of degradation also increases. While five breakdown products have been observed, the specific structures of all have not been fully elucidated in publicly available literature.
-
Oxidative Degradation: The phenol and secondary alcohol functional groups in the pirbuterol moiety are potential sites for oxidation. Oxidative degradation can be initiated by atmospheric oxygen, peroxides present as impurities in excipients, or exposure to light. This can lead to the formation of various oxidation products, including ketones, aldehydes, and polymeric materials.
-
Photodegradation: Exposure to light, particularly UV radiation, can lead to the degradation of this compound. The pyridine ring and the phenolic group are chromophores that can absorb light energy, leading to photochemical reactions. This can result in complex degradation pathways, including oxidation and rearrangement reactions. It is crucial to protect this compound and its solutions from light at all stages of handling and storage.
3. How can I monitor the degradation of this compound in my samples?
A stability-indicating analytical method is essential for monitoring the degradation of this compound. High-Performance Liquid Chromatography (HPLC) with UV detection is the most common technique for this purpose. A validated stability-indicating HPLC method can separate the intact this compound from its degradation products, allowing for the accurate quantification of the parent compound and the detection of any impurities that may form over time.
4. Are there any known impurities of this compound I should be aware of?
Besides degradation products, impurities can also be present from the synthesis process. While a comprehensive public list of process-related impurities is not available, potential impurities could include starting materials, intermediates, and by-products of the synthetic route. It is good practice to obtain a certificate of analysis from the supplier, which should provide information on the purity of the this compound and the levels of any known impurities.
Troubleshooting Guides
Issue 1: Unexpectedly low assay results for this compound.
| Possible Cause | Troubleshooting Step |
| Degradation due to improper storage | Verify that the compound has been stored at the recommended temperature, protected from light and moisture. |
| Hydrolysis in solution | Ensure that the pH of the solution is within the optimal stability range (pH 1-2 if compatible with the experiment). Prepare solutions fresh whenever possible. |
| Oxidative degradation | Use de-gassed solvents to prepare solutions. Consider adding an antioxidant, such as sodium metabisulfite, if compatible with the experimental design. |
| Photodegradation | Protect solutions from light by using amber glassware or by wrapping containers in aluminum foil. |
| Inaccurate standard preparation | Ensure the reference standard is of high purity and has been stored correctly. Re-prepare the standard solution carefully. |
Issue 2: Appearance of unknown peaks in the HPLC chromatogram.
| Possible Cause | Troubleshooting Step |
| Formation of degradation products | Compare the chromatogram with that of a freshly prepared sample. If new peaks are present, perform forced degradation studies (see Experimental Protocols) to tentatively identify the degradation pathway. |
| Contamination of the sample or mobile phase | Prepare fresh mobile phase and re-inject the sample. If the peaks persist, clean the HPLC system, including the injector and column. |
| Leaching from container or filter | Ensure that all materials in contact with the sample solution are compatible and do not leach any interfering substances. |
| Presence of synthesis-related impurities | If the peaks are present in a freshly prepared sample of a new batch of this compound, they are likely synthesis-related impurities. Contact the supplier for more information. |
Quantitative Data Summary
The following table summarizes the key stability characteristics of pirbuterol. Please note that specific degradation rates can vary depending on the exact conditions (e.g., buffer composition, presence of excipients).
| Parameter | Condition | Observation | Reference |
| Optimal pH for Stability | Aqueous Solution | pH 1-2 | Inferred from studies on pirbuterol |
| Hydrolytic Degradation | Increased pH | Rate of degradation increases with increasing pH. | Inferred from studies on pirbuterol |
| Photostability | Exposure to UV/Visible Light | Degradation observed. Protection from light is necessary. | General knowledge for similar compounds |
| Thermal Stability | Elevated Temperature | Potential for degradation. Store at recommended temperatures. | General knowledge for similar compounds |
| Oxidative Stability | Presence of Oxidizing Agents | Susceptible to oxidation. | General knowledge for similar compounds |
Experimental Protocols
Protocol 1: Forced Degradation Studies
Forced degradation studies are essential to understand the degradation pathways of this compound and to develop a stability-indicating analytical method.
1.1. Acid and Base Hydrolysis:
-
Prepare solutions of this compound (e.g., 1 mg/mL) in 0.1 M HCl and 0.1 M NaOH.
-
Store the solutions at room temperature and at an elevated temperature (e.g., 60°C).
-
Analyze the samples by HPLC at various time points (e.g., 0, 2, 4, 8, 24 hours).
1.2. Oxidative Degradation:
-
Prepare a solution of this compound (e.g., 1 mg/mL) in a suitable solvent (e.g., water or methanol).
-
Add a small amount of hydrogen peroxide (e.g., 3%).
-
Store the solution at room temperature and analyze by HPLC at various time points.
1.3. Photodegradation:
-
Expose a solid sample and a solution of this compound to a light source that provides both UV and visible light (e.g., a photostability chamber).
-
Simultaneously, keep a control sample in the dark at the same temperature.
-
Analyze both the exposed and control samples by HPLC at various time points.
1.4. Thermal Degradation:
-
Store a solid sample of this compound at an elevated temperature (e.g., 80°C) in a controlled oven.
-
Analyze the sample by HPLC at various time points.
Protocol 2: Representative Stability-Indicating HPLC Method
The following is a representative HPLC method that can be used as a starting point for developing a validated stability-indicating method for this compound. Method optimization and validation are crucial for specific applications.
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient | 5% to 95% B over 20 minutes, then re-equilibrate |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30°C |
| Detection Wavelength | 275 nm |
| Injection Volume | 10 µL |
Visualizations
References
Validation & Comparative
A Preclinical Comparative Analysis of Pirbuterol Acetate and Salbutamol in Asthma Models
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of two short-acting beta-2 adrenergic receptor agonists, pirbuterol acetate and salbutamol (also known as albuterol), based on available preclinical data in asthma models. The objective is to present a side-by-side analysis of their pharmacological effects, supported by experimental evidence, to aid in research and drug development.
Executive Summary
Mechanism of Action: Beta-2 Adrenergic Receptor Signaling
Both pirbuterol and salbutamol exert their primary therapeutic effect through the same signaling pathway. As beta-2 adrenergic receptor agonists, they bind to and activate these receptors on the surface of airway smooth muscle cells. This activation triggers a cascade of intracellular events, as depicted in the diagram below.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Activation of the beta-2 adrenergic receptor by an agonist leads to the activation of adenylyl cyclase via the stimulatory G-protein (Gs).[1] This enzyme then catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1] The subsequent increase in intracellular cAMP levels activates Protein Kinase A (PKA), which in turn phosphorylates and inactivates Myosin Light Chain Kinase (MLCK). The inactivation of MLCK prevents the phosphorylation of myosin, leading to the relaxation of airway smooth muscle and resulting in bronchodilation.
Comparative Preclinical Efficacy
Direct comparative studies of this compound and salbutamol in preclinical models of allergic asthma are scarce. The available data allows for an indirect comparison of their bronchodilatory effects and provides some insight into the anti-inflammatory profile of salbutamol.
Bronchodilator Activity
A study in conscious guinea pigs provides the most direct preclinical comparison of the bronchodilator and cardiovascular effects of pirbuterol and salbutamol.
| Parameter | Pirbuterol | Salbutamol | Isoproterenol (Reference) |
| Relative Potency (Tracheal Muscle Relaxation) | 1 | 9 | 1500 |
| Relative Selectivity (Pulmonary vs. Cardiac) | 9x greater than Salbutamol | 1 | - |
| Effect on Histamine-induced Bronchoconstriction | Antagonizes | - | - |
| Effect on Acetylcholine-induced Bronchoconstriction | Antagonizes | - | - |
| Cardiovascular Effect (Tachycardia in conscious dogs) | Less pronounced | More pronounced | - |
| Data sourced from a comparative study in guinea pigs and dogs. |
This study suggests that while both are effective bronchodilators, pirbuterol may have a more favorable cardiovascular safety profile in preclinical models due to its higher selectivity for pulmonary beta-2 adrenergic receptors.
Anti-inflammatory Effects
Table 2: Effects of Salbutamol on Inflammatory Parameters in OVA-Induced Murine Asthma Model
| Parameter | Vehicle Control | OVA-Sensitized | OVA + Salbutamol |
| Total Cells in BALF (x10^5) | Data not consistently reported | Significantly increased | Significantly decreased |
| Eosinophils in BALF (x10^4) | Data not consistently reported | Significantly increased | Significantly decreased |
| Th2 Cytokines (IL-4, IL-5, IL-13) in BALF | Baseline | Significantly increased | Attenuated (in combination therapy)[3] |
| Airway Smooth Muscle Thickness | Baseline | Increased | Increased with repeated use |
| Data synthesized from multiple preclinical studies on salbutamol in OVA-induced asthma models. Absolute values vary between studies. |
These findings indicate that salbutamol can reduce the influx of inflammatory cells, such as eosinophils, into the airways in a preclinical model of asthma. However, it is important to note that some studies suggest that chronic use of salbutamol may lead to an increase in airway smooth muscle thickness.
Experimental Protocols
Ovalbumin (OVA)-Induced Allergic Asthma Model in Mice
This is a widely used model to mimic the eosinophilic inflammation characteristic of allergic asthma.
Caption: Experimental Workflow for OVA-Induced Asthma Model.
Detailed Methodology:
-
Sensitization: Mice (commonly BALB/c strain) are sensitized by intraperitoneal injections of ovalbumin (OVA) emulsified in an adjuvant such as aluminum hydroxide (Alum) on days 0 and 14.[4]
-
Challenge: From day 28 to 30, the sensitized mice are challenged with aerosolized OVA for a set duration (e.g., 20-30 minutes) each day.[4]
-
Treatment: this compound, salbutamol, or a vehicle control is administered to the animals, typically via inhalation or intraperitoneal injection, at a specified time before each OVA challenge.
-
Analysis: Twenty-four to 48 hours after the final challenge, various endpoints are assessed:
-
Airway Hyperresponsiveness (AHR): Measured by exposing the mice to increasing concentrations of a bronchoconstrictor like methacholine and recording changes in lung function.
-
Bronchoalveolar Lavage Fluid (BALF) Analysis: The lungs are lavaged to collect fluid, which is then analyzed for total and differential inflammatory cell counts (e.g., eosinophils, neutrophils, lymphocytes, macrophages). Cytokine levels (e.g., IL-4, IL-5, IL-13) in the BALF are measured by ELISA.
-
Lung Histology: Lung tissues are collected, sectioned, and stained (e.g., with Hematoxylin and Eosin for inflammation and Periodic acid-Schiff for mucus production) to assess airway inflammation and remodeling.
-
House Dust Mite (HDM)-Induced Allergic Asthma Model
This model is considered more clinically relevant as HDM is a common human allergen.
Detailed Methodology:
-
Sensitization and Challenge: Mice or rats are sensitized and challenged through intranasal administration of HDM extract over a period of several weeks.[5] A common protocol involves daily intranasal exposure for 5 days a week for 2 to 4 weeks.[6]
-
Treatment: The test compounds (this compound, salbutamol) or vehicle are administered before each challenge period.
-
Analysis: Similar to the OVA model, AHR, BALF analysis, and lung histology are performed to evaluate the severity of the asthmatic phenotype and the efficacy of the treatment.
Conclusion
Based on the limited available preclinical data, both this compound and salbutamol are effective bronchodilators. There is some evidence to suggest that pirbuterol may offer a better cardiovascular safety profile due to its higher selectivity for pulmonary beta-2 adrenergic receptors.
A significant gap in the literature exists regarding the direct comparison of the anti-inflammatory effects of pirbuterol and salbutamol in preclinical asthma models. While salbutamol has been shown to reduce inflammatory cell infiltration in the airways in such models, comparable quantitative data for pirbuterol is lacking. Further preclinical studies directly comparing these two agents in the same validated asthma models are warranted to provide a more complete understanding of their relative therapeutic potential. Such studies should focus on evaluating not only their bronchodilatory effects but also their impact on key inflammatory mediators and airway remodeling to better inform clinical development strategies.
References
- 1. Biologic therapies targeting type 2 cytokines are effective at improving asthma symptoms and control—a systematic review and meta-analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Anti-inflammatory activities of Qingfei oral liquid and its influence on respiratory microbiota in mice with ovalbumin-induced asthma [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Targeting IL-13 and IL-4 in Asthma: Therapeutic Implications on Airway Remodeling in Severe Asthma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Analysis of a Panel of 48 Cytokines in BAL Fluids Specifically Identifies IL-8 Levels as the Only Cytokine that Distinguishes Controlled Asthma from Uncontrolled Asthma, and Correlates Inversely with FEV1 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Regular salbutamol use increases CXCL8 responses in asthma: relationship to the eosinophil response - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of Pirbuterol Acetate and Formoterol Fumarate in Bronchodilation
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the efficacy of two prominent beta-2 adrenergic agonists: pirbuterol acetate, a short-acting beta-2 agonist (SABA), and formoterol fumarate, a long-acting beta-2 agonist (LABA). This analysis is supported by experimental data to inform research and development in respiratory therapeutics.
Mechanism of Action: A Shared Pathway
Both pirbuterol and formoterol exert their bronchodilatory effects by selectively stimulating beta-2 adrenergic receptors, which are predominantly located on the smooth muscle cells of the airways.[1][2][3] This stimulation activates the intracellular enzyme adenylyl cyclase, which in turn increases the production of cyclic adenosine monophosphate (cAMP).[1][2][3] Elevated cAMP levels lead to the activation of protein kinase A, which phosphorylates various target proteins, ultimately resulting in the relaxation of airway smooth muscle and subsequent bronchodilation.[1][2]
Comparative Pharmacokinetics and Efficacy
The primary distinction between this compound and formoterol lies in their pharmacokinetic profiles, which dictates their clinical classification and utility. Pirbuterol is a SABA, designed for rapid relief of acute bronchospasm, while formoterol is a LABA with a rapid onset, providing sustained bronchodilation for maintenance therapy.[4][5]
| Parameter | This compound (SABA) | Formoterol Fumarate (LABA) |
| Classification | Short-Acting Beta-2 Agonist | Long-Acting Beta-2 Agonist |
| Onset of Action | Within 5 minutes | Within 3-5 minutes[6][7][8] |
| Time to Peak Effect (FEV1) | 30-60 minutes | ~2 hours[7][9] |
| Duration of Action | 4-6 hours[6] | Up to 12 hours or more[6][10] |
| Primary Clinical Use | Rescue medication for acute symptoms[5] | Maintenance therapy for chronic conditions |
FEV1: Forced Expiratory Volume in 1 second
Experimental Data Summary
Direct head-to-head clinical trials comparing this compound and formoterol are limited. However, data from studies comparing these drugs to other beta-2 agonists, particularly albuterol (salbutamol) which is pharmacologically similar to pirbuterol, provide a basis for comparison.
| Study Parameter | This compound (or similar SABA) | Formoterol Fumarate |
| Receptor Selectivity | Selective for beta-2 receptors.[3][11] A study indicated pirbuterol has 9 times greater selectivity for pulmonary over cardiac tissue compared to salbutamol.[11] | Highly selective for beta-2 receptors.[9] |
| Peak Change in FEV1 | Long-term therapy shows a mean improvement in FEV1 of up to 25% versus baseline or placebo.[5] | In clinical trials, formoterol demonstrated significant improvements in trough FEV1 compared to placebo.[12] |
| Use in Asthma Management | Indicated for the immediate relief of symptoms. Higher frequency of use is a sign of poor disease control.[5] | Used as an add-on therapy to inhaled corticosteroids for maintenance treatment.[6] |
Experimental Protocols
Assessment of Bronchodilator Efficacy in Humans
A common methodology to assess the efficacy of inhaled bronchodilators involves randomized, double-blind, placebo-controlled, crossover studies in patients with stable asthma or COPD.
-
Patient Selection: Patients with a documented history of reversible airway obstruction are recruited. A baseline FEV1 and a certain percentage of reversibility to a SABA are often required for inclusion.
-
Study Design: A crossover design is frequently employed where each patient receives each of the study drugs (e.g., pirbuterol, formoterol, placebo) in a randomized order on separate study days, with a washout period between treatments.
-
Drug Administration: Standardized doses of the inhaled medications are administered via a metered-dose inhaler (MDI) or dry powder inhaler (DPI).
-
Efficacy Measurement: The primary endpoint is typically the change in Forced Expiratory Volume in one second (FEV1). Measurements are taken at baseline (pre-dose) and at multiple time points post-dose (e.g., 5, 15, 30 minutes, and then hourly for up to 12 or 24 hours) to capture onset, peak effect, and duration of action.[13][14][15] Other pulmonary function tests like Forced Vital Capacity (FVC) and Peak Expiratory Flow (PEF) are also recorded.[16]
-
Safety Assessment: Safety and tolerability are monitored throughout the study by recording adverse events, vital signs (heart rate, blood pressure), and electrocardiograms (ECGs).
Beta-2 Adrenergic Receptor Binding Assay
Radioligand binding assays are the gold standard for quantifying receptor density and ligand affinity.[17]
-
Membrane Preparation: Cell membranes expressing beta-2 adrenergic receptors are isolated from tissue samples or cultured cells.
-
Radioligand Incubation: The membranes are incubated with a constant concentration of a radiolabeled ligand (e.g., ³H-dihydroalprenolol or ¹²⁵I-cyanopindolol) that binds to beta-2 receptors.
-
Competition Binding: To determine the affinity of the test compounds (pirbuterol or formoterol), increasing concentrations of the unlabeled drug are added to compete with the radioligand for receptor binding.
-
Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The radioactivity on the filters is then measured using a scintillation counter.
-
Data Analysis: The data are used to generate competition curves, from which the inhibition constant (Ki) for each test compound can be calculated. The Ki value is an inverse measure of the binding affinity of the drug for the receptor.
Conclusion
This compound and formoterol are both effective beta-2 adrenergic agonists that induce bronchodilation through the same signaling pathway. Their primary differences lie in their pharmacokinetic profiles, with pirbuterol serving as a rapid-onset, short-acting rescue medication and formoterol providing rapid-onset, long-lasting bronchodilation for maintenance therapy. The choice between these agents depends on the clinical indication, with SABAs like pirbuterol being essential for acute symptom relief and LABAs like formoterol forming the cornerstone of long-term management of chronic obstructive airway diseases, typically in combination with inhaled corticosteroids. Further head-to-head clinical trials would be beneficial to provide a more direct and nuanced comparison of their efficacy and safety profiles.
References
- 1. This compound | Drug Information, Uses, Side Effects, Chemistry | PharmaCompass.com [pharmacompass.com]
- 2. This compound | C14H24N2O5 | CID 171674 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Pirbuterol | C12H20N2O3 | CID 4845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. lecturio.com [lecturio.com]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. pcrs-uk.org [pcrs-uk.org]
- 7. Time course of bronchodilating effect of inhaled formoterol, a potent and long acting sympathomimetic - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A comparison of the onset of action of salbutamol and formoterol in reversing methacholine-induced bronchoconstriction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Time course and duration of bronchodilatation with formoterol dry powder in patients with stable asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Pirbuterol, a selecttve beta2 adrenergic bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. The 24-h FEV1 time profile of olodaterol once daily via Respimat® and formoterol twice daily via Aerolizer® in patients with GOLD 2–4 COPD: results from two 6-week crossover studies - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Measuring bronchodilation in COPD clinical trials - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Assessment of bronchodilator responsiveness to salbutamol or ipratropium using different criteria in treatment-naïve patients with asthma and COPD - PMC [pmc.ncbi.nlm.nih.gov]
- 15. dovepress.com [dovepress.com]
- 16. What is the difference between FEV1 change in percentage predicted value and change over baseline in the assessment of bronchodilator responsiveness in patients with COPD? - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Mechanism of Action: Pirbuterol Acetate vs. Albuterol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the mechanisms of action of two short-acting beta-2 adrenergic agonists, pirbuterol acetate and albuterol. Both medications are established bronchodilators used in the management of reversible obstructive airway diseases such as asthma and chronic obstructive pulmonary disease (COPD). This document outlines their molecular interactions, signaling pathways, and available comparative data to inform research and drug development efforts.
Core Mechanism of Action: Beta-2 Adrenergic Receptor Agonism
Both pirbuterol and albuterol exert their therapeutic effects by acting as agonists at the beta-2 adrenergic receptor, a G-protein coupled receptor predominantly expressed on the smooth muscle cells of the airways.[1][2] The fundamental mechanism is shared between the two molecules:
-
Receptor Binding: The agonist binds to the beta-2 adrenergic receptor on the surface of airway smooth muscle cells.
-
G-Protein Activation: This binding event triggers a conformational change in the receptor, leading to the activation of the associated stimulatory G-protein (Gs).
-
Adenylyl Cyclase Stimulation: The activated alpha subunit of the Gs protein stimulates the enzyme adenylyl cyclase.[3][4]
-
cAMP Production: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[3][4]
-
Protein Kinase A (PKA) Activation: The increase in intracellular cAMP levels leads to the activation of Protein Kinase A (PKA).
-
Smooth Muscle Relaxation: PKA phosphorylates various downstream targets, ultimately resulting in a decrease in intracellular calcium concentrations and the relaxation of airway smooth muscle, leading to bronchodilation.
While the overarching pathway is identical, subtle differences in chemical structure, receptor interaction, and pharmacodynamics can influence their clinical profiles.
Structural and Pharmacodynamic Comparison
A key structural difference between the two molecules is the aromatic ring system. Pirbuterol possesses a pyridine ring, whereas albuterol contains a benzene ring.[5] This structural variation may contribute to differences in receptor affinity, selectivity, and overall potency.
Quantitative Data Summary
The following table summarizes available quantitative data for pirbuterol and albuterol. It is important to note that direct head-to-head comparative studies providing binding affinities (Ki) and adenylyl cyclase activation (EC50) under identical experimental conditions are limited in publicly available literature. The data presented is compiled from various sources and should be interpreted with this in mind.
| Parameter | This compound | Albuterol | Reference(s) |
| Receptor Binding Affinity (pKi) | |||
| Beta-2 Adrenergic Receptor | Data Not Available | 5.83 ± 0.06 | [6] |
| Beta-1 Adrenergic Receptor | Data Not Available | 4.71 ± 0.16 | [6] |
| Potency | |||
| Inhaled (by weight) | Threefold less potent than albuterol | - | [5] |
| Selectivity | |||
| Pulmonary vs. Cardiac Tissue | 9-fold greater than salbutamol (albuterol) | - | [7] |
| Beta-2 vs. Beta-1 Receptor | Similar to albuterol in humans | - | [5] |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity.
Signaling Pathway and Experimental Workflow Visualizations
To further elucidate the mechanisms and experimental approaches, the following diagrams are provided.
Experimental Protocols
The following are generalized protocols for key experiments used to characterize the mechanism of action of beta-2 adrenergic agonists.
Beta-2 Adrenergic Receptor Binding Assay
Objective: To determine the binding affinity (Ki) of pirbuterol and albuterol for the beta-2 adrenergic receptor.
Methodology: Competitive Radioligand Binding Assay
-
Membrane Preparation:
-
Culture cells stably expressing the human beta-2 adrenergic receptor (e.g., CHO-K1 or HEK293 cells).
-
Harvest cells and homogenize in a suitable buffer (e.g., Tris-HCl) to lyse the cells.
-
Centrifuge the homogenate to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in an appropriate assay buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Assay:
-
In a multi-well plate, add a fixed amount of the cell membrane preparation to each well.
-
Add a fixed concentration of a radiolabeled antagonist with known high affinity for the beta-2 adrenergic receptor (e.g., [3H]-CGP 12177).
-
Add increasing concentrations of the unlabeled competitor ligand (pirbuterol or albuterol) to different wells.
-
Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a potent unlabeled antagonist like propranolol).
-
Incubate the plate to allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Wash the filters with ice-cold buffer to remove any non-specifically bound radioligand.
-
Place the filters in scintillation vials with scintillation fluid.
-
Quantify the radioactivity on the filters using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from the total binding to determine the specific binding at each concentration of the competitor ligand.
-
Plot the specific binding as a function of the competitor ligand concentration.
-
Fit the data to a one-site or two-site competition model using non-linear regression analysis to determine the IC50 (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the Ki value from the IC50 using the Cheng-Prusoff equation.
-
Adenylyl Cyclase Activity Assay
Objective: To determine the potency (EC50) and efficacy of pirbuterol and albuterol in stimulating adenylyl cyclase activity.
Methodology: Measurement of cAMP Production
-
Membrane Preparation:
-
Prepare cell membranes expressing the beta-2 adrenergic receptor as described in the binding assay protocol.
-
-
Adenylyl Cyclase Reaction:
-
In reaction tubes, combine the cell membrane preparation with an assay buffer containing ATP, MgCl2, an ATP-regenerating system (e.g., creatine phosphate and creatine kinase), and a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Add increasing concentrations of the agonist (pirbuterol or albuterol) to the tubes.
-
Include a basal control (no agonist) and a positive control (e.g., forskolin, a direct activator of adenylyl cyclase).
-
Initiate the reaction by adding the membranes or ATP and incubate at a controlled temperature (e.g., 37°C) for a defined period.
-
Stop the reaction by adding a stop solution (e.g., a solution containing EDTA or by boiling).
-
-
cAMP Quantification:
-
The amount of cAMP produced can be quantified using various methods:
-
Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA): These are commercially available kits that use specific antibodies to detect and quantify cAMP.
-
Radiometric Assay: If [α-32P]ATP is used as the substrate, the resulting [32P]cAMP can be separated from unreacted ATP using column chromatography (e.g., Dowex and alumina columns) and then quantified by scintillation counting.
-
-
-
Data Analysis:
-
Plot the amount of cAMP produced as a function of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve using non-linear regression analysis to determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximum response).
-
Conclusion
This compound and albuterol are both effective short-acting beta-2 adrenergic agonists that achieve bronchodilation through the canonical Gs-adenylyl cyclase-cAMP signaling pathway. The primary structural difference lies in the substitution of a pyridine ring in pirbuterol for the benzene ring in albuterol. While direct, comprehensive comparative data on their in vitro pharmacology is not abundant, available evidence suggests that pirbuterol may be less potent by weight than albuterol but may exhibit greater selectivity for respiratory tissue, which could translate to a different side-effect profile. Further head-to-head in vitro and in vivo studies are warranted to fully elucidate the pharmacodynamic nuances between these two important therapeutic agents. The experimental protocols outlined provide a framework for conducting such comparative analyses.
References
- 1. A comparison of the haemodynamic and hypokalaemic effects of inhaled pirbuterol and salbutamol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 3. Pirbuterol | C12H20N2O3 | CID 4845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Pirbuterol : Indications, Uses, Dosage, Drugs Interactions, Side effects [medicaldialogues.in]
- 5. Pirbuterol hydrochloride: evaluation of beta adrenergic agonist activity in reversible obstructive pulmonary disease and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pirbuterol, a selecttve beta2 adrenergic bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
Validating Pirbuterol Acetate's Efficacy and Safety: A Comparative Review of Experimental Findings
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of pirbuterol acetate's performance against other bronchodilators, supported by experimental data. The following sections detail the experimental protocols used to validate its efficacy and safety, present quantitative data in a comparative format, and illustrate the key biological pathways and experimental workflows.
This compound is a selective beta-2 adrenergic agonist that has been utilized in the management of bronchospasm associated with asthma and chronic obstructive pulmonary disease (COPD).[1][2] Its therapeutic action is mediated through the stimulation of beta-2 adrenergic receptors, leading to the relaxation of bronchial smooth muscle and subsequent bronchodilation.[3] The validation of its clinical utility relies on rigorous experimental findings benchmarked against appropriate controls, including placebo and other established bronchodilators.
Comparative Efficacy of this compound
Clinical studies have consistently demonstrated the efficacy of this compound in improving pulmonary function. A key measure of this efficacy is the Forced Expiratory Volume in one second (FEV1), which quantifies the volume of air a person can forcefully exhale in one second.
A single-center, double-blind, randomized crossover study involving 24 patients with asthma or COPD showed that single doses of 0.2 mg and 0.4 mg of pirbuterol aerosol resulted in statistically significant improvements in FEV1 duration, peak, and area under the curve (AUC) responses compared to a placebo (p < 0.05 to p < 0.001).[1] Furthermore, both doses of pirbuterol demonstrated statistically significant improvements in pulmonary function tests when compared to 1.3 mg of metaproterenol aerosol.[1]
Another study comparing oral pirbuterol (10 mg and 15 mg) with metaproterenol (20 mg) and placebo in 24 stable asthmatics found that 15 mg of pirbuterol had a comparable onset of action and peak bronchodilator effect to 20 mg of metaproterenol.[2] However, the bronchodilatory effect of pirbuterol was longer-lasting (seven hours) compared to metaproterenol (three hours).[2]
In a separate single-blind crossover study with 12 asthmatic patients, 400 µg of pirbuterol aerosol was found to have similar bronchodilator activity to 200 µg of salbutamol (albuterol) over a 4-hour period.[4] Both active treatments were significantly more effective than 200 µg of pirbuterol.[4]
Table 1: Comparison of this compound Efficacy with Controls
| Drug/Dose | Comparator/Dose | Key Efficacy Outcome (FEV1) | Study Population | Reference |
| This compound (0.2 mg & 0.4 mg aerosol) | Placebo | Statistically significant improvement in duration, peak, and AUC | 24 patients with asthma or COPD | [1] |
| This compound (0.2 mg & 0.4 mg aerosol) | Metaproterenol (1.3 mg aerosol) | Statistically significant improvement in pulmonary function tests | 24 patients with asthma or COPD | [1] |
| Pirbuterol (15 mg oral) | Metaproterenol (20 mg oral) | Comparable peak effect, longer duration of action (7 vs. 3 hours) | 24 stable asthmatics | [2] |
| Pirbuterol (400 µg aerosol) | Salbutamol (200 µg aerosol) | No significant difference in lung function over 4 hours | 12 asthmatics | [4] |
Cardiovascular Safety Profile
A critical aspect of validating any beta-2 adrenergic agonist is the assessment of its cardiovascular safety, as stimulation of beta-adrenergic receptors can potentially lead to adverse cardiac effects. Clinical trials for this compound have included rigorous monitoring to evaluate its impact on the cardiovascular system.
In the study comparing pirbuterol aerosol to metaproterenol and placebo, neither drug was found to increase cardiac ectopy, as measured by 5-hour Holter monitor tapes.[1] Similarly, the oral pirbuterol study reported no significant effect on heart rate or the pre-ejection period to left ventricular ejection time (PEP/LVET) ratio with either pirbuterol or metaproterenol.[2] Side effects for both active treatments were mild and comparable in frequency.[2] The study comparing pirbuterol and salbutamol aerosols also reported no clinically relevant changes in pulse rate, blood pressure, or ECG.[4]
Table 2: Cardiovascular Safety Comparison of this compound
| Drug/Dose | Comparator/Dose | Cardiovascular Safety Outcome | Study Population | Reference |
| This compound (0.2 mg & 0.4 mg aerosol) | Metaproterenol (1.3 mg aerosol) & Placebo | No increase in cardiac ectopy (5-hour Holter monitoring) | 24 patients with asthma or COPD | [1] |
| Pirbuterol (10 mg & 15 mg oral) | Metaproterenol (20 mg oral) & Placebo | No effect on heart rate or PEP/LVET ratio | 24 stable asthmatics | [2] |
| Pirbuterol (400 µg aerosol) | Salbutamol (200 µg aerosol) & Placebo | No clinically relevant changes in pulse rate, blood pressure, or ECG | 12 asthmatics | [4] |
Experimental Protocols
The validation of this compound's experimental findings relies on well-defined and controlled study designs. The following are detailed methodologies for key experiments cited in the comparison.
Protocol 1: Assessing Bronchodilator Efficacy and Safety in a Double-Blind, Placebo-Controlled Crossover Study
Objective: To compare the efficacy and safety of single doses of this compound aerosol with a comparator (e.g., metaproterenol) and placebo.
Study Design:
-
Design: A single-center, randomized, double-blind, crossover study.
-
Participants: Patients with stable asthma or COPD.
-
Intervention: Each patient receives single doses of this compound (e.g., 0.2 mg and 0.4 mg), the active comparator (e.g., metaproterenol 1.3 mg), and a placebo aerosol in a randomized order on separate study days, with a washout period between treatments.
Methodology:
-
Baseline Assessment: Before each treatment, baseline pulmonary function is assessed using spirometry to measure FEV1 and maximum mid-expiratory flow rate (MMEF). Baseline cardiovascular status is assessed via electrocardiogram (ECG) and heart rate monitoring.
-
Drug Administration: The assigned treatment (pirbuterol, comparator, or placebo) is administered via a metered-dose inhaler.
-
Post-Dose Pulmonary Function Testing: Spirometry is repeated at regular intervals (e.g., 15, 30, 60, 120, 180, 240, and 300 minutes) post-inhalation to assess the onset, peak, and duration of the bronchodilator effect.
-
Cardiovascular Monitoring: Continuous 5-hour Holter monitoring is initiated after drug administration to record cardiac rhythm and detect any ectopy. Heart rate and blood pressure are also monitored at regular intervals.
-
Data Analysis: The changes in FEV1 and MMEF from baseline are calculated for each treatment. The peak effect, time to peak effect, and the area under the time-response curve (AUC) are determined. Statistical comparisons are made between treatments using appropriate methods for crossover designs (e.g., analysis of variance).
Protocol 2: Measurement of Intracellular cAMP Levels in Response to Beta-2 Adrenergic Agonist Stimulation
Objective: To quantify the increase in intracellular cyclic adenosine monophosphate (cAMP) in response to this compound stimulation in a cell-based assay.
Methodology:
-
Cell Culture: A suitable cell line expressing beta-2 adrenergic receptors (e.g., HEK293 cells) is cultured under standard conditions.
-
Cell Plating: Cells are seeded into a multi-well plate (e.g., 24-well or 96-well) and allowed to adhere overnight.
-
Compound Treatment: Cells are stimulated with varying concentrations of this compound or a control agonist (e.g., isoproterenol) for a defined period (e.g., 10 minutes) at 37°C. A vehicle control (e.g., DMSO) is also included.
-
Cell Lysis and cAMP Measurement: The stimulation is stopped, and the cells are lysed. The intracellular cAMP concentration is then measured using a competitive immunoassay kit, such as a Homogeneous Time-Resolved Fluorescence (HTRF) or an enzyme-linked immunosorbent assay (ELISA) kit.[5][6]
-
Data Analysis: A standard curve is generated using known concentrations of cAMP. The cAMP levels in the experimental samples are interpolated from the standard curve. Dose-response curves are plotted, and the EC50 (half-maximal effective concentration) for this compound is calculated.
Signaling Pathway and Experimental Workflow
To visually represent the mechanisms and processes involved in this compound research, the following diagrams have been generated using the DOT language.
Caption: this compound Signaling Pathway.
References
- 1. Comparative effects of this compound, metaproterenol, and placebo aerosols on pulmonary function and incidence of cardiac ectopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Acute bronchial and cardiovascular effects of oral pirbuterol and metaproterenol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Beta-2 adrenergic receptor - Wikipedia [en.wikipedia.org]
- 4. Comparative investigations on pirbuterol, salbutamol and placebo aerosols in bronchial asthma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Head-to-Head Comparison of Pirbuterol and Metaproterenol Aerosols for Bronchodilation
In the landscape of bronchodilator therapy for obstructive airway diseases, pirbuterol and metaproterenol have been utilized as effective short-acting beta-2 adrenergic agonists. This guide provides a detailed, data-driven comparison of their performance, drawing from key clinical studies to inform researchers, scientists, and drug development professionals. The following sections present a comprehensive analysis of their efficacy, safety, and pharmacological profiles, supported by experimental data and detailed methodologies.
Efficacy Comparison
The bronchodilatory effects of pirbuterol and metaproterenol have been directly compared in clinical trials, with key endpoints including Forced Expiratory Volume in one second (FEV1) and Maximal Mid-Expiratory Flow rate (MMEF). A pivotal single-center, double-blind, randomized crossover study involving patients with asthma and chronic obstructive pulmonary disease (COPD) provides crucial comparative data.
Data Presentation: Pulmonary Function
| Parameter | Pirbuterol (0.4 mg) | Metaproterenol (1.3 mg) | Placebo | Key Findings |
| Peak FEV1 Increase (%) | Statistically significant improvement over placebo.[1] | Not statistically different from placebo. | - | Pirbuterol demonstrated a greater peak increase in FEV1 compared to metaproterenol. |
| FEV1 Area Under the Curve (AUC) | Statistically significant improvement over placebo.[1] | Not statistically different from placebo. | - | Pirbuterol showed a greater overall improvement in FEV1 over time compared to metaproterenol. |
| Peak MMEF Increase (%) | Statistically significant improvement over placebo.[1] | Statistically significant improvement over placebo. | - | Both drugs showed improvement in MMEF, a measure of small airway function. |
| MMEF Area Under the Curve (AUC) | Statistically significant improvement over placebo and metaproterenol.[1] | Not statistically different from placebo. | - | Pirbuterol demonstrated a superior overall effect on MMEF compared to metaproterenol. |
| Onset of Action | Approximately 5 minutes. | Approximately 5 minutes. | - | Both aerosols exhibit a rapid onset of action. |
| Duration of Action (Median) | Approximately 5 hours. | Approximately 3-4 hours. | - | Pirbuterol generally provides a longer duration of bronchodilation.[2] |
Safety and Tolerability
The safety profiles of pirbuterol and metaproterenol are comparable, with a focus on cardiovascular effects, a known class effect of beta-2 agonists.
Data Presentation: Cardiovascular Safety
| Parameter | Pirbuterol (0.4 mg) | Metaproterenol (1.3 mg) | Placebo | Key Findings |
| Cardiac Ectopy (Holter Monitoring) | No significant increase compared to placebo.[1] | No significant increase compared to placebo.[1] | - | Neither drug was associated with an increase in cardiac arrhythmias in the studied population.[1] |
| Electrocardiogram (ECG) | No clinically significant changes. | No clinically significant changes. | - | No adverse drug-related ECG changes were observed for either medication. |
| Heart Rate | No significant changes reported in aerosol studies. | No significant changes reported in aerosol studies. | - | In oral formulations, metaproterenol showed a greater chronotropic effect than albuterol, a similar beta-2 agonist. |
| Blood Pressure | No consistent pattern of significant changes. | No consistent pattern of significant changes. | - | Both medications were well-tolerated with respect to blood pressure. |
Signaling Pathway
Both pirbuterol and metaproterenol exert their effects by acting as agonists at the beta-2 adrenergic receptor, a G-protein coupled receptor. The activation of this receptor initiates a signaling cascade that leads to smooth muscle relaxation in the airways.
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Experimental Protocols
The data presented in this guide are primarily derived from a single-center, double-blind, randomized, placebo-controlled, crossover study. While the full, detailed protocol is not publicly available, the following methodology is consistent with the published findings and standard practices for such clinical trials.
1. Patient Population:
-
Inclusion Criteria: Patients with a diagnosis of bronchial asthma or chronic obstructive pulmonary disease with a reversible component. Participants were required to demonstrate at least a 15% improvement in FEV1 or MMEF after administration of a standard beta-2 agonist (isoproterenol) during a screening visit.
-
Exclusion Criteria: Patients with significant cardiovascular disease, a history of hypersensitivity to sympathomimetic amines, or those using other investigational drugs.
2. Study Design:
-
A randomized, double-blind, four-way crossover design was employed. Each patient received single doses of pirbuterol (0.2 mg and 0.4 mg), metaproterenol (1.3 mg), and a placebo aerosol on four separate study days. A washout period of at least 48 hours separated each treatment period to prevent carry-over effects.
3. Pulmonary Function Testing:
-
Spirometry: FEV1 and MMEF were measured at baseline (pre-dose) and at 5, 15, 30, 60 minutes, and then hourly for up to 8 hours post-dose.
-
Procedure: Standardized spirometry was performed according to American Thoracic Society (ATS) guidelines. Three acceptable maneuvers were recorded at each time point, with the highest value being used for analysis.
4. Cardiovascular Safety Monitoring:
-
Holter Monitoring: Continuous 5-hour electrocardiographic (ECG) monitoring was performed on each study day to assess for cardiac ectopy. Tapes were analyzed for the frequency and type of arrhythmias.
-
Vital Signs: Heart rate and blood pressure were measured at baseline and at regular intervals throughout the study period.
5. Statistical Analysis:
-
Analysis of variance (ANOVA) for a crossover design was used to compare the treatment effects on pulmonary function parameters (peak change, area under the curve).
-
Non-parametric tests were likely used for the analysis of cardiac ectopy data.
-
A p-value of <0.05 was considered statistically significant.
Experimental Workflow
The following diagram illustrates a typical workflow for a clinical trial comparing inhaled bronchodilators, based on the described methodology.
Caption: Experimental Workflow for a Crossover Bronchodilator Trial.
Conclusion
Based on the available clinical data, pirbuterol aerosol demonstrates a superior efficacy profile compared to metaproterenol aerosol, particularly in terms of the overall magnitude and duration of bronchodilation as measured by FEV1 and MMEF. Both medications are well-tolerated from a cardiovascular perspective at the studied doses. The rapid onset of action is a shared characteristic of both bronchodilators. These findings suggest that for patients requiring a short-acting beta-2 agonist, pirbuterol may offer an advantage in terms of sustained bronchodilator effect. Further research, including larger, multi-center trials, would be beneficial to confirm these findings in a broader patient population.
References
Enantioselective Analysis of Pirbuterol Acetate: A Comparative Guide to Analytical Techniques
For Researchers, Scientists, and Drug Development Professionals
The stereochemistry of pharmaceutical compounds is a critical factor in their efficacy and safety. For chiral drugs like pirbuterol, a β2-adrenergic agonist used in the management of bronchospasm, the enantiomers can exhibit significantly different pharmacological and toxicological profiles. It is widely recognized that the therapeutic activity of most β2-agonists resides in the (R)-enantiomer.[1] This guide provides a comparative overview of analytical methodologies for the enantioselective analysis of pirbuterol acetate, focusing on High-Performance Liquid Chromatography (HPLC) and offering Capillary Electrophoresis (CE) as a viable alternative. Experimental data and detailed protocols are presented to aid researchers in selecting the most appropriate method for their specific needs.
The Importance of Enantioselective Analysis
Comparative Analysis of Analytical Techniques
The enantioselective separation of pirbuterol can be effectively achieved using chiral chromatography, with HPLC being a well-established method. As an alternative, capillary electrophoresis offers a high-efficiency separation technique that has been successfully applied to other β2-agonists.
| Feature | High-Performance Liquid Chromatography (HPLC) | Capillary Electrophoresis (CE) |
| Principle | Differential partitioning of enantiomers between a chiral stationary phase (CSP) and a mobile phase. | Differential migration of enantiomers in an electric field due to interaction with a chiral selector in the background electrolyte. |
| Primary Method for Pirbuterol | Yes, a validated method exists. | Not specifically documented for pirbuterol, but successful for other β2-agonists (e.g., salbutamol). |
| Chiral Selector | Chiral Stationary Phase (e.g., Chiralpak AD-H, an amylose-based CSP). | Chiral additive in the background electrolyte (e.g., cyclodextrins like CM-β-CD or HP-β-CD). |
| Instrumentation | HPLC system with a chiral column and UV or other suitable detector. | CE system with a capillary and detector (typically UV). |
| Sample Throughput | Generally lower than CE due to longer run times and column equilibration. | Typically higher due to faster analysis times and minimal sample preparation. |
| Solvent Consumption | Higher, due to the continuous flow of the mobile phase. | Significantly lower, making it a "greener" technique. |
| Method Development | Can be complex, involving screening of different CSPs and mobile phases. | Can be more straightforward, involving optimization of buffer pH and chiral selector concentration. |
Experimental Protocols
Method 1: Enantioselective HPLC of Pirbuterol
This method is based on a validated approach for the separation of pirbuterol enantiomers in bulk drug and pharmaceutical formulations.[1]
Chromatographic Conditions:
| Parameter | Condition |
| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |
| Mobile Phase | n-hexane:ethanol:diethylamine (90:10:0.1 v/v/v) |
| Flow Rate | 1.0 mL/min |
| Temperature | 25 °C |
| Detection | UV at 283 nm |
| Injection Volume | 20 µL |
Validation Data Summary:
| Parameter | (+)-Pirbuterol | (-)-Pirbuterol |
| Linearity Range (µg/mL) | 50-400 | 50-400 |
| Correlation Coefficient (r²) | > 0.9999 | > 0.9999 |
| Precision (%RSD) | < 0.43% | < 0.43% |
Method 2: Enantioselective Capillary Electrophoresis of a β2-Agonist (Salbutamol as a model for Pirbuterol)
As a direct experimental protocol for the CE of pirbuterol is not available in the reviewed literature, a well-documented method for the closely related compound salbutamol is provided as a starting point for method development.[4]
Electrophoretic Conditions:
| Parameter | Condition |
| Capillary | Fused silica, dimensions not specified in detail, but typically 50-75 µm i.d. |
| Background Electrolyte (BGE) | 25 mM Acetate buffer (pH 5.0) containing 13.1 mg/mL carboxymethyl-β-cyclodextrin (CM-β-CD) |
| Applied Voltage | 20 kV |
| Temperature | 25 °C |
| Detection | UV (wavelength not specified, typically around 200-220 nm for β2-agonists) |
| Injection | Hydrodynamic or electrokinetic |
Visualizing the Workflow and Mechanism
To better understand the processes involved, the following diagrams illustrate the experimental workflow for enantioselective analysis and the signaling pathway of pirbuterol.
Pirbuterol exerts its therapeutic effect through the β2-adrenergic signaling pathway.[5]
Conclusion
Both HPLC with a chiral stationary phase and Capillary Electrophoresis with a chiral selector are powerful techniques for the enantioselective analysis of this compound. The choice between these methods will depend on the specific requirements of the analysis, including sample throughput, solvent consumption considerations, and the availability of instrumentation. The provided experimental protocols offer a solid foundation for researchers to develop and validate robust methods for the quality control and in-depth study of pirbuterol enantiomers. The continued development of enantioselective analytical techniques is paramount for ensuring the safety and efficacy of chiral pharmaceuticals.
References
- 1. asianpubs.org [asianpubs.org]
- 2. Differential effects of (S)- and (R)-enantiomers of albuterol in a mouse asthma model - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Rapid determination of salbutamol in pharmaceutical preparations by chiral capillary electrophoresis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
Cross-Validation of Pirbuterol Acetate's Beta-2 Selectivity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pirbuterol acetate's beta-2 adrenergic receptor selectivity with other prominent beta-2 agonists. The following sections detail the quantitative data on receptor binding and functional potency, outline the experimental protocols used to determine these values, and visualize the key biological pathways and experimental workflows.
Executive Summary
Data Presentation: Comparative Selectivity of Beta-2 Agonists
The following tables summarize the available quantitative data for this compound and its alternatives, focusing on their interaction with beta-1 and beta-2 adrenergic receptors.
Table 1: Beta-1 and Beta-2 Adrenergic Receptor Binding Affinities (pKi)
| Compound | Beta-1 pKi | Beta-2 pKi | Selectivity Ratio (β1 Ki / β2 Ki) |
| This compound | Data not available | Data not available | Qualitatively 9x more selective than salbutamol in functional assays[2] |
| Salbutamol (Albuterol) | 5.83 ± 0.06 | 4.71 ± 0.16 | ~13[4] |
| Formoterol | 6.25 ± 0.06 | 8.2 ± 0.09 | ~89 |
| Salmeterol | 5.7 ± 0.04 | 8.3 ± 0.04 | ~398 |
Note: pKi is the negative logarithm of the inhibitory constant (Ki). A higher pKi value indicates a higher binding affinity. The selectivity ratio is calculated from the antilog of the difference in pKi values or directly from Ki values (Ki β1 / Ki β2).
Table 2: Beta-1 and Beta-2 Adrenergic Receptor Functional Potency (pD2 / pEC50)
| Compound | Beta-1 Functional Potency | Beta-2 Functional Potency (pD2) |
| This compound | Data not available | Data not available |
| Salbutamol (Albuterol) | Data not available | ~6.5 |
| Formoterol | Data not available | 8.9 ± 0.03[4] |
| Salmeterol | Data not available | 9.2 ± 0.03[4] |
Note: pD2 is the negative logarithm of the agonist concentration that produces 50% of the maximal response. A higher pD2 value indicates greater potency.
Experimental Protocols
The data presented in this guide are typically derived from the following key in vitro experiments:
Radioligand Binding Assays
This method is employed to determine the binding affinity of a compound to a specific receptor subtype.
-
Objective: To quantify the affinity (Ki) of this compound and other beta-agonists for beta-1 and beta-2 adrenergic receptors.
-
Methodology:
-
Membrane Preparation: Membranes are prepared from cells or tissues expressing the beta-1 or beta-2 adrenergic receptor subtype.
-
Incubation: These membranes are incubated with a radiolabeled ligand (e.g., [³H]-dihydroalprenolol or [¹²⁵I]-iodocyanopindolol) that is known to bind to the receptors.
-
Competition: A range of concentrations of the unlabeled test compound (e.g., pirbuterol) is added to compete with the radioligand for binding to the receptors.
-
Separation and Counting: The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration. The amount of radioactivity on the filters is then quantified using a scintillation counter.
-
Data Analysis: The concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki value is then calculated from the IC50 value using the Cheng-Prusoff equation.
-
Functional Assays (cAMP Accumulation)
This assay measures the functional consequence of receptor activation, specifically the production of the second messenger cyclic AMP (cAMP).
-
Objective: To determine the potency (EC50) and efficacy of this compound and other beta-agonists in activating beta-1 and beta-2 adrenergic receptors.
-
Methodology:
-
Cell Culture: Cells stably expressing either the human beta-1 or beta-2 adrenergic receptor are cultured.
-
Stimulation: The cells are incubated with increasing concentrations of the agonist (e.g., pirbuterol).
-
cAMP Measurement: After a specific incubation time, the reaction is stopped, and the cells are lysed. The intracellular cAMP levels are then measured using various methods, such as enzyme-linked immunosorbent assay (ELISA) or homogeneous time-resolved fluorescence (HTRF).
-
Data Analysis: A dose-response curve is generated by plotting the cAMP concentration against the agonist concentration. The EC50 value, which is the concentration of the agonist that produces 50% of the maximal response, is determined by fitting the data to a sigmoidal dose-response curve using non-linear regression analysis.
-
Isolated Organ Bath Assays
This technique assesses the physiological response of a whole tissue to a drug, providing a measure of functional selectivity.
-
Objective: To compare the relaxant effect of beta-agonists on tracheal smooth muscle (rich in beta-2 receptors) versus their stimulatory effect on atrial muscle (rich in beta-1 receptors).
-
Methodology:
-
Tissue Preparation: Tissues such as guinea pig trachea and atria are dissected and mounted in an organ bath containing a physiological salt solution, maintained at a constant temperature and aerated with a gas mixture.
-
Contraction/Stimulation: The tracheal muscle is typically contracted with an agent like histamine or methacholine. The spontaneous contraction rate of the atria is measured.
-
Agonist Addition: Cumulative concentrations of the beta-agonist are added to the organ bath, and the relaxation of the trachea or the increase in the atrial contraction rate is recorded.
-
Data Analysis: Dose-response curves are constructed, and the effective concentration producing 50% of the maximal response (EC50) is determined for each tissue. The ratio of the EC50 values for beta-1 (atria) and beta-2 (trachea) effects provides a measure of the functional selectivity of the agonist.
-
Mandatory Visualizations
Signaling Pathways and Experimental Workflows
Caption: Beta-2 Adrenergic Receptor Signaling Pathway.
Caption: Experimental Workflow for Selectivity Profiling.
Caption: Logical Relationship of Beta-2 Agonist Selectivity.
References
- 1. Pirbuterol | C12H20N2O3 | CID 4845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pirbuterol, a selecttve beta2 adrenergic bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pirbuterol hydrochloride: evaluation of beta adrenergic agonist activity in reversible obstructive pulmonary disease and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Functional and binding characteristics of long-acting beta 2-agonists in lung and heart - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the In Vivo Potency of Pirbuterol and Isoproterenol
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of the in vivo potency of two beta-adrenergic agonists, pirbuterol and isoproterenol. Both compounds are recognized for their bronchodilatory effects, but they exhibit distinct profiles in terms of their potency, selectivity, and cardiovascular effects. This analysis is supported by experimental data from various in vivo models, with a focus on providing a clear, objective comparison for research and drug development purposes.
At a Glance: Key Differences in In Vivo Activity
| Feature | Pirbuterol | Isoproterenol |
| Primary Receptor Target | Beta-2 Adrenergic Receptor | Beta-1 and Beta-2 Adrenergic Receptors |
| Bronchodilator Potency | Effective bronchodilator | Potent bronchodilator |
| Cardiovascular Effects | Less pronounced tachycardia compared to isoproterenol.[1] | Potent positive chronotropic and inotropic effects, leading to significant tachycardia.[1] |
| Receptor Selectivity | High selectivity for beta-2 (pulmonary) over beta-1 (cardiac) receptors.[1] | Non-selective, acting on both beta-1 and beta-2 receptors.[2] |
| Relative Selectivity (Pulmonary vs. Cardiac) | Approximately 1500 times greater than isoproterenol.[1] | Low selectivity. |
| In Vivo Models Studied | Guinea pigs, dogs.[1] | Guinea pigs, dogs, rats.[1][3][4] |
Quantitative Comparison of In Vivo Potency
Table 1: Relative In Vivo Potency and Effects
| Parameter | Pirbuterol | Isoproterenol | Animal Model |
| Bronchodilation | Effective in antagonizing histamine- and acetylcholine-induced bronchoconstriction.[1] | Potent antagonist of induced bronchoconstriction.[2][5] | Conscious Guinea Pig |
| Cardiovascular Effects (Tachycardia) | Less potent with less pronounced and longer-lasting effects.[1] | More potent with more pronounced effects.[1] | Anesthetized Dog |
| Effective Intravenous Dose (Bronchodilation) | Not explicitly defined in comparative studies. | 0.3 - 3.0 µg/kg demonstrated effective bronchodilation.[5] | Anesthetized Guinea Pig |
| Effective Intravenous Dose (Cardiovascular) | Influenced heart rate only at the highest dose levels in some studies.[6] | 0.4 nmol/kg/min induced arterial hypotension and tachycardia.[7] | Anesthetized Dog |
Signaling Pathways
Both pirbuterol and isoproterenol exert their effects through the activation of beta-adrenergic receptors, which are G-protein coupled receptors. However, their differing selectivity for beta-1 and beta-2 subtypes leads to distinct physiological outcomes.
Caption: Signaling pathways of Pirbuterol and Isoproterenol.
Experimental Protocols
The following section details a representative experimental protocol for assessing the in vivo bronchodilator potency of a test compound against histamine-induced bronchoconstriction in guinea pigs. This method is a standard preclinical model for evaluating potential asthma therapeutics.
In Vivo Bronchodilator Assay: Histamine-Induced Bronchoconstriction in Guinea Pigs
1. Animal Model:
-
Species: Male Hartley guinea pigs.
-
Weight: 300-400 g.
-
Acclimation: Animals are acclimated for at least one week under standard laboratory conditions.[8]
2. Anesthesia and Surgical Preparation:
-
Animals are anesthetized (e.g., with urethane).[8]
-
A tracheotomy is performed, and the animal is connected to a small animal ventilator.[8]
-
Catheters are placed for intravenous drug administration and for monitoring of cardiovascular parameters if required.
3. Induction of Bronchoconstriction:
-
A stable baseline for respiratory parameters, such as pulmonary resistance (RL) and dynamic compliance (Cdyn), is established.[5]
-
Bronchoconstriction is induced by a continuous intravenous infusion or aerosol administration of a bronchoconstrictor agent like histamine or methacholine.[8][9] The dose is titrated to achieve a significant and stable increase in pulmonary resistance.[5]
4. Drug Administration and Data Collection:
-
Once a stable bronchoconstriction is achieved, the test compounds (pirbuterol or isoproterenol) are administered intravenously in a cumulative dose-response manner.
-
Respiratory parameters (RL and Cdyn) are continuously monitored and recorded.
-
The percentage inhibition of the bronchoconstrictor response is calculated for each dose of the test compound.
5. Data Analysis:
-
Dose-response curves are constructed by plotting the percentage inhibition of bronchoconstriction against the log dose of the agonist.
-
The ED50 (the dose required to produce 50% of the maximal response) can be calculated from these curves to determine the potency of the compound.
Caption: Experimental workflow for in vivo bronchodilator assay.
Conclusion
The in vivo experimental data clearly differentiate pirbuterol and isoproterenol. Pirbuterol emerges as a highly selective beta-2 adrenergic agonist with potent bronchodilatory effects and significantly reduced cardiovascular side effects compared to the non-selective agonist, isoproterenol.[1] While isoproterenol is a potent bronchodilator, its utility is limited by its strong beta-1 adrenergic activity, which leads to marked cardiac stimulation.[1] This comparative guide underscores the importance of receptor selectivity in drug design to achieve therapeutic efficacy while minimizing off-target effects. For researchers and drug development professionals, this information is critical for the selection and development of next-generation respiratory therapeutics.
References
- 1. Beta2-adrenergic agonist - Wikipedia [en.wikipedia.org]
- 2. Comparison of the bronchodilator and cardiovascular actions of salbutamol, isoprenaline and orciprenaline in guinea-pigs and dogs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. publications.ersnet.org [publications.ersnet.org]
- 4. Pirbuterol | C12H20N2O3 | CID 4845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. In vivo bronchodilator activity of nifedipine in the guinea pig - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and cardiopulmonary effects in dogs of sublingual pirbuterol, a new bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. pnas.org [pnas.org]
- 8. benchchem.com [benchchem.com]
- 9. On the mechanism of histamine-induced bronchodilation in conscious guinea-pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Pirbuterol Acetate vs. Placebo: A Comparative Review of Preclinical Animal Studies
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of pirbuterol acetate and placebo in controlled animal studies, focusing on its efficacy as a bronchodilator and its associated cardiovascular effects. The data presented is compiled from various preclinical trials to offer a clear perspective on the pharmacological profile of this compound.
Pirbuterol is a selective beta-2 adrenergic agonist that exerts its effects by stimulating beta-2 adrenergic receptors, primarily located in the bronchial smooth muscle.[1][2] This stimulation activates the intracellular enzyme adenyl cyclase, which increases the conversion of adenosine triphosphate (ATP) to cyclic-3',5'-adenosine monophosphate (c-AMP).[1] Elevated c-AMP levels lead to the relaxation of bronchial smooth muscle, resulting in bronchodilation, and inhibit the release of hypersensitivity mediators from mast cells.[1]
Efficacy as a Bronchodilator
Animal studies have consistently demonstrated the bronchodilatory effects of this compound in various models of airway obstruction.
Pulmonary Function in Horses with Recurrent Airway Obstruction ("Heaves")
A study on horses with recurrent airway obstruction, a condition similar to asthma in humans, showed that aerosolized this compound significantly improved pulmonary function compared to a vehicle placebo.[3][4] Relief of airway obstruction was observed within 5 minutes of administration.[3] The optimal dose was determined to be 600 micrograms, with significant decreases in maximal change in pleural pressure (ΔPplmax) and pulmonary resistance (RL), and an increase in dynamic compliance (Cdyn) lasting for up to 1 hour.[3]
| Parameter | This compound (600 µg) Effect | Placebo (Vehicle) Effect | Duration of Significant Effect | Animal Model |
| ΔPplmax | Significant Decrease[3] | No Significant Change[5] | Up to 1 hour[3] | Horses with "Heaves"[3] |
| Pulmonary Resistance (RL) | Significant Decrease[3] | No Significant Change[5] | Up to 1 hour[3] | Horses with "Heaves"[3] |
| Dynamic Compliance (Cdyn) | Significant Increase[3] | No Significant Change[5] | Up to 1 hour[3] | Horses with "Heaves"[3] |
Antagonism of Induced Bronchoconstriction in Dogs and Guinea Pigs
In anesthetized dogs, sublingually administered pirbuterol demonstrated a dose-related antagonism of histamine-induced changes in pulmonary compliance and resistance.[6] Marked antagonism was apparent within 15 to 30 minutes, with maximum effects observed at 1 hour or more after administration.[6] In conscious guinea pigs, pirbuterol was effective against both histamine- and acetylcholine-induced bronchoconstriction.[2]
| Effect | Animal Model | Inducing Agent |
| Antagonism of bronchoconstriction | Anesthetized Dogs[6] | Histamine[6] |
| Antagonism of bronchoconstriction | Conscious Guinea Pigs[2] | Histamine, Acetylcholine[2] |
Cardiovascular Effects
While pirbuterol shows a preferential effect on beta-2 adrenergic receptors in the lungs, it also has some effects on the cardiovascular system.[1][7]
Cardiovascular Effects in Dogs
In conscious dogs, pirbuterol was shown to have a less pronounced tachycardic effect compared to salbutamol.[2] In anesthetized dogs, the cardiovascular effects of pirbuterol and salbutamol were comparable, both being less potent with longer-lasting effects than isoproterenol.[2] A study on sublingual administration in anesthetized dogs found that blood pressure was unaltered at various dose levels, and heart rate was only influenced at the highest dose.[6]
| Parameter | Pirbuterol Effect | Animal Model |
| Heart Rate | Less pronounced tachycardia vs. salbutamol[2] | Conscious Dogs[2] |
| Heart Rate | Influenced only at the highest dose[6] | Anesthetized Dogs (sublingual)[6] |
| Blood Pressure | Unaltered[6] | Anesthetized Dogs (sublingual)[6] |
Cardiovascular Effects in Ponies
In a study determining the safe dosage of aerosolized pirbuterol in ponies, side effects such as sweating, trembling, and excitement were observed at a cumulative dose of 2,400 micrograms, becoming more severe at 3,200 micrograms.[5] These effects were accompanied by an increase in heart rate but no change in respiratory rate.[5] However, when 3,200 micrograms were administered as a single dose, the side effects were trivial.[5]
| Dose (Aerosol) | Observed Side Effects | Heart Rate | Respiratory Rate | Animal Model |
| 2,400 µg (cumulative) | Sweating, trembling, excitement[5] | Increased[5] | No change[5] | Ponies[5] |
| 3,200 µg (cumulative) | More severe side effects[5] | Increased[5] | No change[5] | Ponies[5] |
| 3,200 µg (single dose) | Trivial side effects[5] | Not specified | Not specified | Ponies[5] |
Experimental Protocols
Bronchodilator Efficacy in Horses with "Heaves"
-
Animal Model: Six horses susceptible to "heaves" were used. Airway obstruction was induced by stabling them on straw bedding and feeding them hay.[4]
-
Drug Administration: this compound (400, 600, 800, 1200, or 1600 micrograms) or a vehicle placebo was administered as an aerosol using a hand-held, metered-dose inhaler inserted into the left nostril.[3]
-
Measurements: Pulmonary function parameters, including maximal change in pleural pressure (ΔPplmax), pulmonary resistance (RL), and dynamic compliance (Cdyn), were measured. Measurements were taken before and at various time points after drug administration for a duration of 7 hours.[3]
Cardiopulmonary Effects in Anesthetized Dogs
-
Animal Model: Anesthetized dogs were used in this study.[6]
-
Drug Administration: Pirbuterol was administered sublingually.[6]
-
Measurements: Plasma drug concentrations were measured over time. In a second part of the study, histamine was used to induce changes in pulmonary compliance and resistance, and the antagonistic effect of pirbuterol was correlated with plasma drug levels. Blood pressure and heart rate were also monitored.[6]
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the signaling pathway of pirbuterol and a typical experimental workflow for evaluating bronchodilator efficacy.
Caption: this compound Signaling Pathway.
Caption: Bronchodilator Efficacy Experimental Workflow.
References
- 1. Pirbuterol | C12H20N2O3 | CID 4845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Pirbuterol, a selecttve beta2 adrenergic bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Use of a hand‐held, metered‐dose aerosol delivery device to administer this compound to horses with ‘heaves’ [ouci.dntb.gov.ua]
- 5. Aerosol pirbuterol: bronchodilator activity and side effects in ponies with recurrent airway obstruction (heaves) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Pharmacokinetics and cardiopulmonary effects in dogs of sublingual pirbuterol, a new bronchodilator - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Pirbuterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible bronchospastic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Differential Effects of Pirbuterol Enantiomers: An Illustrative Comparison
A Comparative Guide for Researchers, Scientists, and Drug Development Professionals
Introduction to Pirbuterol and Stereoisomerism
Pirbuterol is a short-acting β2-adrenergic agonist that exerts its bronchodilatory effects by stimulating β2-adrenergic receptors on airway smooth muscle cells.[3] This stimulation activates the intracellular enzyme adenylyl cyclase, leading to an increase in cyclic adenosine monophosphate (cAMP).[4] Elevated cAMP levels result in the relaxation of bronchial smooth muscle, alleviating bronchoconstriction.[4] Pirbuterol is structurally similar to albuterol, with a pyridine ring replacing the benzene ring.[1]
Like many chiral drugs, pirbuterol is administered as a racemate, a 1:1 mixture of its two enantiomers, (R)-pirbuterol and (S)-pirbuterol. Enantiomers are non-superimposable mirror images of each other and can exhibit significantly different pharmacological and pharmacokinetic properties. For β2-agonists, the (R)-enantiomer is typically the eutomer (the pharmacologically active isomer), while the (S)-enantiomer is often considered the distomer (the less active or inactive isomer), which may contribute to off-target effects.
Illustrative Comparison of Enantiomeric Activity: The Albuterol Model
Due to the lack of specific quantitative data for the individual enantiomers of pirbuterol, this section presents a comparative analysis of the well-characterized enantiomers of albuterol to exemplify the expected differences.
Quantitative Data Presentation
The following tables summarize the differential binding affinities and functional potencies of (R)-albuterol (Levalbuterol) and (S)-albuterol at the β2-adrenergic receptor.
Table 1: β2-Adrenergic Receptor Binding Affinity of Albuterol Enantiomers
| Enantiomer | Binding Affinity (Ki) (nM) | Receptor Source | Radioligand | Reference |
| (R)-Albuterol | 150 | Human recombinant β2-AR | [3H]-CGP-12177 | [4] |
| (S)-Albuterol | 18,000 | Human recombinant β2-AR | [3H]-CGP-12177 | [4] |
Table 2: Functional Potency of Albuterol Enantiomers in Adenylyl Cyclase Activation
| Enantiomer | Potency (EC50) (nM) | Cell Line | Assay Endpoint | Reference |
| (R)-Albuterol | 12 | CHO cells expressing human β2-AR | cAMP accumulation | [5] |
| (S)-Albuterol | >10,000 | CHO cells expressing human β2-AR | cAMP accumulation | [5] |
Note: The data presented for albuterol enantiomers is to illustrate the expected significant differences in activity between the enantiomers of pirbuterol. Specific values for pirbuterol enantiomers may vary.
Signaling Pathways and Experimental Workflows
β2-Adrenergic Receptor Signaling Pathway
The activation of the β2-adrenergic receptor by an agonist like (R)-pirbuterol initiates a well-defined signaling cascade leading to bronchodilation.
Caption: β2-Adrenergic Receptor Signaling Pathway for Bronchodilation.
Experimental Workflow for Comparing Enantiomers
The following diagram outlines a typical workflow for the functional characterization and comparison of β2-agonist enantiomers.
Caption: Experimental Workflow for Comparing β2-Agonist Enantiomers.
Experimental Protocols
The following are detailed methodologies for key experiments used to characterize the functional properties of β2-agonist enantiomers.
β2-Adrenergic Receptor Radioligand Binding Assay
Objective: To determine the binding affinity (Ki) of (R)- and (S)-pirbuterol for the β2-adrenergic receptor.
Materials:
-
Cell membranes prepared from a cell line stably expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Radioligand: [3H]-CGP-12177 (a non-selective β-antagonist).
-
Non-specific binding control: Propranolol (10 µM).
-
Test compounds: (R)-pirbuterol and (S)-pirbuterol at various concentrations.
-
Assay buffer: 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4.
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Membrane Preparation: Culture cells expressing the human β2-adrenergic receptor to confluence. Harvest the cells and homogenize in ice-cold buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the resulting supernatant at high speed to pellet the cell membranes. Resuspend the membrane pellet in assay buffer. Determine the protein concentration using a standard method (e.g., Bradford assay).
-
Assay Setup: In a 96-well plate, add the following to each well:
-
50 µL of cell membrane preparation (containing 10-20 µg of protein).
-
50 µL of [3H]-CGP-12177 at a final concentration of ~0.5 nM.
-
50 µL of either assay buffer (for total binding), 10 µM propranolol (for non-specific binding), or varying concentrations of (R)- or (S)-pirbuterol.
-
-
Incubation: Incubate the plate at 25°C for 60 minutes with gentle agitation to reach equilibrium.
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester. Wash the filters three times with ice-cold assay buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a scintillation counter.
-
Data Analysis: Calculate specific binding by subtracting non-specific binding from total binding. Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value (the concentration of the test compound that inhibits 50% of specific radioligand binding) from the resulting sigmoidal curve. Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
Adenylyl Cyclase Activation Assay
Objective: To determine the potency (EC50) and efficacy (Emax) of (R)- and (S)-pirbuterol in stimulating cAMP production.
Materials:
-
Intact cells expressing the human β2-adrenergic receptor (e.g., CHO or HEK293 cells).
-
Assay medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to prevent cAMP degradation.
-
Test compounds: (R)-pirbuterol and (S)-pirbuterol at various concentrations.
-
Forskolin (a direct activator of adenylyl cyclase) as a positive control.
-
cAMP assay kit (e.g., ELISA or HTRF-based).
-
Cell lysis buffer.
Procedure:
-
Cell Culture: Seed cells in a 96-well plate and grow to 80-90% confluence.
-
Pre-incubation: Wash the cells with assay medium and pre-incubate with the phosphodiesterase inhibitor for 15-30 minutes at 37°C.
-
Stimulation: Add varying concentrations of (R)- or (S)-pirbuterol or forskolin to the wells and incubate for 15-30 minutes at 37°C.
-
Cell Lysis: Terminate the reaction by removing the medium and adding cell lysis buffer.
-
cAMP Quantification: Determine the intracellular cAMP concentration in the cell lysates using a competitive immunoassay kit according to the manufacturer's instructions.
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration. Fit the data to a sigmoidal dose-response curve to determine the EC50 (the concentration of agonist that produces 50% of the maximal response) and the Emax (the maximum response).
Conclusion and Future Directions
While direct experimental evidence for the differential effects of pirbuterol enantiomers is currently lacking in the public domain, the established pharmacology of β2-agonists strongly suggests that (R)-pirbuterol is the active bronchodilator, whereas (S)-pirbuterol is likely to be significantly less potent and may not contribute to the therapeutic effect. The illustrative data from albuterol highlights the potential for substantial differences in binding affinity and functional potency between the two enantiomers.
For drug development professionals and researchers, this underscores the importance of stereospecific characterization of chiral drugs. Future studies should focus on the isolation and functional testing of the individual (R)- and (S)-enantiomers of pirbuterol to definitively determine their respective pharmacological profiles. Such studies would provide a more complete understanding of the therapeutic action of racemic pirbuterol and could inform the development of next-generation bronchodilators with improved efficacy and safety profiles.
References
- 1. Pirbuterol hydrochloride: evaluation of beta adrenergic agonist activity in reversible obstructive pulmonary disease and congestive heart failure - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. asianpubs.org [asianpubs.org]
- 3. taylorandfrancis.com [taylorandfrancis.com]
- 4. Pirbuterol | C12H20N2O3 | CID 4845 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Pirbuterol. A preliminary review of its pharmacological properties and therapeutic efficacy in reversible bronchospastic disease - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Pirbuterol Acetate in a Laboratory Setting
The responsible disposal of chemical reagents is a critical component of laboratory safety and environmental stewardship. This document provides essential guidance for the proper disposal of pirbuterol acetate, tailored for researchers, scientists, and drug development professionals. Adherence to these procedures is vital to ensure compliance with regulations and to minimize environmental impact.
Hazard Assessment of this compound
Before initiating any disposal procedure, it is imperative to conduct a thorough hazard assessment. Safety Data Sheets (SDSs) are the primary source for this information. However, it is important to note that different suppliers may provide conflicting classifications for the same chemical.
For this compound, there are varying classifications across suppliers:
-
One supplier classifies it as "Not a hazardous substance or mixture."[1]
-
Another designates it as "Acute Tox. 4; H302," indicating it is harmful if swallowed.
-
A third SDS indicates that it causes skin and eye irritation.[2]
Given these discrepancies, a cautious approach is warranted. It is recommended to handle this compound as a potentially hazardous substance.
Regulatory Framework for Pharmaceutical Waste
The disposal of pharmaceutical waste is governed by multiple regulatory bodies, primarily the Environmental Protection Agency (EPA) and the Drug Enforcement Administration (DEA).[3][4] State and local regulations may also apply and are often more stringent than federal mandates.[3]
Key federal regulations include:
-
Resource Conservation and Recovery Act (RCRA): This act provides the framework for the proper management of hazardous and non-hazardous solid waste.[3]
-
EPA Subpart P: This rule, finalized in 2019, sets forth management standards for hazardous waste pharmaceuticals for healthcare facilities.[4][5] A significant provision of this rule is the prohibition of sewering (flushing) hazardous pharmaceutical waste.[4]
It is crucial for research laboratories to establish a comprehensive waste management plan that aligns with all applicable federal, state, and local regulations.[4][6]
Step-by-Step Disposal Procedure for this compound
This section outlines a procedural workflow for the safe disposal of this compound.
Step 1: Determine the Waste Category
Consult your institution's Environmental Health and Safety (EHS) department to determine if this compound is classified as a hazardous waste at your location. This determination will be based on federal, state, and local regulations, as well as the specific hazard characteristics of the waste.
Step 2: Segregate the Waste
Proper waste segregation is essential to prevent chemical reactions and to ensure compliant disposal.
-
Non-Hazardous Pharmaceutical Waste: If deemed non-hazardous by your EHS department, it should still not be disposed of in regular trash or down the drain.[7] It should be collected in a designated, clearly labeled container for non-hazardous pharmaceutical waste.
-
Hazardous Pharmaceutical Waste: If classified as hazardous, it must be collected in a designated hazardous waste container, typically a black container for RCRA hazardous pharmaceutical waste.
-
Original Containers: Whenever possible, leave chemicals in their original containers to ensure clear identification.[1] Do not mix different chemical wastes.[1]
Step 3: Container Management
Use approved pharmaceutical waste containers that are secure, leak-proof, and clearly labeled. Ensure containers are kept tightly closed when not in use.[1]
Step 4: Arrange for Professional Disposal
All pharmaceutical waste, whether classified as hazardous or non-hazardous, should be disposed of through a licensed hazardous waste contractor or a reverse distributor.[7] Most pharmaceutical waste is ultimately incinerated at a permitted facility.[4]
Never dispose of this compound by:
-
Flushing down the drain: This is prohibited for hazardous pharmaceuticals and is not recommended for any pharmaceutical waste.[4][7]
-
Placing in regular trash: This is not a compliant method for laboratory-generated chemical waste.
Experimental Protocols Cited
This guidance is based on established best practices and regulatory requirements for chemical waste disposal. No specific experimental protocols are cited for the disposal procedure itself, as this is a matter of regulatory compliance and safety management.
Logical Workflow for this compound Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound in a laboratory setting.
Caption: Decision workflow for this compound disposal.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
